4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMLVOXCVGHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NNN=C2C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423370 | |
| Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26888-72-2 | |
| Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
An In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core , a crucial reagent in modern synthetic and medicinal chemistry. This document moves beyond a simple data sheet, offering insights into the structural nuances that dictate the compound's behavior and providing detailed, field-proven methodologies for its empirical characterization.
Introduction: The Significance of Fluorination in Benzotriazole Chemistry
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (C₆HF₄N₃, Molar Mass: 191.09 g/mol ) is a highly fluorinated analog of the ubiquitous coupling additive, 1H-benzotriazole (HOBt). The strategic replacement of the hydrogen atoms on the benzene ring with fluorine imparts profound changes to the molecule's electronic and steric properties. These modifications are not merely incremental; they fundamentally alter the compound's acidity, lipophilicity, and stability, thereby influencing its reactivity and utility in sensitive applications such as peptide synthesis and drug design. Understanding these shifts is paramount for any researcher aiming to leverage the unique advantages of this powerful synthetic tool. Fluorination is known to alter the physicochemical and pharmacological properties of ligands, making them potentially more suitable for therapeutic applications.
Core Physicochemical Properties: A Comparative Analysis
While specific experimental data for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is not extensively published, we can infer its properties based on the known characteristics of benzotriazole and the well-documented effects of perfluorination on aromatic systems.
| Physicochemical Property | 1H-benzo[d]triazole (Parent Compound) | 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (Expected) | Rationale for Expected Properties |
| Melting Point (°C) | 98-100 | Higher than parent compound | Increased molecular weight and potential for altered crystal packing due to fluorine atoms. |
| pKa | ~8.2 | Significantly lower (more acidic) | The four electron-withdrawing fluorine atoms strongly increase the Brønsted acidity of the N-H bond.[1][2] |
| Lipophilicity (logP) | ~1.23 | Higher than parent compound | Fluorination of an aromatic system generally increases its lipophilicity.[3] |
| Aqueous Solubility | Sparingly soluble | Likely lower than parent compound | Increased lipophilicity typically correlates with decreased aqueous solubility. |
| Stability | Generally stable | Enhanced thermal stability | Fluorination is known to enhance the thermal stability of organic molecules. Benzotriazoles are generally resistant to hydrolysis. |
In-Depth Analysis and Experimental Verification
Acidity (pKa): The Electron-Withdrawing Power of Fluorine
The most striking feature of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is its enhanced acidity compared to HOBt. The cumulative inductive effect of the four fluorine atoms withdraws electron density from the benzotriazole ring system, stabilizing the resulting triazolide anion after deprotonation of the N-H group. This increased acidity has significant implications for its use as a leaving group in coupling reactions, potentially leading to faster reaction kinetics and reduced side reactions.
This method provides a precise determination of the ionization constant by monitoring pH changes upon the addition of a titrant.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole and dissolve it in a suitable co-solvent/water mixture (e.g., 50% ethanol-water) to a final concentration of at least 10⁻⁴ M.
-
Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.
-
Titration Setup: Place the analyte solution in a thermostatted vessel under a nitrogen atmosphere to exclude atmospheric CO₂. Use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, a derivative plot (ΔpH/ΔV) can be used to precisely locate the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Impact on Drug-Likeness
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms into an aromatic system generally leads to an increase in lipophilicity. This is attributed to the fact that the C-F bond is more polarized than the C-H bond, but the fluorine atom is a poor hydrogen bond acceptor, leading to less favorable interactions with water.
This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Pre-equilibration of Solvents: Shake equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Carefully withdraw samples from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: logP = log ([Concentration]_octanol / [Concentration]_aqueous)
Caption: Shake-flask method for logP determination.
Solubility: A Key Parameter for Formulation
The solubility of a compound is crucial for its bioavailability and formulation development. Given the expected increase in lipophilicity, the aqueous solubility of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is anticipated to be lower than that of HOBt. However, its solubility in common organic solvents used in synthesis (e.g., DMF, acetonitrile, dichloromethane) is likely to be sufficient for its applications.
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole to a known volume of the solvent of interest (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Result: Express the solubility in units such as mg/mL or mol/L.
Stability: Ensuring Robustness in Application
Benzotriazoles are generally robust compounds. The presence of the perfluorinated benzene ring in 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is expected to enhance its thermal stability. Benzotriazoles are also known to be resistant to hydrolysis under typical environmental conditions.
Conclusion: A Powerful Tool for the Discerning Chemist
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole represents a significant advancement in the repertoire of benzotriazole-based reagents. Its enhanced acidity and modified lipophilicity, direct consequences of its tetrafluorinated structure, offer unique advantages in various synthetic and medicinal chemistry applications. While a complete experimental dataset for its physicochemical properties is still emerging, the principles outlined in this guide provide a robust framework for understanding and predicting its behavior. The provided experimental protocols offer a clear path for researchers to empirically determine these critical parameters, enabling the full and effective utilization of this versatile compound.
References
- K. L. Luthra, I. A. Tuleshova, I. V. Zavarzin, V. V. Kachala, A. S. Shashkov, I. P. Beletskaya, A. D. Kuntsevich, and Y. I. Saveliev, "Acid-Base and Anion Binding Properties of Tetrafluorinated 1,3-Benzodiazole, 1,2,3-Benzotriazole and 2,1,3-Benzoselenadiazole," ChemPhysChem, vol. 22, no. 22, pp. 2329-2335, 2021. [Link]
- R. J. Glyn and G. Pattison, "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity," Journal of Medicinal Chemistry, vol. 64, no. 14, pp. 10246–10259, 2021. [Link]
- G. Thoma, "The Role of Fluorine in Medicinal Chemistry," Journal of Fluorine Chemistry, vol. 127, no. 4-5, pp. 435-442, 2006. [Link]
- S. Zafar, S. Akhtar, T. Tariq, N. Mushtaq, A. Akram, A. Ahmed, M. Arif, S. Naeem, and S. Anwar, "Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium," Pakistan Journal of Pharmaceutical Sciences, vol. 27, no. 4, pp. 925-929, 2014. [Link]
- I. A. Tuleshova, K. L. Luthra, I. V. Zavarzin, V. V. Kachala, A. S. Shashkov, I. P. Beletskaya, A. D. Kuntsevich, and Y. I.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid-Base and Anion Binding Properties of Tetrafluorinated 1,3-Benzodiazole, 1,2,3-Benzotriazole and 2,1,3-Benzoselenadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
A Technical Guide to 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole: The Next-Generation Reagent for High-Fidelity Peptide Synthesis and Drug Design
Abstract: This whitepaper provides an in-depth technical analysis of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (CAS No. 26888-72-2), a highly fluorinated benzotriazole derivative. We will explore its unique physicochemical properties imparted by the polyfluorinated ring system and detail its primary application as a superior coupling additive in modern peptide synthesis. The guide will elucidate the mechanistic basis for its enhanced performance in suppressing racemization and improving coupling efficiency compared to traditional reagents. Furthermore, we will present detailed experimental protocols, safety and handling guidelines, and discuss its emerging potential as a valuable scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools to overcome challenges in synthesis and bioconjugation.
Introduction: The Imperative for Innovation in Amide Bond Formation
The synthesis of peptides and complex organic molecules relies heavily on the efficient and high-fidelity formation of amide bonds. In solid-phase peptide synthesis (SPPS), the challenge is twofold: achieving near-quantitative coupling at each step and preserving the stereochemical integrity of the constituent amino acids. Racemization, the loss of chiral purity, is a critical issue that can lead to diastereomeric impurities which are difficult to separate and can have profound, often detrimental, effects on the final peptide's biological activity.
For decades, additives such as 1-hydroxybenzotriazole (HOBt) have been the cornerstone of strategies to mitigate racemization and accelerate slow coupling reactions. These additives function by converting the activated carboxylic acid into a less reactive, but more selective, active ester intermediate. However, the increasing complexity of synthetic targets, including sterically hindered and aggregation-prone sequences, necessitates the development of even more powerful reagents.
This guide focuses on 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, a rationally designed evolution of the classic HOBt scaffold. The incorporation of four electron-withdrawing fluorine atoms onto the benzene ring dramatically alters the molecule's electronic properties, creating a reagent with significantly enhanced acidity and reactivity.[1] This translates into superior performance as a coupling additive, offering chemists a powerful tool to push the boundaries of peptide and organic synthesis. Beyond this primary application, the unique properties of the tetrafluorobenzotriazole moiety are finding utility in the broader field of drug discovery, where fluorination is a well-established strategy for modulating parameters like metabolic stability and binding affinity.[1]
Physicochemical Properties: The Impact of Tetrafluorination
The defining feature of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is the perfluorinated benzene ring. This substitution pattern is not merely an incremental modification; it fundamentally alters the electronic landscape of the molecule, which is the root of its enhanced efficacy.
The strong inductive effect of the four fluorine atoms withdraws electron density from the benzotriazole system. This has two critical consequences:
-
Increased Acidity (Lower pKa): The N-H proton of the triazole ring becomes significantly more acidic compared to its non-fluorinated counterpart, HOBt. This enhanced acidity allows it to more effectively protonate and neutralize reactive intermediates that can promote side reactions.
-
Enhanced Leaving Group Ability: Upon formation of the active ester, the tetrafluorobenzotriazolyl-oxy group becomes an excellent leaving group. This accelerates the subsequent nucleophilic attack by the amine, driving the coupling reaction forward more efficiently.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 26888-72-2 | [2][3][4] |
| Molecular Formula | C₆HF₄N₃ | N/A |
| Molecular Weight | 191.09 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| pKa | ~5.7 (Estimated) | N/A |
| Solubility | Soluble in DMF, NMP, DCM, THF | N/A |
Note: The pKa is an estimation based on the expected electronic effects of tetrafluorination relative to analogous compounds. Experimental determination is recommended for precise applications.
Core Application: A Superior Additive in Peptide Synthesis
The primary and most impactful application of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is as an additive in carbodiimide-mediated or phosphonium/aminium salt-mediated amide bond formation. Its function is to intercept the highly reactive initial activated species (e.g., O-acylisourea) to form a more stable active ester, thereby minimizing racemization and other side reactions.
Mechanism of Action: Suppressing Racemization
The causality behind its superior performance lies in its ability to efficiently form an active ester and prevent the formation of the undesired 5(4H)-oxazolone intermediate, which is the primary pathway for racemization of activated amino acids.
Figure 1: Mechanism of racemization suppression. 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole rapidly intercepts the reactive intermediate to form a stable active ester, outcompeting the pathway to the racemization-prone oxazolone.
Experimental Protocol: Standard SPPS Coupling
This protocol provides a self-validating system for a standard coupling reaction on a solid support. The success of the coupling can be validated by a qualitative test (e.g., Kaiser or Chloranil test) before proceeding to the next deprotection step.
Materials:
-
Fmoc-protected amino acid (4 eq)
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (4 eq)
-
Coupling agent, e.g., N,N'-Diisopropylcarbodiimide (DIC) (4 eq) or HATU (3.95 eq)
-
Resin-bound peptide with a free N-terminal amine (1 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Base, e.g., N,N-Diisopropylethylamine (DIEA) (8 eq, only if using an aminium salt like HATU)
Workflow:
Figure 2: Standard experimental workflow for SPPS coupling using 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 20-30 minutes. If the N-terminus is Fmoc-protected, perform standard deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.
-
Activation Solution Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (4 eq) in DMF. Add the coupling agent (e.g., DIC, 4 eq). Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Causality Note: Pre-activation ensures the formation of the TFBt active ester before the mixture is introduced to the resin-bound amine. This is crucial for maximizing efficiency and minimizing potential side reactions on the solid support.
-
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the activation solution to the resin. Agitate the mixture via shaking or nitrogen bubbling for 1-2 hours at room temperature.
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3 times) to remove excess reagents and byproducts.
-
Validation: Take a small sample of the resin beads and perform a qualitative test for free primary amines (e.g., Kaiser test).
-
Negative Result (colorless/yellow beads): The coupling is complete. Proceed with washing (3x DCM) and the next synthesis step.
-
Positive Result (blue beads): The coupling is incomplete. Perform a second coupling (re-couple) using fresh reagents.
-
Trustworthiness Note: This in-process control is a self-validating step that ensures the integrity of the sequence before proceeding, preventing the accumulation of deletion sequences.
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive toxicology profile for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is not widely published, its structure as a benzotriazole derivative and its reactive nature warrant careful handling. The following guidelines are based on data from analogous chemical structures.[5][6][7]
-
Hazard Identification: Based on related compounds, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.
-
Handling:
-
Storage:
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.
Conclusion and Future Outlook
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole represents a significant advancement in the field of chemical synthesis. Its rationally designed structure, leveraging the powerful electron-withdrawing effects of fluorine, provides a reagent that offers superior performance in the critical task of amide bond formation. For peptide chemists, this translates to higher coupling efficiencies, reduced racemization, and greater success in synthesizing challenging sequences. The protocols outlined in this guide provide a robust framework for its effective implementation.
Beyond its role as a coupling additive, the unique electronic and physicochemical properties of the tetrafluorobenzotriazole scaffold make it an attractive building block for drug discovery.[1] Its potential as a pharmacophore, particularly in the development of kinase inhibitors, is an active area of research. As the demands for chemical efficiency and molecular complexity continue to grow, 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is poised to become an indispensable tool in the modern chemist's arsenal.
References
- Reagentia. 4,5,6,7-tetrafluoro-1H-benzo[d][2][3][4]triazole (CAS/ID No. 26888-72-2). [Link]
- AbacipharmTech. 4,5,6,7-Tetrafluoro-1H-benzo[d][2][3][4]triazole. [Link]
- Corteva.
- Cheméo. Chemical Properties of 1H-benzotriazole, 4,6-difluoro- (CAS 2208-25-5). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7220, 1H-Benzotriazole. [Link]
- SAGECHEM LIMITED. 4,5,6,7-Tetrafluoro-1H-benzotriazole CAS NO.26888-72-2. [Link]
- Narożna, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Bioorganic Chemistry, 169, 109446. [Link]
Sources
- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole (CAS/ID No. 26888-72-2) | Reagentia [reagentia.eu]
- 4. 26888-72-2|this compound|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. tapazol.co.il [tapazol.co.il]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Spectral Analysis of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document, written from the perspective of a Senior Application Scientist, synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization. Understanding the spectral signatures of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is crucial for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems. Recent studies on related fluoro-brominated benzotriazoles have highlighted how halogenation patterns influence the properties of this class of compounds, underscoring the importance of detailed spectral analysis.[1]
Molecular Structure and Key Spectroscopic Features
The structure of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, with the IUPAC numbering scheme, is presented below. The key features that will dominate its spectral characteristics are the N-H proton of the triazole ring, the highly fluorinated aromatic system, and the overall molecular framework.
Figure 1. Molecular structure of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole. The analysis will be divided into ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is expected to be simple, exhibiting a single, broad signal corresponding to the N-H proton of the triazole ring. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal is expected to appear in the range of 10-14 ppm. In a more polar, hydrogen-bond accepting solvent like DMSO-d₆, this signal may shift further downfield and become broader. The absence of any other proton signals provides a clear indication of the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex due to the presence of six unique carbon atoms in the aromatic system and the effects of fluorine coupling. The expected chemical shifts are predicted based on data from fluorinated indazoles and other benzotriazole derivatives.[2][3]
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C-3a | ~130-140 | Multiplet | |
| C-4 | ~135-145 | Doublet of Multiplets | ¹JCF ≈ 240-260 |
| C-5 | ~135-145 | Doublet of Multiplets | ¹JCF ≈ 240-260 |
| C-6 | ~135-145 | Doublet of Multiplets | ¹JCF ≈ 240-260 |
| C-7 | ~135-145 | Doublet of Multiplets | ¹JCF ≈ 240-260 |
| C-7a | ~130-140 | Multiplet |
The carbons directly attached to fluorine (C-4, C-5, C-6, and C-7) will exhibit large one-bond coupling constants (¹JCF). Further two- and three-bond couplings (²JCF, ³JCF) will result in complex multiplets for all carbon signals. The quaternary carbons of the triazole ring (C-3a and C-7a) will also show complex splitting due to coupling with the adjacent fluorine atoms.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show two distinct multiplets in the aromatic region, corresponding to the two pairs of chemically equivalent fluorine atoms (F-4/F-7 and F-5/F-6). The chemical shifts are predicted relative to a standard such as CFCl₃. Based on data for similar tetrafluoroaromatic compounds, the signals for F-4 and F-7 are expected to be at a different chemical shift than F-5 and F-6 due to the influence of the fused triazole ring.[4][5] Each signal will appear as a multiplet due to three- and four-bond couplings to the other fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. The key expected vibrational frequencies are summarized below, based on general data for benzotriazoles.[6][7]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3000-3300 | N-H stretching | Broad, Medium |
| 1600-1650 | C=C aromatic stretching | Medium |
| 1450-1550 | Aromatic ring vibrations | Strong |
| 1200-1300 | C-N stretching | Strong |
| 1000-1100 | C-F stretching | Very Strong |
The broad N-H stretching band is characteristic of the hydrogen-bonded N-H group in the triazole ring. The strong absorptions in the 1000-1100 cm⁻¹ region are indicative of the C-F bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is expected to show a prominent molecular ion peak (M⁺) at m/z = 209. The fragmentation pattern will likely involve the characteristic loss of N₂ (28 amu) from the triazole ring, a common fragmentation pathway for benzotriazoles. This would result in a significant fragment ion at m/z = 181. Subsequent fragmentation may involve the loss of fluorine atoms or other small neutral molecules.
Predicted Fragmentation Pathway:
Figure 2. Predicted primary fragmentation in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be used to differentiate between CH and CH₂ signals (though none are expected in the aromatic region of the target molecule).
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Figure 3. General workflow for spectral characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole. By leveraging data from closely related analogs and fundamental spectroscopic principles, researchers can confidently identify and characterize this important fluorinated heterocycle. The detailed analysis of NMR, IR, and MS data presented herein serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and similar compounds in drug discovery and materials science.
References
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry.
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed.
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC - NIH.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI.
- Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate.
Sources
- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and derivatization of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the benzotriazole core imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This document details the synthetic pathways to the core structure and its N-alkylated and N-arylated derivatives, providing theoretical frameworks and practical experimental protocols. The content is structured to offer both a foundational understanding for researchers new to the field and in-depth insights for experienced scientists working on the development of novel therapeutics.
Introduction: The Strategic Advantage of Fluorination in Benzotriazole Scaffolds
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery, with approximately 25% of all pharmaceuticals on the market containing at least one fluorine atom.[1] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic properties. When incorporated into heterocyclic systems like benzotriazole, these effects can be particularly profound.
Benzotriazole itself is a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2][3] The fusion of a benzene ring with a 1,2,3-triazole ring creates a privileged structure that is present in numerous approved drugs. The addition of a tetrafluoro-substitution pattern on the benzene ring, as in 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, further enhances its potential by:
-
Modulating Acidity and Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the triazole protons, affecting the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding.
-
Enhancing Metabolic Stability: The high strength of the C-F bond makes the aromatic ring less susceptible to oxidative metabolism, a common pathway for drug deactivation. This can lead to an extended half-life and improved bioavailability.
-
Improving Membrane Permeability: The increased lipophilicity imparted by fluorine atoms can enhance the ability of a molecule to cross cellular membranes, a critical factor for reaching intracellular targets.[4]
-
Directing Molecular Interactions: The unique electronic environment created by the fluorine atoms can lead to specific interactions with biological targets, such as orthogonal multipolar interactions, which can enhance binding affinity and selectivity.
This guide will first detail the synthesis of the core 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole scaffold and then explore the methodologies for its derivatization at the nitrogen positions, providing researchers with the necessary knowledge to incorporate this valuable building block into their drug discovery programs.
Synthesis of the Core Scaffold: 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
The most direct and efficient method for the synthesis of benzotriazoles is the diazotization of the corresponding o-phenylenediamine.[5][6] This classical reaction is highly adaptable to substituted precursors, making it the logical choice for the preparation of the tetrafluorinated analog.
Reaction Principle: Diazotization and Intramolecular Cyclization
The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole proceeds via a two-step, one-pot reaction starting from 3,4,5,6-tetrafluorobenzene-1,2-diamine. The first step involves the diazotization of one of the amino groups with nitrous acid, which is typically generated in situ from sodium nitrite and a protic acid, such as acetic acid or a mineral acid.[7] The resulting diazonium salt is a highly reactive intermediate that is not isolated.
Due to the ortho-disposition of the remaining amino group, the diazonium intermediate readily undergoes an intramolecular cyclization. The nucleophilic amino group attacks the electrophilic terminal nitrogen of the diazonium group, leading to the formation of the stable five-membered triazole ring. This intramolecular cyclization is a rapid and high-yielding process.
reactant [label="3,4,5,6-Tetrafluorobenzene-1,2-diamine"]; reagents [label="NaNO₂, Acetic Acid, H₂O", shape=plaintext, fontcolor="#34A853"]; intermediate [label="[Tetrafluoro-2-aminobenzenediazonium salt]\n(unstable intermediate)"]; product [label="4,5,6,7-Tetrafluoro-1H-benzo[d]triazole"];
reactant -> intermediate [label="Diazotization"]; intermediate -> product [label="Intramolecular\nCyclization"]; }
Synthesis of the Core Scaffold
Experimental Protocol: Synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
This protocol is based on established methods for the synthesis of benzotriazoles from o-phenylenediamines.[6]
Materials:
-
3,4,5,6-Tetrafluorobenzene-1,2-diamine
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5,6-tetrafluorobenzene-1,2-diamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution to the stirred solution of the diamine while maintaining the temperature between 0 and 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a rapid temperature increase.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any residual acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole as a crystalline solid.
Characterization of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
The structure of the synthesized compound should be confirmed by standard spectroscopic methods. Although specific spectral data is not widely published, the following are expected characteristic signals:
| Spectroscopic Data | Expected Observations |
| ¹H NMR | A broad singlet in the downfield region (typically > 10 ppm) corresponding to the N-H proton of the triazole ring. The exact chemical shift will be solvent-dependent. |
| ¹³C NMR | Signals corresponding to the fluorinated aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The chemical shifts will be influenced by the strong electron-withdrawing effect of the fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected for the two pairs of non-equivalent fluorine atoms on the benzene ring. These signals will likely appear as multiplets due to F-F coupling. |
| IR Spectroscopy | A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration. Strong C-F stretching vibrations are expected in the fingerprint region (around 1000-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₆HF₄N₃ should be observed. |
Synthesis of N-Substituted Derivatives
The acidic proton on the triazole ring of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole provides a convenient handle for further functionalization through N-alkylation and N-arylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
N-Alkylation of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate lipophilicity, solubility, and steric bulk. The reaction typically proceeds via an SN2 mechanism and requires a base to deprotonate the benzotriazole.
Reaction Principle:
The reaction is initiated by the deprotonation of the N-H proton of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole by a suitable base to form the benzotriazolide anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the N-alkylated product. A key consideration in the N-alkylation of benzotriazoles is the potential for the formation of two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers can be influenced by the reaction conditions, including the choice of solvent and base.
reactant [label="4,5,6,7-Tetrafluoro-1H-benzo[d]triazole"]; reagents [label="Alkyl Halide (R-X)\nBase (e.g., K₂CO₃, NaH)", shape=plaintext, fontcolor="#34A853"]; intermediate [label="Tetrafluorobenzotriazolide Anion"]; product [label="N-Alkyl-4,5,6,7-tetrafluorobenzotriazole"];
reactant -> intermediate [label="Deprotonation"]; intermediate -> product [label="Nucleophilic\nSubstitution (SN2)"]; }
N-Alkylation of the Core Scaffold
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol is based on general procedures for the N-alkylation of benzotriazoles and related heterocycles.[8][9][10][11]
Materials:
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
Procedure:
-
To a solution of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole in an anhydrous solvent, add the base.
-
Stir the mixture at room temperature for a short period to allow for the formation of the benzotriazolide anion.
-
Slowly add the alkyl halide to the reaction mixture.
-
The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers and any unreacted starting material.
Expected Yields and Regioselectivity: The yields for N-alkylation reactions of benzotriazoles are generally good. The regioselectivity (N1 vs. N2) can be influenced by several factors. In general, polar aprotic solvents like DMF tend to favor N1-alkylation, while less polar solvents may lead to a higher proportion of the N2-isomer. The choice of base and the nature of the alkylating agent can also play a role.
N-Arylation of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
The introduction of aryl substituents can be crucial for establishing key interactions with biological targets, such as pi-stacking. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds.
Reaction Principle: Copper-Catalyzed Cross-Coupling
Copper-catalyzed N-arylation involves the coupling of the benzotriazole with an aryl halide. The reaction is believed to proceed through a catalytic cycle involving the copper catalyst. The cycle typically begins with the coordination of the benzotriazolide anion to the copper(I) catalyst. This is followed by oxidative addition of the aryl halide to the copper center, forming a copper(III) intermediate. Reductive elimination from this intermediate then yields the N-arylated product and regenerates the copper(I) catalyst. The use of a ligand can facilitate the catalytic cycle and improve the reaction efficiency.
reactant [label="4,5,6,7-Tetrafluoro-1H-benzo[d]triazole"]; reagents [label="Aryl Halide (Ar-X)\nCu(I) Catalyst, Base, Ligand (optional)", shape=plaintext, fontcolor="#34A853"]; product [label="N-Aryl-4,5,6,7-tetrafluorobenzotriazole"];
reactant -> product [label="Copper-Catalyzed\nCross-Coupling"]; }
N-Arylation of the Core Scaffold
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is based on established methods for the copper-catalyzed N-arylation of azoles.[12][13][14][15][16][17]
Materials:
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) catalyst (e.g., CuI, Cu₂O)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Ligand (optional, e.g., a diamine or an amino acid)
-
High-boiling aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a reaction vessel, combine 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, the aryl halide, the copper(I) catalyst, the base, and the optional ligand in a high-boiling aprotic solvent.
-
Heat the reaction mixture to an elevated temperature (typically 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields: Copper-catalyzed N-arylation reactions can provide good to excellent yields of the desired products, depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole and its derivatives represent a promising class of compounds for the development of novel therapeutics. The strategic incorporation of fluorine imparts desirable physicochemical properties that can lead to improved drug candidates. This guide has provided a detailed overview of the synthesis of the core tetrafluorinated benzotriazole scaffold and its subsequent derivatization through N-alkylation and N-arylation. The provided experimental protocols, based on established chemical principles, offer a solid foundation for researchers to synthesize and explore this important class of molecules.
Future research in this area will likely focus on the development of more efficient and selective synthetic methods, particularly for controlling the regioselectivity of N-substitution. Furthermore, the exploration of a wider range of N-substituted derivatives will undoubtedly lead to the discovery of new compounds with potent and selective biological activities across various therapeutic areas. The continued investigation of fluorinated benzotriazoles holds great promise for advancing the field of medicinal chemistry and delivering the next generation of innovative medicines.
References
- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines - International Journal of Pharmaceutical Sciences. (n.d.).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (n.d.).
- TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. (2025).
- Process for the preparation of benzotriazole derivatives. (1997). European Patent Office.
- Synthesis of benzotriazole monomer. (2010). Google Patents.
- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2025). SciSpace.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.
- Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. (2024). ChemRxiv.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.
- Synthesis method of benzotriazole. (2016). Google Patents.
- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2025).
- A Review on: Synthesis of Benzotriazole. (n.d.). International Journal of Advanced Research in Innovative Ideas and Education.
- Review on synthetic study of benzotriazole. (2020). GSC Online Press.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025).
- Synthesis of Benzotriazole from o- Phynylenediamine.pptx. (n.d.). Scribd.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025).
- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (n.d.). Hindawi.
- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (n.d.).
- Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. (2012).
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021).
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][19]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health.
Sources
- 1. US20080114177A1 - Method for preparing fluorinated benzotriazole compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 4. RU2002742C1 - Method of benzotriazole derivatives synthesis - Google Patents [patents.google.com]
- 5. US7825257B1 - Synthesis of benzotriazole monomer - Google Patents [patents.google.com]
- 6. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. US2861078A - Preparation of benzotriazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Fluorine in Benzotriazole-Based Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzotriazoles
Benzotriazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and its ability to mimic the purine nucleus, allowing it to interact with a wide array of biological targets.[1][2] Its derivatives have been successfully developed into drugs for a range of conditions, including cancer, microbial infections, and neurological disorders.[1][3][4][5]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern pharmaceutical design.[6][7] Substitution with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacological properties.[8] These alterations include modulating lipophilicity, improving metabolic stability by blocking sites of oxidation, and enhancing binding affinity to target proteins through unique electronic interactions.[6][8] This guide provides a comprehensive technical overview of how the unique properties of fluorine have been harnessed to modulate and enhance the biological activities of the benzotriazole scaffold, offering insights for researchers, scientists, and drug development professionals.
The Physicochemical Impact of Fluorination on the Benzotriazole Core
The introduction of fluorine into the benzotriazole ring system is not a trivial substitution; it is a deliberate strategy to fine-tune molecular properties for improved biological performance. Replacing a hydrogen atom with a fluorine atom alters key parameters that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for targeting intracellular proteins or the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically vulnerable position on the benzotriazole ring can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life and bioavailability.
-
Target Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the benzotriazole ring, influencing its ability to form hydrogen bonds, dipole-dipole interactions, and other non-covalent bonds with amino acid residues in a target protein's active site.[2] This can lead to a significant increase in binding affinity and inhibitory potency.[8]
Caption: Impact of fluorination on benzotriazole's key properties.
Key Biological Activities and Therapeutic Targets
Fluorinated benzotriazoles have demonstrated a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and virology.
Anticancer Activity
The antiproliferative effects of fluorinated benzotriazoles are among their most studied properties. These compounds exert their effects through multiple mechanisms, including kinase inhibition and disruption of microtubule dynamics.
1. Kinase Inhibition: Many fluorinated benzotriazoles function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that promotes cell growth and proliferation while suppressing apoptosis. Halogenated benzotriazoles, particularly fluorinated derivatives, have been identified as promising CK2 inhibitors. For instance, 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF) shows potential as a lead compound for developing novel CK2 inhibitors.[8][9]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow. Certain benzotriazole derivatives have been shown to inhibit VEGFR-2 signaling, thereby cutting off a tumor's blood supply.[10]
-
NIMA-related Kinases (NEKs): Proteins like NEK2 are highly expressed in various cancers and are involved in cell cycle progression. Their inhibition can lead to growth suppression and cell death, making them attractive therapeutic targets.[11]
Caption: Mechanism of action for kinase-inhibiting fluorinated benzotriazoles.
2. Microtubule Destabilization: Microtubules are essential components of the cellular cytoskeleton involved in cell division (mitosis). Compounds that interfere with microtubule dynamics are potent anticancer agents. A series of 4'-fluoro-benzotriazole-acrylonitrile derivatives have been identified as microtubule-destabilising agents (MDAs) that bind to the colchicine-binding site on tubulin.[12][13] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14] The hit compound from one study showed potent antiproliferative activity at nanomolar concentrations.[14]
Table 1: Anticancer Activity of Selected Fluorinated Benzotriazole Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| FBBF | - | CK2 Inhibition | - | [8] |
| Compound 32 | HeLa (Cervical) | Antitumor | 46.22% inhibition at 10 µg/ml | [6] |
| Fluorinated Hybrid 38 | MCF-7 (Breast) | Anticancer | 0.76 - 13.55 | [6] |
| 4'-fluoro-acrylonitrile 5 | HeLa (Cervical) | Microtubule Destabilization | nM range | [14] |
| Naphthalimide-fluoro conjugate | MDA-MB-231 (Breast) | Cytotoxicity | Modest Activity |[1] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[5][15] Fluorinated benzotriazoles have demonstrated promising broad-spectrum activity against bacteria and fungi.
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][16] The mechanism often involves the disruption of bacterial cell membranes.[16] The presence of electron-withdrawing groups like fluorine can significantly enhance antibacterial potency.[4][5]
-
Antifungal Activity: Several fluorinated benzotriazoles exhibit potent activity against fungal pathogens such as Candida albicans and Aspergillus niger.[15][16] These compounds often act by inhibiting crucial fungal enzymes like cytochrome P450 14α-demethylase (CYP51), which is involved in ergosterol biosynthesis, a key component of the fungal cell membrane.[4]
-
Antimycobacterial Activity: Fluorination has been shown to be crucial for activity against Mycobacterium tuberculosis.[6] In comparative studies, fluorinated triazoles exhibited significantly higher inhibition percentages than their non-fluorinated counterparts.[6]
Table 2: Antimicrobial Activity of Selected Fluorinated Benzotriazole Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Fluoro-benzimidazoles | E. coli, S. aureus | Marked Inhibition | - | [6] |
| Quinazoline hybrids | B. subtilis, E. coli | Moderate Activity | - | [6] |
| Fluorophenyl-piperidine | E. coli | MIC | 6.25 µg/mL | [4] |
| Fluorophenyl-piperidine | Rhizopus species | MIC | 6.25 µg/mL |[4] |
Antiviral Activity
The structural versatility of the benzotriazole scaffold also lends itself to the development of antiviral agents. Research has identified fluorinated benzotriazole derivatives with selective activity against specific viruses. Notably, a series of compounds demonstrated potent and selective antiviral activity against Coxsackievirus B5 (CVB5), a human enterovirus.[17] The most promising compounds exhibited EC₅₀ values in the low micromolar range (6 to 18.5 µM).[17] Time-of-addition experiments suggest that these compounds act on the early stages of the viral replication cycle.[17]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for rational drug design. For fluorinated benzotriazoles, SAR studies have revealed key insights:
-
Position of Fluorine: The position of the fluorine atom on the benzene ring is critical. For example, in some anticancer derivatives, a 4'-fluoro substitution led to a significant increase in potency.[14] The position can influence how the molecule fits into the target's binding pocket and its electronic properties.[6]
-
Degree of Halogenation: While fluorination is beneficial, the overall halogenation pattern matters. In some kinase inhibitors, a combination of fluorine and bromine atoms (e.g., FBBF) was found to be optimal for activity.[8] However, in other scaffolds, chloro-substitution proved more effective than fluoro-substitution at increasing cytotoxicity.[1]
-
Other Substituents: The biological activity is a result of the entire molecular structure. The presence of other groups, such as acrylonitrile moieties for microtubule destabilization or bulky hydrophobic groups for antimicrobial effects, works in concert with the fluorine atoms to determine the final potency and selectivity.[3][12]
Caption: SAR summary for fluorinated benzotriazoles.
Experimental Protocols and Methodologies
To ensure the integrity and reproducibility of research findings, standardized and validated protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of fluorinated benzotriazoles.
Protocol 1: MTT Cell Viability Assay (Anticancer Evaluation)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity and cell viability after exposure to a test compound.[6][10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzotriazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jrasb.com [jrasb.com]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. mdpi.com [mdpi.com]
The 1,2,3-Triazole Core: A Technical Guide to Synthesis, Chemistry, and Application
Abstract The 1,2,3-triazole is a five-membered heterocyclic scaffold that has transitioned from a chemical curiosity to a cornerstone of modern chemistry.[1][2] Its remarkable stability, unique electronic properties, and synthetic accessibility have established it as a privileged structure in drug discovery, bioconjugation, and materials science.[2][3] This guide provides an in-depth analysis of the 1,2,3-triazole core, with a focus on the revolutionary impact of azide-alkyne cycloaddition reactions—the cornerstone of "click chemistry." We will dissect the mechanisms of the principal catalytic systems, explore advanced and bioorthogonal synthetic strategies, and detail field-proven applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, validated protocols to leverage the power of 1,2,3-triazole chemistry.
The 1,2,3-Triazole: A Privileged Scaffold
The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing three adjacent nitrogen atoms.[1] While absent in nature, its synthetic versatility has made it an object of intense study.[2] The unique arrangement of its nitrogen atoms imparts a significant dipole moment, hydrogen bonding capabilities, and exceptional chemical stability under a wide range of physiological and reactive conditions.[4]
These properties make the 1,2,3-triazole moiety an outstanding molecular building block. It is widely employed as:
-
A Bioisostere: The triazole ring can effectively mimic the geometry and electronic properties of an amide bond while being resistant to enzymatic cleavage, a critical advantage in peptidomimetic drug design.[5][6]
-
A Rigid Linker: Its planar and rigid structure provides a stable, predictable connection between two molecular fragments, crucial for constructing complex architectures in drug discovery and materials science.[5][7]
-
An Active Pharmacophore: The triazole core itself is not merely a passive linker; its ability to engage in hydrogen bonding and dipole interactions allows it to actively participate in binding to biological targets, forming the basis of many therapeutic agents.[8][9]
The Dawn of "Click Chemistry": Synthesizing the 1,2,3-Triazole Ring
The synthesis of the 1,2,3-triazole ring was historically dominated by the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[1][10] However, this method suffers from significant drawbacks, including the need for elevated temperatures and a lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted isomers.[11][12] The discovery of catalytic variants revolutionized the field, ushering in the era of "click chemistry."
The "Click" Revolution: Catalytic Azide-Alkyne Cycloadditions (AAC)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13] This reaction is characterized by its enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version), exceptional reliability, and strict regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[14] It proceeds under mild, often aqueous conditions and demonstrates remarkable tolerance for a vast array of functional groups, eliminating the need for protective group chemistry.[14]
The causality behind this efficiency lies in the catalytic cycle. The Cu(I) catalyst first forms a π-complex with the terminal alkyne, which facilitates deprotonation to generate a copper-acetylide intermediate.[15] This activation of the alkyne allows for a stepwise, polar mechanism where the azide adds to the activated alkyne, ultimately forming the stable triazole ring and regenerating the catalyst.[16]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[14][17][18] This alternative regioselectivity is a direct consequence of a different reaction mechanism. Unlike CuAAC, RuAAC does not involve a metal-acetylide intermediate. Instead, it proceeds through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[17][19] This is followed by a rate-determining reductive elimination step that forms the triazole product and regenerates the active ruthenium catalyst.[17][19] A key advantage of the RuAAC is its ability to tolerate internal alkynes, which enables the synthesis of fully-substituted 1,2,3-triazoles.[17][19]
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Copper(I) species | Ruthenium(II) complexes, e.g., [Cp*RuCl] |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Mechanism | Involves Cu-acetylide intermediate | Involves ruthenacycle intermediate via oxidative coupling |
| Key Advantage | Extremely efficient, robust, "click" standard | Access to alternate regioisomer, synthesis of fully substituted triazoles |
Advanced and Bioorthogonal Synthetic Strategies
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant limitation of CuAAC for biological applications is the cytotoxicity of the copper catalyst. This challenge was overcome by the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly bioorthogonal "copper-free" click reaction.[20][21] The driving force for SPAAC is not a catalyst but rather the high ring strain of a cyclooctyne derivative.[20][22] This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly and specifically at physiological temperatures without any exogenous reagents.[20] This has made SPAAC an indispensable tool for labeling and tracking molecules in living cells and organisms.[23]
Modern Synthetic Enhancements
-
Microwave-Assisted Synthesis: The application of microwave irradiation dramatically accelerates the rate of both CuAAC and RuAAC reactions, reducing reaction times from many hours to mere minutes.[10][24][25] This high-speed synthesis is invaluable for the rapid generation of compound libraries for screening purposes.[10][26]
-
Flow Chemistry: Continuous-flow synthesis offers significant advantages in safety, scalability, and efficiency.[27][28] By pumping reagents through a heated column containing a heterogeneous catalyst, such as copper-on-charcoal, large quantities of triazoles can be produced safely and efficiently.[27][29][30] This methodology avoids the handling of potentially unstable azides in large batches and allows for gram-scale production.[28][30]
Field-Proven Applications of 1,2,3-Triazoles
The synthetic accessibility and robust nature of the 1,2,3-triazole ring have led to its widespread adoption across multiple scientific disciplines.
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[8][31] Its unique properties allow it to serve as a stable linker for creating hybrid molecules or as a core scaffold in its own right.[7] Triazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[32][33][34][35]
| Drug/Compound | Therapeutic Area | Role of 1,2,3-Triazole |
| Rufinamide | Antiepileptic | Core pharmacophore |
| Tazobactam | β-lactamase inhibitor | Core pharmacophore |
| Cefatrizine | Antibiotic | Part of the core structure |
| Mubritinib | Anticancer (investigational) | Linker and pharmacophore |
Bioconjugation and Chemical Biology
The development of bioorthogonal click chemistry (CuAAC and SPAAC) has revolutionized chemical biology. These reactions allow for the precise covalent attachment of probes (like fluorophores or affinity tags) to biomolecules in complex biological mixtures and even inside living cells.[13][] This has enabled unprecedented insights into biological processes through applications in proteomics, genomics, and live-cell imaging.
Materials Science and Polymer Chemistry
The robustness and modularity of the CuAAC reaction make it ideal for polymer synthesis and modification. It is used to create dendrimers, functionalize surfaces, and develop advanced materials.[2][37] Triazole-containing polymers have been investigated for use as functional coatings with anti-corrosive or anti-microbial properties, as well as corrosion inhibitors and photostabilizers for other materials.[4][9][38]
Experimental Protocols: Self-Validating Methodologies
The following protocols represent robust, field-proven methods for the synthesis of 1,2,3-triazoles.
Protocol 1: Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general, rapid synthesis of a 1,4-disubstituted 1,2,3-triazole using an in-situ generated azide.[10]
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the alkyl halide (1.0 mmol, 1.0 eq.), the terminal alkyne (1.1 mmol, 1.1 eq.), and sodium azide (1.2 mmol, 1.2 eq.).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of water and tert-butanol (4 mL). To this suspension, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).
-
Reaction Execution: Seal the vial securely with a Teflon septum cap. Place the vial in the microwave reactor. Irradiate the mixture at 80-100 °C for 10-20 minutes.
-
Work-up and Isolation: After cooling to room temperature, add water (10 mL) to the reaction mixture. The 1,2,3-triazole product often precipitates and can be collected by vacuum filtration. If it remains in solution, extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is adapted from established methods for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[17][18]
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the organic azide (1.0 mmol, 1.0 eq.) and the alkyne (terminal or internal, 1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions typically run for 4-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the pure 1,5-disubstituted (or fully substituted) 1,2,3-triazole.
Protocol 3: Continuous-Flow Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol outlines a scalable and safe synthesis using a heterogeneous catalyst in a flow system.[27][39]
-
System Setup: Pack a stainless-steel column (e.g., 4.6 mm ID x 150 mm) with a heterogeneous catalyst such as copper-on-charcoal (Cu/C). Integrate the column into a continuous-flow reactor system equipped with HPLC pumps, a back-pressure regulator, and a heating unit.
-
Reagent Stream Preparation: Prepare a solution of the organic azide (e.g., 0.1 M) and the terminal alkyne (e.g., 0.12 M) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Reaction Execution: Heat the catalyst column to the desired temperature (e.g., 100-120 °C). Pump the reagent solution through the column at a defined flow rate (e.g., 0.5-1.0 mL/min) while maintaining system pressure with the back-pressure regulator (e.g., 100 bar).
-
Product Collection: Collect the effluent from the reactor outlet after the system has reached a steady state.
-
Isolation: The solvent can be removed from the collected solution under reduced pressure to yield the crude product. Since the catalyst is heterogeneous, the product stream is often very clean.
-
Purification: If necessary, the product can be further purified by recrystallization or by passing through a short plug of silica gel. This method was successfully used to synthesize the antiepileptic agent rufinamide in 96% isolated yield.[29][30]
Conclusion and Future Outlook
The 1,2,3-triazole has firmly established itself as a uniquely versatile scaffold in modern chemical science. The development of highly efficient and regioselective cycloaddition reactions has made this heterocycle readily accessible, unlocking its vast potential. From life-saving pharmaceuticals to advanced functional materials, the impact of 1,2,3-triazole chemistry is undeniable. Future research will likely focus on the development of even more sustainable and greener synthetic protocols, the discovery of novel catalysts to access different substitution patterns, and the expansion of its application into new and exciting areas of science and technology. The "all-in-one" nature of the triazole ring—acting as a stable linker, a key pharmacophore, and a versatile synthetic handle—ensures its continued prominence for years to come.[8]
References
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Geronikaki, A., & Poroikov, V. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry, 11(13), 1639-1673. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Aksoydan, B., & Gümüş, M. K. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(10), 1135-1154. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]
- Singh, A., Sharma, R., Kaur, H., & Kumar, V. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-27. [Link]
- Chinese Chemical Society. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Acta Chimica Sinica, 79(9), 1101-1114. [Link]
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
- Mohammed, A. I., Dawood, A. H., Ali, K. F., & Al-Mosawi, M. (2013). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry, 25(11), 6031-6038. [Link]
- Appukkuttan, P., Dehaen, W., Fokin, V. V., & Van der Eycken, E. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. [Link]
- D'Elia, V., & Piras, M. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
- Kumar, A., Singh, P., & Singh, J. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- Pieczykolan, M., & Gryko, D. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22880-22885. [Link]
- Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
- Pieczykolan, M., & Gryko, D. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22880-22885. [Link]
- Ali, A., Sharma, R., Kumar, A., Kumar, V., & Singh, S. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-24. [Link]
- Wang, Y., Li, Y., & Zhang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988463. [Link]
- Kaur, G., & Singh, J. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(41), 36195–36227. [Link]
- Kumar, A., Singh, P., & Singh, J. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2795-2808. [Link]
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13454-13511. [Link]
- Jana, T., & Meena, S. K. (2018). The impact of 1,2,3-triazoles in the design of functional coatings. RSC Advances, 8(26), 14357-14373. [Link]
- Tsvetkov, V. B., & Zezin, A. A. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Current Organic Chemistry, 24(1), 2-25. [Link]
- Bouhafrane, A., & Ghalem, S. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? European Journal of Medicinal Chemistry, 296, 117769. [Link]
- ResearchGate. (n.d.). Progress in Strain Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Bouyahyaoui, A., Fares, M., El-Ghozlani, M., El-Hallouty, S., El-Massaoudi, M., & El-Boulani, A. (2019). Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial activities. Journal of Chemical Sciences, 131(7), 64. [Link]
- ResearchGate. (n.d.). Potential pharmaceuticals based on 1,2,3-triazoles. [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
- Caballero, A., Muñoz, M., & Jaramillo, P. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 405-414. [Link]
- Bouhafrane, A., & Ghalem, S. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(11), 3290. [Link]
- Forró, E., & Fülöp, F. (2019). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry, 15, 223–230. [Link]
- Forró, E., & Fülöp, F. (2019). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry, 15, 223-230. [Link]
- MDPI. (n.d.).
- Jiang, H., & Gao, J. (2014). Click Triazoles for Bioconjugation. In Click Chemistry in Glycoscience (pp. 1-18). [Link]
- Loganathan, C. G., Krishnan, K., Vachala, S. D., Urolagin, D., & Vijayakumar, J. (2023). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Journal of Drug Delivery and Therapeutics, 13(5), 183-191. [Link]
- Creative Biostructure. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). [Link]
- Bakkali, J., La-Venia, A., & Roy, V. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. International Journal of Molecular Sciences, 25(10), 5411. [Link]
- IOSR Journal of Applied Chemistry. (2020).
- ResearchGate. (n.d.).
- Al-Masoudi, N. A., & Al-Sadoon, M. K. (2017).
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 16. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. ias.ac.in [ias.ac.in]
- 27. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. [PDF] A practical flow synthesis of 1,2,3-triazoles | Semantic Scholar [semanticscholar.org]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. asianpubs.org [asianpubs.org]
- 34. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. jopcr.com [jopcr.com]
- 37. asianpubs.org [asianpubs.org]
- 38. The impact of 1,2,3-triazoles in the design of functional coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 39. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
An In-depth Technical Guide to the Solubility of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
This guide provides a comprehensive analysis of the solubility characteristics of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, a compound of increasing interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document will delve into the theoretical and practical aspects of its solubility, offering a framework for its effective use in experimental and developmental settings.
Introduction: The Significance of Fluorination in Benzotriazoles
Benzotriazole and its derivatives are a well-established class of compounds with diverse applications, including as corrosion inhibitors and in various biological activities.[2][3][4][5] The introduction of fluorine atoms into the benzotriazole scaffold, as in 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, can dramatically alter its physicochemical properties.[1] Fluorination is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] Understanding the solubility of this highly fluorinated analog is a critical first step in harnessing its potential for novel applications.[6][7]
Predicting Solubility: A Framework Based on "Like Dissolves Like"
The 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole molecule possesses a unique combination of a polar triazole ring system, capable of hydrogen bonding, and a highly fluorinated, nonpolar benzene ring. This dual nature suggests a complex solubility profile.
Table 1: Predicted Solubility of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The large dipole moments of these solvents can effectively solvate the polar triazole moiety.[8] DMSO, in particular, is a powerful solvent for many drug candidates.[9] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar triazole ring can engage in hydrogen bonding with protic solvents. However, the hydrophobic, fluorinated benzene ring is expected to significantly limit aqueous solubility.[10] |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to High | The tetrafluorinated benzene ring will have a strong affinity for nonpolar solvents. The overall solubility will depend on the balance with the polar triazole portion. |
| Fluorous | Perfluorohexane, Benzotrifluoride (BTF) | High | Solvents with a high fluorine content are known to readily dissolve other highly fluorinated compounds through "fluorous-fluorous" interactions.[11] |
It is crucial to note that these are predictions. The actual solubility can be influenced by factors such as crystalline packing forces and the potential for polymorphism. Therefore, experimental determination is essential for accurate solubility data.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, a systematic experimental approach is required. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[10]
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole into a series of vials.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25°C and/or 37°C to simulate physiological conditions.[10]
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible, low-binding filter (e.g., PTFE) is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of equilibrium solubility.
The Impact of Fluorination on Solubility
The four fluorine atoms on the benzene ring of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole are expected to have a profound effect on its solubility compared to the parent benzotriazole. The high electronegativity of fluorine creates strong C-F bonds and a significant electron-withdrawing effect, which can influence the acidity of the N-H proton on the triazole ring.
Furthermore, the replacement of C-H with C-F bonds increases the molecule's hydrophobicity. This generally leads to a decrease in aqueous solubility. However, the increased polarity of the C-F bonds can enhance interactions with polar aprotic solvents. The unique properties of fluorinated compounds also open up the possibility of using fluorous solvents for synthesis and purification, which can be advantageous in certain applications.
Safety Considerations
As with any chemical compound, it is essential to handle 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14][15][16] In general, it is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[12][13]
Conclusion
While specific quantitative solubility data for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole requires experimental determination, a strong predictive framework can be established based on its chemical structure. The interplay between the polar triazole moiety and the highly fluorinated benzene ring suggests a nuanced solubility profile, with a likely preference for polar aprotic and nonpolar/fluorous solvents over polar protic solvents like water. The provided experimental protocol offers a robust method for obtaining accurate and reliable solubility data, which is fundamental for the successful application of this promising compound in research and development.
References
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report - epa nepis. [Link]
- SAFETY D
- 4,5,6,7-Tetrafluoro-1H-benzo[d][6][7][10]triazole - AbacipharmTech-Global Chemical supplier. [Link]
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed. [Link]
- (PDF)
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - NIH. [Link]
- Solvent - Wikipedia. [Link]
- 2H-Thiazolo[4,5-d][6][7][10]triazole: synthesis, functionalization, and application in scaffold-hopping - PubMed Central. [Link]
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. [Link]
- 4-(4-(((1H-Benzo[d][6][7][10]triazol-1-yl)oxy)methyl) - MDPI. [Link]
- Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells - PubMed. [Link]
- 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. [Link]
- Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. [Link]
Sources
- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rheolution.com [rheolution.com]
- 7. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 8. Solvent - Wikipedia [en.wikipedia.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. tapazol.co.il [tapazol.co.il]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Fluorinated Benzotriazoles
Foreword: The Strategic Role of Fluorine in Benzotriazole Crystal Engineering
To the researchers, scientists, and drug development professionals reading this guide, welcome. We are not merely discussing a class of molecules; we are delving into a strategic approach that has reshaped modern medicinal chemistry. Benzotriazoles are a cornerstone scaffold in pharmaceuticals, renowned for their versatile biological activities.[1] However, their true potential is often unlocked through strategic modification.
The introduction of fluorine—the most electronegative element—is far more than a simple substitution. It is a deliberate tactic to modulate a molecule's physicochemical and pharmacological properties.[2] Fluorination can enhance metabolic stability, alter lipophilicity, and critically, influence binding affinity to biological targets.[3][4][5] These effects are not magic; they are a direct consequence of fluorine's unique electronic and steric properties, which profoundly impact the molecule's conformation and its interactions with its environment.
This guide is structured to walk you through the entire journey of crystal structure analysis, from obtaining suitable crystals to interpreting the intricate dance of intermolecular forces that govern the solid state. As your narrator, I will not just provide protocols; I will explain the causality behind our choices, grounding our methods in the principles of physical chemistry and crystallography. Our goal is to build a self-validating workflow that ensures the structural data we generate is not only accurate but also rich with actionable insights for drug design and materials science.
The Foundation: Synthesis and High-Quality Crystallization
The most sophisticated diffraction experiment is worthless without a high-quality single crystal. The journey to a definitive crystal structure, therefore, begins with meticulous chemical synthesis and purification, followed by the "art and science" of crystallization.
Synthetic Pathways to Fluorinated Benzotriazoles
The synthesis of fluorinated benzotriazoles can be achieved through various established methods. A common approach involves the cyclocondensation of o-phenylenediamines with sodium nitrite in an acidic medium.[6] Fluorine can be incorporated either by starting with a fluorinated precursor or by employing modern fluorination techniques on the benzotriazole core itself, such as using N-fluorobenzenesulfonimide (NFSI).[7]
Regardless of the route, the final product must be rigorously purified. Techniques like column chromatography and recrystallization are essential to remove impurities that can inhibit crystal growth or become incorporated into the crystal lattice, degrading its quality.
Protocol: Achieving Diffraction-Quality Crystals
Obtaining a single crystal suitable for X-ray diffraction—ideally 0.1-0.3 mm in size, transparent, and free of defects—is the most critical and often challenging step.[8][9] The principle is to allow molecules to transition from a disordered state (in solution) to a highly ordered, repeating lattice. This must happen slowly and under controlled conditions.
Field-Proven Insight: The choice of solvent is paramount. A good solvent system is one in which your compound is moderately soluble. If it's too soluble, it won't precipitate; if it's poorly soluble, it will crash out as a powder. The ideal scenario involves dissolving the compound in a "good" solvent and slowly introducing a "poor" solvent (an anti-solvent) in which the compound is insoluble.
Detailed Protocol: Vapor Diffusion
This is arguably the most successful method for growing high-quality crystals from small amounts of material.[10]
-
Preparation:
-
Dissolve 2-5 mg of your purified fluorinated benzotriazole in a minimal amount (e.g., 0.5 mL) of a relatively non-volatile "good" solvent (e.g., dichloromethane, chloroform, or THF) in a small, open vial.
-
Place this inner vial inside a larger, sealable vial or beaker.
-
Add a larger volume (e.g., 2-3 mL) of a volatile "poor" solvent (e.g., pentane, hexane, or diethyl ether) to the outer vial. Ensure the level of the anti-solvent is below the top of the inner vial.[10]
-
-
Incubation:
-
Seal the outer vial tightly.
-
The volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution.
-
This gradual decrease in solubility will, hopefully, lead to the slow formation of well-ordered crystals over several hours to days.
-
-
Critical Consideration: Do not disturb the setup.[10] Vibrations can cause the compound to precipitate rapidly, leading to a microcrystalline powder instead of a single crystal. Place the crystallization vessel in a quiet, temperature-stable location.
| Crystallization Technique | Principle | Best For |
| Slow Evaporation | The solvent slowly evaporates from a saturated solution, increasing solute concentration. | Compounds that are highly soluble. |
| Slow Cooling | A saturated solution is prepared at a high temperature and allowed to cool slowly.[11] | Compounds with a steep solubility curve relative to temperature. |
| Vapor Diffusion | An anti-solvent slowly diffuses into the compound's solution, gradually reducing solubility.[12] | Small quantities of material; provides excellent control over growth rate. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound.[12] | When two solvents are miscible but have different densities. |
The Experiment: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[13] It relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, and the resulting diffraction pattern contains the information needed to reconstruct the electron density and, thus, the atomic structure.[14][15]
Workflow for SC-XRD Data Collection
The following diagram outlines the standard workflow for a single-crystal X-ray diffraction experiment.
Caption: Workflow from crystal selection to raw data collection.
Expert Rationale:
-
Crystal Selection: A good crystal should be visually clear under a polarizing microscope and extinguish light sharply every 90 degrees of rotation.[9] This indicates a well-ordered, single lattice.
-
Cryo-cooling (100 K): Data is almost universally collected at low temperatures. This is crucial for two reasons: 1) It minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure. 2) It reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
X-ray Source: For small organic molecules like fluorinated benzotriazoles, Molybdenum (Mo, λ = 0.71073 Å) is the most common X-ray source. Copper (Cu, λ = 1.5418 Å) may be used for determining the absolute structure of chiral compounds.[13]
-
Data Collection: The diffractometer rotates the crystal through a series of orientations while a detector records the diffraction pattern for each frame.[15] A full data set may take several hours to collect.
The Analysis: From Data to a Refined Structure
The raw diffraction images are just the beginning. Sophisticated software is required to translate this data into a chemically meaningful 3D model. This process is broadly divided into structure solution and refinement.
Structure Solution and Refinement Protocol
Modern crystallography relies on powerful software packages. The SHELX suite of programs (e.g., SHELXT for solution, SHELXL for refinement) is the industry standard for small molecules.[16] User-friendly graphical interfaces like Olex2 or WinGX provide a seamless environment to run these programs.[17][18][19]
Step-by-Step Refinement Workflow:
-
Data Integration: The raw diffraction frames are processed to locate the diffraction spots, measure their intensities, and assign Miller indices (h,k,l) to each reflection. This step also determines the unit cell parameters and space group.
-
Structure Solution (The Phase Problem): The intensities of the diffracted X-rays are measured, but their phase information is lost.[8] Structure solution programs like SHELXT use statistical methods (Direct Methods) to estimate these initial phases, which allows for the calculation of an initial electron density map.
-
Model Building: From this initial map, the software identifies peaks corresponding to atoms and builds a preliminary molecular model.
-
Structure Refinement (Iterative Process): This is a least-squares process where the atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[19] The quality of this agreement is monitored by the R-factor (R1); a value below 5% (0.05) is typically considered excellent for a publication-quality structure.
Caption: The iterative cycle of crystallographic structure refinement.
The Interpretation: Unveiling the Role of Fluorine
With a refined structure, the real scientific inquiry begins. For fluorinated benzotriazoles, the key is to understand how fluorine substitution influences molecular geometry and, more importantly, the crystal packing through non-covalent interactions.
Impact on Molecular Geometry
First, analyze the intramolecular details: bond lengths, bond angles, and torsion angles. Compare these values to non-fluorinated analogues found in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[20] Fluorine's strong electron-withdrawing nature can subtly alter bond lengths and the planarity of the benzotriazole ring system.
Supramolecular Analysis: The Landscape of Intermolecular Interactions
Fluorine's involvement in intermolecular interactions is a topic of intense research.[21] Contrary to its reputation as being "non-interactive," the polarized C-F bond creates opportunities for a range of weak but structurally significant interactions that dictate crystal packing.
Key Interactions to Analyze:
-
C–H···F Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions are frequently observed and play a role in directing molecular assembly.[22]
-
F···F Interactions: These are typically considered dispersive in nature and can be attractive, contributing to the overall lattice energy.[23][24]
-
C–F···π Interactions: The electron-rich π system of an aromatic ring can interact favorably with the electrophilic region of a carbon atom attached to fluorine.[25]
-
π–π Stacking: The introduction of fluorine alters the quadrupole moment of the aromatic rings, often favoring offset or "slipped" π-stacking arrangements over face-to-face stacking.
Quantitative Analysis with Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. This provides a visual fingerprint of the interactions, allowing for a quantitative comparison of the relative importance of different contact types (e.g., H···F vs. H···H contacts).[25]
| Parameter | Typical Value Range | Significance |
| Crystal System | Triclinic, Monoclinic, etc. | Describes the basic symmetry of the unit cell.[8] |
| Space Group | P-1, P2₁/c, etc. | Defines the complete symmetry operations within the unit cell. |
| Unit Cell (a, b, c, α, β, γ) | Å and degrees | The dimensions and angles of the repeating lattice box. |
| R1 (final R-factor) | < 0.05 (excellent) | A measure of the agreement between the model and the data. |
| wR2 (weighted R-factor) | < 0.15 (good) | A weighted measure of agreement, typically higher than R1. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should converge to a value close to 1 for a good model. |
The Validation: Ensuring Data Integrity and Trustworthiness
A crystal structure is not complete until it has been validated and made accessible to the scientific community. This is a cornerstone of scientific integrity.
The Crystallographic Information File (CIF)
The final output of a structure refinement is a Crystallographic Information File (CIF).[26] This is a standardized text file format developed by the International Union of Crystallography (IUCr) that contains all essential information about the crystal structure and the diffraction experiment.[27][28] It includes:
-
Citation and author details.
-
Unit cell parameters and space group.
-
Atomic coordinates and displacement parameters.
-
Experimental details like temperature and wavelength.
-
Key refinement statistics (R-factors, GooF).
Validation with checkCIF
Before deposition, every CIF must be validated using the IUCr's checkCIF service.[29] This program automatically checks the file for syntax errors, internal consistency, and potential scientific issues, generating an alert report. It is the author's responsibility to review these alerts. Some alerts may point to genuine errors in the refinement that need to be corrected, while others may be trivial or inherent to the structure and can be explained.
Deposition in a Public Database
The final, validated CIF should be deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC) for organic and metal-organic compounds.[20][29] Upon deposition, a unique CCDC number is assigned to the structure, which must be included in any publication.[30][31][32] This ensures that other researchers can freely access, view, and build upon your work, making the entire process transparent and verifiable.
References
- Excillum. (n.d.). Small molecule crystallography.
- Desiraju, G. R. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design.
- 3M Innovative Properties Company. (2008). Method for preparing fluorinated benzotriazole compounds. Google Patents.
- University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Blagden, N., et al. (2022).
- Sidhu, A., & Kukreja, S. (n.d.).
- International Union of Crystallography. (n.d.). Crystallographic Information Framework.
- Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- Wang, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
- American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus.
- Unipos. (n.d.). Single crystal structure analysis software "SHELX". TEGAKARI.
- Modha, S. G. (2024). Fluorine in drug discovery: Role, design and case studies.
- Wikipedia. (n.d.). Crystallographic Information File.
- Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry.
- ResearchGate. (n.d.). Methods for the preparation of fluorobenzotriazole.
- Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- OlexSys. (n.d.). Overview.
- SourceForge. (n.d.). Olex2 download.
- Royal Society of Chemistry. (n.d.). Championing data standards in chemical crystallography with CIF. RSC Blogs.
- GSC Online Press. (2024).
- Fiveable. (n.d.). Crystallography Class Notes.
- Journal of Fluorine Chemistry. (n.d.).
- Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein.
- ResearchGate. (n.d.). Fluorine in Crystal Engineering – The Little Atom That Could.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
- Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography.
- ResearchGate. (n.d.). Structure of fluorinated benzothiazole and triazoles derivatives.
- Florida Gulf Coast University. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
- Dunitz, J. D., & Taylor, R. (2004).
- Purser, S., et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
- Muhammad, S., et al. (2018).
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- Gupta, M. (2019). Role of Fluorine in Drug Design and Drug Action.
- crystallographers.com. (n.d.). Guide for crystallization.
- University of California, Davis. (n.d.).
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
- Cirrincione, G., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PubMed Central.
- Wińska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed.
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- University of Manchester. (2016). CCDC 1455079: Experimental Crystal Structure Determination. Research Explorer.
- Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
- National Science Foundation. (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository.
- University of Iowa. (2025). CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online.
- Foces-Foces, C., et al. (1979). Crystal and molecular structure of benzotriazol-2-ylacetic acid: comparison between benzotriazol-1- and -2-yl systems. Journal of the Chemical Society, Perkin Transactions 2.
- Royal Society of Chemistry. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Chemical Science.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. unifr.ch [unifr.ch]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 17. Overview | OlexSys [olexsys.org]
- 18. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 19. researchgate.net [researchgate.net]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Revealing Factors Influencing the Fluorine-Centered Non-Covalent Interactions in Some Fluorine-Substituted Molecular Complexes: Insights from First-Principles Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Research Portal [scholarscommons.fgcu.edu]
- 26. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 27. iucr.org [iucr.org]
- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 29. pubsapp.acs.org [pubsapp.acs.org]
- 30. research.manchester.ac.uk [research.manchester.ac.uk]
- 31. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 32. Research Portal [iro.uiowa.edu]
Introduction: The Significance of Fluorinated Benzotriazoles
An In-depth Technical Guide to the Thermochemical Properties of 4,5,6,7-Tetrafluorobenzotriazole
This guide provides a comprehensive framework for the determination of the core thermochemical properties of 4,5,6,7-tetrafluorobenzotriazole. As a compound of significant interest in materials science and pharmacology, a thorough understanding of its energetic characteristics and thermal stability is paramount for its safe handling and effective application. To date, a detailed thermochemical analysis of this specific molecule is not present in the published literature. Therefore, this document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining an integrated computational and experimental strategy to fully characterize its thermochemical profile. The methodologies described herein are grounded in established principles and draw upon validated techniques successfully applied to analogous fluorinated and heterocyclic compounds.
Benzotriazole and its derivatives represent a critical class of heterocyclic compounds, widely utilized as corrosion inhibitors, precursors in organic synthesis, and as scaffolds in medicinal chemistry.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] The fusion of a tetrafluorinated benzene ring with a triazole moiety in 4,5,6,7-tetrafluorobenzotriazole is anticipated to yield a molecule with unique electronic properties and thermal stability.
For applications ranging from energetic materials to pharmaceuticals, key thermochemical parameters such as the enthalpy of formation, enthalpy of sublimation, and decomposition temperature are not merely academic data points; they are critical indicators of performance, stability, and safety.[4][5] This guide details the necessary theoretical and experimental workflows to elucidate these properties for tetrafluorobenzotriazole.
Part 1: Computational Prediction of Gas-Phase Thermochemistry
Rationale for a Computational-First Approach
Before engaging in complex and potentially hazardous experimental work, particularly with novel compounds that may have energetic properties, a computational approach is indispensable. High-level quantum chemical calculations provide robust theoretical estimates of gas-phase properties, most notably the standard enthalpy of formation (ΔfH°(g)). This predictive power allows for an initial assessment of the molecule's energy content and guides subsequent experimental design.
Methodology: High-Level Ab Initio Calculations
To achieve high accuracy (sub-chemical, i.e., <1 kcal/mol), composite methods such as the "ANL0" approach, which has been successfully extended to fluorinated compounds, are recommended.[6] These methods approximate high-level coupled-cluster theory with large basis sets through a series of additive corrections, providing a balance between computational cost and accuracy.
Caption: Workflow for computational prediction of gas-phase enthalpy of formation.
Experimental Protocol: Isodesmic Reaction Scheme for ΔfH°(g) Calculation
An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach is highly effective because it leverages the cancellation of systematic errors inherent in computational methods, leading to a more accurate determination of the enthalpy of formation for the target molecule.
Step-by-Step Protocol:
-
Structure Optimization: Obtain the equilibrium geometry of tetrafluorobenzotriazole and all reference molecules using a reliable density functional theory (DFT) method (e.g., B3LYP with a suitable basis set).
-
Vibrational Frequencies: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
High-Accuracy Energy Calculation: For each optimized structure, perform single-point energy calculations using a high-level composite method (e.g., G4, W1-F12).[7]
-
Reaction Design: Construct one or more isodesmic reactions. A hypothetical example for 4,5,6,7-tetrafluorobenzotriazole (C₆HF₄N₃) is:
-
C₆HF₄N₃ + C₆H₆ (Benzene) → C₆F₄H₂ (Tetrafluorobenzene) + C₆H₅N₃ (Benzotriazole)
-
Causality: This reaction is designed to conserve the benzotriazole and benzene ring structures, isolating the effect of the tetrafluoro-substitution.
-
-
Calculate Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔH_rxn) at 298.15 K is calculated from the computed absolute enthalpies (electronic energy + thermal corrections) of the products and reactants.
-
Derive Enthalpy of Formation: Rearrange Hess's Law to solve for the unknown enthalpy of formation of tetrafluorobenzotriazole:
-
ΔfH°(C₆HF₄N₃, g) = [ΔfH°(C₆F₄H₂, g) + ΔfH°(C₆H₅N₃, g)] - [ΔfH°(C₆H₆, g) + ΔH_rxn]
-
This requires accurate, experimentally-derived gas-phase enthalpies of formation for the reference compounds (tetrafluorobenzene, benzotriazole, and benzene), which are available from literature databases like the NIST WebBook.
-
Part 2: Experimental Determination of Condensed-Phase Properties
Enthalpy of Formation via Combustion Calorimetry
Rationale and Specialized Methodology
Static-bomb combustion calorimetry is the definitive experimental technique for determining the standard enthalpy of formation of a compound in its condensed (solid or liquid) state, ΔfH°(s).[8] For organofluorine compounds, this experiment is complicated by the formation of highly corrosive hydrofluoric acid (HF) and potentially gaseous carbon tetrafluoride (CF₄), which can lead to incomplete combustion and an ill-defined final state.[7][9][10]
To overcome these challenges, a rotating-bomb calorimeter is required.[9][11] This apparatus rotates after ignition to ensure that the interior surfaces are washed with a small amount of water placed in the bomb, facilitating the complete dissolution of HF and establishing a well-defined, homogeneous final solution.
Caption: Experimental workflow for rotating-bomb fluorine combustion calorimetry.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Calorimeter Calibration: Determine the energy equivalent of the calorimeter by combusting a certified standard reference material (e.g., benzoic acid).
-
Sample Preparation: A precisely weighed sample of tetrafluorobenzotriazole (typically 0.5-1.0 g) is pressed into a pellet. A fuse wire (e.g., platinum) with a cotton thread is attached.
-
Bomb Loading: A known mass of distilled water (e.g., 10 mL) is added to the platinum-lined bomb. The sample pellet is placed in a crucible, and the bomb is sealed and purged with oxygen before being charged to a pressure of ~30 atm.
-
Combustion: The bomb is submerged in the calorimeter's water bath. Once thermal equilibrium is reached, the sample is ignited. Immediately following ignition, the bomb is rotated to ensure dissolution of the gaseous products.
-
Temperature Monitoring: The temperature of the water bath is recorded with high precision until a final thermal equilibrium is established. The corrected temperature rise (ΔT) is determined.
-
Product Analysis: After the experiment, the bomb is depressurized, and the liquid contents are analyzed. The total acid concentration (HF and any HNO₃ from residual N₂) is determined by titration.
-
Calculation: The specific energy of combustion (ΔcU°) is calculated from the temperature rise, the energy equivalent, and corrections for the fuse ignition and acid formation. The standard enthalpy of combustion (ΔcH°) is then derived. Finally, the standard enthalpy of formation in the solid state (ΔfH°(s)) is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF).
Enthalpy of Sublimation
Rationale: Bridging Theory and Experiment
The enthalpy of sublimation (ΔsubH°) is the energy required to transition a substance from the solid to the gaseous state. This value is the critical link that allows for the direct comparison and validation of the computationally derived gas-phase enthalpy of formation (ΔfH°(g)) and the experimentally measured solid-state value (ΔfH°(s)). The relationship is:
ΔfH°(s) ≈ ΔfH°(g) - ΔsubH°
Methodology: The Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for determining the very low vapor pressures of solids.[12][13] A sample is heated in a sealed container (a Knudsen cell) with a small orifice. In a high vacuum, molecules effuse through the orifice at a rate proportional to the vapor pressure. By measuring the rate of mass loss at various temperatures, the vapor pressure can be determined.
Caption: Schematic of a Knudsen effusion cell setup for vapor pressure measurement.
Experimental Protocol: Knudsen Effusion
-
Sample Loading: A small amount of crystalline tetrafluorobenzotriazole is loaded into the Knudsen cell, which has a precisely known orifice area.
-
System Evacuation: The cell is placed within a high-vacuum chamber connected to a sensitive microbalance. The system is evacuated to pressures of ~10⁻⁵ to 10⁻⁶ Pa.[14]
-
Isothermal Measurement: The cell is heated to a constant, controlled temperature. The mass of the cell is continuously monitored by the microbalance. The rate of mass loss ( dm/dt ) due to effusion is determined from the linear portion of the mass vs. time plot.[15]
-
Temperature Variation: The process is repeated at several different temperatures, yielding a series of mass loss rates.
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz equation:
-
P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
-
where A is the orifice area, R is the universal gas constant, and M is the molar mass of the substance.
-
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Thermal Stability and Phase Behavior
Rationale for Thermal Analysis
Understanding the thermal stability, including melting point and decomposition temperature, is critical for assessing the safety, handling, and application range of any chemical compound. For energetic materials, a high decomposition temperature is desirable for thermal stability, while for pharmaceuticals, these properties influence formulation and storage.[5][16]
Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are complementary thermal analysis techniques.
-
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It reveals endothermic events like melting and exothermic events like decomposition.
-
TGA measures the change in mass of a sample as a function of temperature. It can distinguish between sublimation (mass loss without decomposition) and decomposition (mass loss with chemical change).
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: A small, precisely weighed amount of the sample (1-3 mg) is placed in an aluminum or hermetically sealed pan.[14]
-
Instrument Setup: The sample is placed in the DSC/TGA instrument alongside an empty reference pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 5 or 10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
Data Acquisition: The instrument records the heat flow (DSC) and mass (TGA) as a function of temperature.
-
Data Analysis:
-
DSC Thermogram: The onset temperature of the first major endothermic peak is identified as the melting point (Tₘ). The extrapolated onset of the large exothermic peak indicates the decomposition temperature (Tₑ). The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔfusH).
-
TGA Curve: The temperature at which significant mass loss begins is recorded. Comparing this with the DSC data helps confirm whether the initial mass loss is due to sublimation or decomposition.
-
Part 3: Data Synthesis and Application
A Self-Validating System
The power of this integrated approach lies in its self-validating nature. The three key enthalpies—ΔfH°(g), ΔfH°(s), and ΔsubH°—are determined by independent methods (computation, combustion calorimetry, and Knudsen effusion, respectively). A high degree of confidence in the final thermochemical data is achieved when the following relationship holds true within experimental error:
ΔfH°(s, experimental) ≈ ΔfH°(g, computational) - ΔsubH°(experimental)
This cross-validation is the cornerstone of establishing a trustworthy and authoritative thermochemical profile for a new compound.
Data Summary Table
The following table summarizes the key thermochemical properties for tetrafluorobenzotriazole and the recommended methodologies for their determination. For comparative purposes, experimental values for the related compound 5,7-dinitrobenzotriazole (DBT) are included.[5]
| Thermochemical Property | Symbol | Recommended Determination Method | Example Value (DBT) |
| Gas-Phase Enthalpy of Formation | ΔfH°(g) | High-Level Ab Initio Calculations (Isodesmic Scheme) | 275.2 kJ·mol⁻¹ |
| Solid-Phase Enthalpy of Formation | ΔfH°(s) | Rotating-Bomb Combustion Calorimetry | 153.4 kJ·mol⁻¹ |
| Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion Method / Thermogravimetry | 121.8 kJ·mol⁻¹ |
| Melting Temperature | Tₘ | Differential Scanning Calorimetry (DSC) | 466 K (193 °C) |
| Decomposition Temperature (onset) | Tₑ | Differential Scanning Calorimetry (DSC) | 564 K (291 °C) |
| Enthalpy of Fusion | ΔfusH | Differential Scanning Calorimetry (DSC) | 27.3 kJ·mol⁻¹ |
Significance and Application
-
For Energetic Materials: The solid-state enthalpy of formation and the crystal density (determined via X-ray crystallography) are primary inputs for computational codes that predict detonation performance (e.g., velocity, pressure). A high positive enthalpy of formation is desirable for high energy output. High thermal stability (high Tₑ) is crucial for safety and use in applications requiring insensitivity to heat.[4]
-
For Drug Development: Thermochemical data informs stability, which is critical for shelf-life and formulation. The enthalpy of sublimation is related to lattice energy and can provide insights into solubility, a key parameter in drug design.[2]
Conclusion
This guide presents a rigorous, multi-faceted strategy for the complete thermochemical characterization of 4,5,6,7-tetrafluorobenzotriazole. By integrating high-level computational predictions with precise and specialized experimental techniques—namely rotating-bomb calorimetry, Knudsen effusion, and thermal analysis—researchers can establish a reliable and self-validated set of thermochemical data. The successful execution of this framework will provide the foundational knowledge required to safely handle and intelligently apply this promising fluorinated heterocyclic compound in advanced materials and pharmaceutical development.
References
[9] Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 60(8), 1080–1089. [Link] [7] Paulechka, E., & Kazakov, A. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 65(4), 1886-1899. [Link] [4] Wang, Y., et al. (2025). Competitive Assembly of π-Hole Interactions and Hydrogen-Bond Networks: Rational Design of Fluorinated Benzotriazole Derivatives as Advanced Low-Melting-Point Energetic Materials. ACS Publications. [Link] [17] Cox, J. D., et al. (1969). Thermodynamic properties of fluorine compounds 9. Enthalpies of formation of some compounds containing the pentafluorophenyl group. The Journal of Chemical Thermodynamics, 1(1), 77-85. [Link] [10] Good, W. D., Lacina, J. L., Scott, D. W., & McCullough, J. P. (1962). Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. U.S. Department of Energy Office of Scientific and Technical Information. [Link] [2] Niewinowska, Z., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446. [Link] [11] Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry. [Link] [18] Singh, T., et al. (2014). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. European Journal of Medicinal Chemistry, 85, 235-244. [Link] [8] Ribeiro da Silva, M. A. V. (2007). Combustion Calorimetry. Molecular Energetics: Condensed-Phase Thermochemical Techniques. [Link] [19] Guerrini, G., et al. (2010). New fluoro derivatives of the pyrazolo[5,1-c][7][9][17]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation. Journal of Medicinal Chemistry, 53(21), 7532-48. [Link] [20] Good, W. D., Lacina, J. L., Scott, D. W., & McCullough, J. P. (1962). COMBUSTION CALORIMETRY OF ORGANIC FLUORINE COMPOUNDS. THE HEATS OF COMBUSTION AND FORMATION OF THE DIFLUOROBENZENES, 4-FLUOROTOLUENE AND m-TRIFLUOROTOLUIC ACID1. Semantic Scholar. [Link] [21] Ruscic, B. (2021). Fluorine Atom Enthalpy of Formation. Active Thermochemical Tables. [Link] [22] University of Texas at Dallas. (2022). Knudsen Effusion. UT Dallas Chemistry Department. [Link] [3] Kumar, R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953589. [Link] [23] Armstrong, G. T., & Jessup, R. S. (1960). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 64A(1), 49–59. [Link] [24] Han, S., et al. (2023). Benzotriazole-containing fluorinated acrylic polymer coatings with high thermal stability, low surface energy, high visible-light transparency, and UV-blocking performance. ResearchGate. [Link] [6] Goldsmith, C. F., et al. (2022). Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. ACS Physical Chemistry Au, 2(6), 461-475. [Link] [14] Kaiser, M. A., et al. (2021). Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 66(5), 2096-2104. [Link] [25] Niewinowska, Z., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3564. [Link] [12] Jacobson, N. S. (2022). Knudsen Effusion Mass Spectrometry: Principles and Applications. NASA Technical Reports Server. [Link] [16] Antonijević, M. D., & Jancic, M. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. ResearchGate. [Link] [1] Nocentini, A., & Gratteri, P. (2019). Benzotriazole: An overview on its versatile biological behavior. Journal of a Broad-Scope Chemistry Journal, 1(1), 1-10. [Link] [13] Jacobson, N. S. (2020). Thermodynamic Measurements Using the Knudsen Cell Technique. NASA Technical Reports Server. [Link] [15] Surface Measurement Systems. (2015). Vapor Pressure of Pesticides by the Knudsen Effusion Method. AZoM. [Link] [5] Tsyshevsky, R., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2568. [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 19. New fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermodynamic properties of fluorine compounds 9. Enthalpies of formation of some compounds containing the pentafluorophenyl group | Semantic Scholar [semanticscholar.org]
- 21. atct.anl.gov [atct.anl.gov]
- 22. scranton.edu [scranton.edu]
- 23. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Use of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazol-1-ol in Solid-Phase Peptide Synthesis
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. The efficiency and fidelity of this process hinge on the crucial step of amide bond formation. While numerous coupling reagents exist, the use of additives is critical for accelerating reaction rates and, most importantly, preserving the stereochemical integrity of the constituent amino acids. This guide provides an in-depth technical overview of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazol-1-ol (TFT-HOBt), a highly activated benzotriazole derivative designed for overcoming the most challenging aspects of modern peptide synthesis. We will explore its mechanistic underpinnings, comparative performance, and provide detailed protocols for its effective implementation.
Molecular Profile and Principle of Action
At its core, TFT-HOBt is an analogue of the classic coupling additive, 1-Hydroxybenzotriazole (HOBt). Its distinct advantage lies in the substitution of the benzene ring with four powerfully electron-withdrawing fluorine atoms.
-
Chemical Name: 4,5,6,7-Tetrafluoro-1-hydroxy-1H-benzotriazole
-
Abbreviation: TFT-HOBt
-
CAS Number: 26888-72-2 (for the parent triazole)
-
Molecular Formula: C₆HF₄N₃O
-
Molar Mass: 211.09 g/mol
Caption: Chemical structure of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazol-1-ol.
Mechanism of Action
In carbodiimide-mediated coupling (e.g., using DIC), the carboxyl group of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization via oxazolone formation and can undergo undesirable side reactions.
Coupling additives like TFT-HOBt intercept this intermediate, forming a more stable but highly reactive active ester. The key to TFT-HOBt's efficacy is the profound inductive effect of the four fluorine atoms. They withdraw electron density from the benzotriazole ring system, making the corresponding anion a significantly better leaving group. This increased acidity (lower pKa) of the hydroxyl proton leads to two critical outcomes:
-
Rapid formation of the active ester , outcompeting side reactions.
-
Enhanced reactivity of the active ester toward the incoming amine, driving the coupling reaction to completion faster.
Caption: Mechanism of TFT-HOBt in carbodiimide-mediated peptide coupling.
Comparative Analysis with Standard Coupling Additives
The choice of additive is a critical parameter in optimizing an SPPS protocol. TFT-HOBt is positioned as a high-performance option for challenging syntheses where speed and fidelity are paramount. Its properties are best understood in comparison to other common additives.
| Feature | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) | OxymaPure® | TFT-HOBt (4,5,6,7-Tetrafluoro-HOBt) |
| Structure | Benzotriazole | Azabenzotriazole | Oxime-based | Tetrafluorobenzotriazole |
| pKa (in 95% MeCN/H₂O) | ~5.65[1] | ~4.65[1] | ~4.24[1] | < 3.6 (Inferred, significantly lower than HOBt) |
| Coupling Efficiency | Good (Baseline standard) | Very High | High | Exceptional |
| Racemization Suppression | Good | Excellent | Excellent[2][3] | Exceptional |
| Key Advantage | Cost-effective, well-established. | Neighboring group effect from pyridine nitrogen enhances reactivity.[4] | Non-explosive, excellent safety profile, high efficiency.[2][3] | Extreme electron withdrawal provides the most reactive active ester. |
| Safety Note | Anhydrous form is explosive.[5] | Anhydrous form is explosive.[4] | Considered non-explosive.[2][3] | Benzotriazole derivative; handle with care as a potential energetic material. |
Application Notes & Protocols
TFT-HOBt is a drop-in replacement for HOBt or HOAt in standard carbodiimide or onium salt-based coupling protocols. It is particularly recommended for:
-
"Difficult" sequences prone to aggregation.[6]
-
Coupling of sterically hindered amino acids (e.g., Aib, Val, Ile).
-
Segment condensation where minimizing racemization at the C-terminal residue is critical.
-
Protocols where rapid coupling cycles are desired.
General SPPS Workflow (Fmoc/tBu Strategy)
The following diagram outlines a standard cycle in Fmoc-based solid-phase peptide synthesis, highlighting the integration of the TFT-HOBt-mediated coupling step.
Caption: General workflow for an Fmoc-based SPPS cycle using TFT-HOBt.
Protocol: Standard Coupling with DIC/TFT-HOBt
This protocol is designed for a manual synthesis on a 0.1 mmol scale. Volumes and equivalents should be scaled accordingly.
Reagents & Materials:
-
Fmoc-protected amino acid
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazol-1-ol (TFT-HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected amine (0.1 mmol)
-
Reaction vessel
Procedure:
-
Resin Preparation: After Fmoc deprotection and subsequent washing steps, ensure the resin is swollen in DMF within the reaction vessel.
-
Activation Solution Preparation:
-
In a separate, clean vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.).
-
Add TFT-HOBt (0.4 mmol, 4 eq.).
-
Add sufficient DMF (e.g., 2 mL) to fully dissolve the solids. Vortex if necessary.
-
-
Coupling Initiation:
-
Add the activation solution from step 2 to the reaction vessel containing the resin.
-
Add DIC (0.4 mmol, 4 eq.) to the reaction vessel.
-
Note: Adding the carbodiimide last initiates the reaction and is a common practice to minimize premature side reactions.
-
-
Reaction:
-
Agitate the reaction vessel at room temperature for 30-60 minutes . Due to the high reactivity of TFT-HOBt, coupling times are often shorter than those required for HOBt.
-
For sterically hindered amino acids, the reaction time may be extended to 2 hours, or a second coupling (double coupling) may be performed.
-
-
Monitoring & Completion:
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
A negative result (e.g., colorless or yellow beads for Kaiser test) indicates the reaction is complete.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea (DIU) byproduct.
-
The resin is now ready for the next deprotection step.
-
Troubleshooting
-
Positive Kaiser Test after Coupling: This indicates incomplete acylation.
-
Solution 1 (Recouple): Drain the vessel and repeat the coupling protocol (steps 2-6). This is the preferred method for ensuring sequence integrity.
-
Solution 2 (Capping): If the sequence is non-critical or known to be difficult, cap the unreacted amines to prevent deletion sequences. Use a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or Pyridine) in DMF for 10-15 minutes.
-
-
Observed Racemization (Epimerization):
-
Cause: While TFT-HOBt is a potent suppressor, racemization can still occur with sensitive residues (e.g., Cys, His) or during long activation times.
-
Solution: Ensure the DIC is added directly to the resin-amino acid-additive slurry rather than pre-activating for an extended period. Use a milder base if applicable, and ensure reagent purity.
-
Conclusion
4,5,6,7-Tetrafluoro-1H-benzo[d]triazol-1-ol represents a significant advancement in the field of peptide synthesis additives. By leveraging the powerful electron-withdrawing nature of fluorine, it creates a highly reactive active ester that accelerates coupling reactions while robustly suppressing racemization. While its cost may be higher than traditional HOBt, its use is justified in the synthesis of complex, "difficult," or high-value peptides where purity, yield, and stereochemical fidelity are non-negotiable. Its implementation as a drop-in replacement for standard additives makes it an accessible and powerful tool for researchers, scientists, and drug development professionals seeking to push the boundaries of synthetic peptide chemistry.
References
- Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
- Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(3), 631-654. [Link]
- Katritzky, A. R., et al. (2008). N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation. Chemical Biology & Drug Design, 72(3), 182-188. [Link]
- Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(12), 1537-1553. [Link]
- Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(2), 221-228. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Wikipedia contributors. (2023). Hydroxybenzotriazole. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 6. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole as a High-Performance Peptide Coupling Additive
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
In the landscape of modern peptide synthesis, the formation of the amide bond is the cornerstone of success, dictating the yield, purity, and stereochemical integrity of the final product. While the family of benzotriazole-based additives has been instrumental in advancing peptide coupling, the pursuit of greater efficiency and fidelity, especially for challenging sequences, is relentless. This guide introduces 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBtH), a specialized additive engineered for superior performance in demanding synthetic applications.
The strategic placement of four highly electronegative fluorine atoms on the benzotriazole core fundamentally enhances its chemical properties, positioning TFBtH as a powerful tool for overcoming common hurdles in peptide synthesis, such as racemization and slow coupling kinetics for sterically hindered residues. This document provides a deep dive into the mechanistic advantages of TFBtH, comparative data, and robust protocols for its application.
The Scientific Rationale: Causality Behind Enhanced Performance
The efficacy of a coupling additive is primarily governed by its ability to form a highly reactive, yet stable, activated intermediate while simultaneously suppressing side reactions, most notably racemization. Benzotriazole derivatives achieve this by reacting with a carbodiimide-activated amino acid to form an active ester, which is more susceptible to nucleophilic attack by the incoming amine than the initial O-acylisourea intermediate.[1]
The innovation of TFBtH lies in the profound electron-withdrawing effect of its tetrafluorinated ring system. This has two critical consequences:
-
Increased Acidity and Enhanced Leaving Group Ability : The fluorine atoms pull electron density from the ring system, significantly increasing the acidity of the N-H proton. This makes the resulting tetrafluorobenzotriazolyl-oxy anion (TFBtO⁻) an exceptionally stable and effective leaving group. The rate of amide bond formation is directly proportional to the quality of the leaving group, leading to faster and more efficient couplings.
-
Superior Racemization Suppression : Racemization during coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate. The increased acidity of TFBtH ensures it acts as a more potent proton source to quench the intermediates that lead to oxazolone formation, thereby preserving the stereochemical integrity of the amino acid. This principle is analogous to the known superiority of 1-Hydroxy-7-azabenzotriazole (HOAt) over the standard 1-Hydroxybenzotriazole (HOBt), where the nitrogen atom in the 7-position increases acidity and provides neighboring group participation to accelerate coupling.[2] TFBtH leverages pure inductive effects to achieve a similar, if not superior, outcome.
Mechanism of Action
The coupling process when using TFBtH in conjunction with a carbodiimide like Diisopropylcarbodiimide (DIC) can be visualized as follows:
Figure 1: Mechanism of TFBtH-mediated peptide coupling.
Data-Driven Comparison of Coupling Additives
To contextualize the performance of TFBtH, it is essential to compare its predicted properties against industry-standard additives.
| Feature | 1-Hydroxybenzotriazole (HOBt) | 1-Hydroxy-7-azabenzotriazole (HOAt) | 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBtH) |
| Primary Advantage | Cost-effective, reliable standard | Enhanced reactivity, reduced racemization | Maximum reactivity & racemization suppression |
| Mechanism of Action | Forms OBt active ester | Forms OAt active ester; neighboring group effect | Forms highly activated TFBt ester via strong inductive effect |
| Reactivity | Good | Excellent | Superior |
| Racemization Suppression | Good | Excellent | Superior |
| Ideal Application | Routine solid-phase peptide synthesis (SPPS) | Difficult sequences, sterically hindered couplings | Highly hindered couplings, N-methylated residues, fragment condensation, cyclization |
| pKa | ~4.6 | ~3.3 | < 3.3 (Predicted) |
Experimental Protocols
These protocols are designed as robust starting points for researchers. Molar equivalents are based on the loading capacity of the solid-phase resin. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The general cycle for adding one amino acid using TFBtH is outlined below.
Figure 2: General SPPS cycle incorporating the TFBtH coupling step.
Protocol 1: Standard Coupling in Fmoc-SPPS
This protocol is suitable for most standard amino acids.
-
Resin Preparation:
-
Start with the Fmoc-deprotected peptide-resin in the reaction vessel.
-
Ensure the resin has been thoroughly washed with Dimethylformamide (DMF) after the deprotection step.[3]
-
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve the following reagents in DMF (use a concentration of approximately 0.4 M):
-
Fmoc-Amino Acid: 4.0 equivalents
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBtH): 4.0 equivalents
-
Diisopropylcarbodiimide (DIC): 4.0 equivalents
-
-
Scientist's Note: For in-situ activation, the reagents can be added sequentially to the resin. However, pre-activating for 1-2 minutes immediately before adding to the resin can sometimes be beneficial, though not typically necessary with TFBtH due to its high reactivity.
-
-
Coupling Reaction:
-
Add the prepared coupling cocktail to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Causality Insight: The high reactivity imparted by TFBtH often allows for shorter coupling times compared to HOBt-based methods.
-
-
Washing and Monitoring:
-
Filter the reaction mixture and wash the resin extensively with DMF (3-5 times).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.
-
If the test is positive (indicating incomplete coupling), proceed to a second coupling (re-coupling) step using fresh reagents.
-
Protocol 2: Coupling of Sterically Hindered Residues
This modified protocol is recommended for challenging amino acids like Aib, Val, Ile, or N-methylated amino acids.
-
Resin Preparation:
-
Follow Step 1 from the Standard Protocol.
-
-
Coupling Cocktail Preparation:
-
Prepare the coupling cocktail with a slight excess of reagents to drive the reaction to completion:
-
Fmoc-Amino Acid (Hindered): 5.0 equivalents
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBtH): 5.0 equivalents
-
Diisopropylcarbodiimide (DIC): 5.0 equivalents
-
-
Dissolve in DMF.
-
-
Coupling Reaction:
-
Add the cocktail to the resin.
-
Agitate the mixture at room temperature. Extend the coupling time to 2-4 hours.
-
Expert Tip: For exceptionally difficult couplings, elevating the temperature to 40-50°C can significantly improve yields, but should be used judiciously to avoid potential side reactions. The high stability of the TFBt-active ester makes it well-suited for slightly elevated temperatures.
-
-
Washing and Monitoring:
-
Follow Step 4 from the Standard Protocol. A double coupling is often recommended for these residues as a standard practice.
-
Safety and Handling
-
Handling: 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Stability: While benzotriazole derivatives are generally stable, they are classified as potentially explosive and should not be heated indiscriminately as a dry solid.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reaction time for a hindered residue. | Extend coupling time or perform a second coupling (double couple). |
| Aggregation of the growing peptide chain. | Switch to a more polar solvent or use a "difficult sequence" protocol. TFBtH's high reactivity is advantageous here. | |
| Observed Racemization | Incorrect stoichiometry (e.g., excess base if used). | Ensure precise measurement of reagents. With TFBtH/DIC, a tertiary base is generally not required. |
| Elevated temperatures for extended periods. | Use elevated temperatures only when necessary and for the minimum time required. TFBtH is highly effective at suppressing racemization, but extreme conditions should still be avoided. |
Conclusion
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole represents a significant advancement in the field of peptide coupling additives. By leveraging the powerful inductive effects of fluorine, it offers a superior level of reactivity and stereochemical protection compared to traditional reagents. Its application is particularly impactful for the synthesis of complex, sterically demanding peptides where efficiency and purity are paramount. For research teams pushing the boundaries of peptide chemistry and drug development, TFBtH is an indispensable tool for achieving synthetic success.
References
- Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. (2017).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Coupling Reagents. Aapptec Peptides. (n.d.).
- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. (Referenced in context of HCTU, a related benzotriazole derivative).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (Referenced in context of general peptide coupling reagent development).
- Katritzky, A. R., et al. (2011). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Journal of Organic Chemistry, 76(23), 9672-9682.
- Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
- Amblard, M., et al. (2015). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate.
- Niedzielska, D., et al. (2023). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 143, 107033.
- Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. (2020). National Center for Biotechnology Information.
- Katritzky, A. R., et al. (2005). N-(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. The Journal of Organic Chemistry, 70(24), 9956-9960.
- de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 5(6), 85.
- 4,5,6,7-Tetrafluoro-1H-benzo[d][1][5][6]triazole. AbacipharmTech. (n.d.).
- 1,2,3-Triazoles as Biomimetics in Peptide Science. (2021). National Center for Biotechnology Information.
- Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. (2021). ResearchGate.
- The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. (2019). National Center for Biotechnology Information.
- Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (2023). ACS Publications.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. (1992). PubMed.
- 4-(4-(((1H-Benzo[d][1][5][6]triazol-1-yl)oxy)methyl) - MDPI. (2021). MDPI.
Sources
Application Note: Protocol for Amide Bond Formation Using 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
Abstract
Amide bond formation is a cornerstone of chemical synthesis, pivotal in the creation of pharmaceuticals, peptidomimetics, and advanced materials. The challenge lies in achieving efficient coupling between a carboxylic acid and an amine while minimizing side reactions, particularly racemization in chiral substrates. This application note presents a detailed protocol and technical guide for the use of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH) as a highly effective coupling additive in conjunction with carbodiimides. We will explore the mechanistic advantages conferred by the electron-withdrawing fluorine substituents and provide a robust, step-by-step protocol for researchers and drug development professionals.
Introduction: The Challenge of Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process, requiring high temperatures that are incompatible with complex, sensitive molecules. Therefore, the reaction necessitates the activation of the carboxylic acid, typically by converting its hydroxyl group into a better leaving group. While numerous methods exist, the use of carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is widespread.[1]
However, carbodiimide-mediated couplings are not without their own challenges. The primary activated species, an O-acylisourea intermediate, is highly reactive and prone to undesirable side reactions, including:
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, the O-acylisourea can facilitate the formation of a 5(4H)-oxazolone, leading to the loss of stereochemical integrity.[1]
-
N-acylurea Formation: The intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and complicates purification.
-
Anhydride Formation: Reaction with another equivalent of carboxylic acid can form a symmetric anhydride.
To mitigate these issues, auxiliary nucleophiles, or "additives," are introduced. These additives intercept the O-acylisourea to form a less reactive, yet still highly activated, ester intermediate. This new intermediate is more stable, less prone to racemization, and reacts cleanly with the amine to yield the desired amide. The most common additives have historically been 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt).[2]
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH): A Superior Coupling Additive
This guide focuses on 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH), a next-generation additive designed for enhanced performance. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate electronic properties, stability, and reactivity.[3][4]
Key Advantages of TFT-BtH:
-
Enhanced Acidity: The four strongly electron-withdrawing fluorine atoms significantly lower the pKa of the N-H proton compared to HOBt. This increased acidity facilitates the initial proton transfer steps in the activation mechanism.
-
Superior Leaving Group Ability: The tetrafluorobenzotriazolyl anion is an excellent leaving group. This property accelerates the rate-limiting aminolysis step, where the amine attacks the activated ester, leading to faster reaction times and higher yields, especially for hindered substrates.
-
Suppression of Racemization: By rapidly and efficiently converting the unstable O-acylisourea into the corresponding TFT-Bt active ester, the pathway to oxazolone formation is effectively minimized, preserving the stereochemical integrity of chiral centers.
Comparative Properties of Common Benzotriazole Additives
| Property | 1-Hydroxybenzotriazole (HOBt) | 1-Hydroxy-7-azabenzotriazole (HOAt) | 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH) |
| Structure | Benzotriazole Core | Pyridotriazole Core | Tetrafluorobenzotriazole Core |
| Key Feature | Standard, cost-effective | Neighboring group effect from pyridine N | Strong inductive effect from fluorine atoms |
| pKa | ~4.6[2] | ~3.3[2] | Estimated < 3.0 |
| Reactivity | Good | Excellent | Superior |
| Racemization Suppression | Good | Excellent[2] | Superior (theoretically) |
| Byproduct | HOBt | HOAt | TFT-BtH |
Mechanism of Action
The coupling reaction proceeds through a well-defined, multi-step pathway when using a carbodiimide (e.g., EDC), a carboxylic acid (R-COOH), an amine (R'-NH2), and TFT-BtH as the additive.
Caption: Mechanism of TFT-BtH-mediated amide coupling.
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form the highly reactive O-acylisourea intermediate. This is the point where racemization is most likely to occur.
-
Interception: TFT-BtH, acting as a superior nucleophile, rapidly attacks the O-acylisourea. This forms a more stable TFT-Bt active ester and releases the urea byproduct (EU, ethylurea). This step is crucial as it outcompetes the undesired side reactions.
-
Aminolysis: The amine component attacks the carbonyl carbon of the TFT-Bt active ester. The excellent leaving group ability of the tetrafluorobenzotriazolyl anion facilitates this nucleophilic acyl substitution, yielding the final amide product and regenerating TFT-BtH (which is protonated by the excess base or amine).
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of a generic carboxylic acid and amine. Researchers should consider this a starting point, as optimal conditions (e.g., solvent, temperature, reaction time) may vary depending on the specific substrates.
Materials and Reagents
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Reaction Vessel (round-bottom flask with magnetic stirrer)
-
Inert Atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for amide coupling.
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (1.1 eq). Dissolve the solids in a suitable volume of anhydrous solvent (e.g., DCM or DMF, to a concentration of ~0.1 M).
-
Expert Insight: Adding the core components together first ensures that the amine is present to react with the active ester as soon as it is formed. The use of anhydrous solvent is critical to prevent hydrolysis of the activated intermediates.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Expert Insight: Cooling the reaction mixture minimizes potential side reactions and controls the initial exothermic reaction upon addition of the carbodiimide.
-
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution.
-
Expert Insight: DIPEA is a bulky, non-nucleophilic base. Its role is to neutralize the HCl salt of EDC and the proton generated on the carboxylic acid during activation, ensuring the coupling reagents are in their active, free-base forms. Using a non-nucleophilic base prevents it from competing with the desired amine.
-
-
Activation: Add the EDC·HCl (1.1 eq) to the reaction mixture in small portions over 5-10 minutes. A slight increase in temperature may be observed.
-
Expert Insight: Portion-wise addition of the carbodiimide maintains a low concentration of the highly reactive O-acylisourea at any given moment, further favoring interception by TFT-BtH over undesired pathways.
-
-
Reaction: After the addition of EDC·HCl is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Trustworthiness: The reaction progress should be monitored. A self-validating system involves checking for the consumption of starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and TFT-BtH), and finally with brine.
-
Expert Insight: This aqueous extraction sequence is designed to systematically remove reaction byproducts and unreacted reagents, simplifying the final purification step. The urea byproduct from EDC is often water-soluble, aiding its removal.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the pure amide.
Conclusion
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole stands out as a highly potent coupling additive for amide bond formation. Its unique electronic properties, derived from its polyfluorinated aromatic system, translate into faster reaction rates, higher yields, and excellent suppression of racemization. The protocol detailed herein provides a reliable and robust framework for employing TFT-BtH in diverse synthetic applications, from complex peptide synthesis to the development of novel small-molecule therapeutics. Its use is particularly recommended for challenging couplings involving sterically hindered substrates or where the preservation of chirality is paramount.
References
- GSC Biological and Pharmaceutical Sciences. (2024).
- Organic Chemistry Frontiers. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles.
- ResearchGate. (n.d.). C7‐Regioselective C−H Fluorination of Benzotriazole Amides and Sulfonamides with NFSI under Metal‐Free Conditions | Request PDF.
- GSC Online Press. (2024).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- National Institutes of Health. (n.d.).
- PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?
- ResearchGate. (n.d.). (PDF) Recent development in peptide coupling reagents.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398.
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 4. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Integration of Fluorinated Benzotriazoles in Modern Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Scaffold - The Rise of Fluorinated Benzotriazoles
The benzotriazole moiety is a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Its fused aromatic system, featuring three nitrogen atoms, allows for diverse interactions with biological targets through π-π stacking, hydrogen bonding, and coordination.[2] However, the relentless challenge of optimizing drug candidates—enhancing potency, selectivity, and pharmacokinetic profiles—demands more sophisticated molecular design strategies.
One of the most powerful strategies in modern drug design is the incorporation of fluorine.[5][6][7] The substitution of hydrogen with fluorine is not a trivial alteration; it is a strategic modification that can profoundly influence a molecule's electronic properties, metabolic stability, binding affinity, and membrane permeability.[6][7][8] This guide provides an in-depth exploration of the applications of fluorinated benzotriazoles, moving beyond the foundational scaffold to showcase how the strategic use of fluorine unlocks new potential in drug discovery. We will delve into the causality behind these enhancements, provide detailed synthetic protocols, and present case studies that illustrate their therapeutic promise.
The Fluorine Advantage: Modulating Molecular Properties for Enhanced Efficacy
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.35 Å, similar to hydrogen's 1.2 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are the pillars of its utility in medicinal chemistry.[9] When applied to the benzotriazole scaffold, these properties translate into tangible benefits.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "shield" the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.[7][10]
-
Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing nature can lower the pKa of nearby basic functional groups, which can be critical for optimizing compound solubility and target engagement at physiological pH.[7][10] Furthermore, while highly fluorinated motifs can increase lipophilicity, strategic monofluorination can alter local dipoles, enhancing interactions with target proteins and improving membrane permeability.[6][7]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. This can lead to a significant increase in binding affinity and potency.[6]
-
Bioisosteric Replacement: Fluorine serves as a classical bioisostere for hydrogen.[9][11][12] This substitution allows for probing the steric and electronic requirements of a binding site with minimal structural perturbation, making it an invaluable tool in structure-activity relationship (SAR) studies.[11][13]
Caption: Key effects of fluorination on a benzotriazole drug candidate.
Therapeutic Applications & Case Studies
The strategic fluorination of benzotriazoles has led to the development of potent inhibitors across several disease areas.
Anticancer Agents
Fluorinated benzotriazoles have shown significant promise as kinase inhibitors and microtubule-destabilizing agents.
-
Case Study: Protein Kinase CK2 Inhibition: Protein kinase CK2 is a key regulator of cell growth and proliferation and is overexpressed in many cancers. The halogenated benzotriazole scaffold is a known inhibitor of CK2.[14] A study exploring the impact of fluorination identified 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF) as a promising lead compound.[5] The substitution of hydrogen with fluorine atoms altered the ligand's inhibitory activity and physicochemical properties, making it more suitable for therapeutic development compared to its non-fluorinated analogs.[5]
-
Case Study: Microtubule-Destabilizing Agents: Microtubules are critical for cell division, making them a validated target for anticancer drugs. A series of 4'-fluoro-benzotriazole-acrylonitrile derivatives were designed as microtubule-destabilizing agents.[15] The hit compound, (E)-2-(4-fluoro-1H-benzo[d][1][5][14]triazol-1-yl)-3-(4-methoxyphenyl) acrylonitrile (Compound 5) , demonstrated potent antiproliferative activity at nanomolar concentrations, inducing cell cycle arrest in the G2-M phase and promoting apoptosis.[15]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Peptidomimetics with a 1,2,3-Triazole Backbone
For: Researchers, scientists, and drug development professionals.
Introduction: The Rise of the Triazole Scaffold in Peptidomimetics
The therapeutic potential of peptides is often hindered by their inherent limitations, such as low bioavailability and susceptibility to enzymatic degradation.[1][2][3] To overcome these challenges, the field of medicinal chemistry has increasingly turned to peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[2][3][4] A particularly successful strategy in this domain is the replacement of the labile amide bond with a stable heterocyclic bioisostere.[2][4] Among these, the 1,2,3-triazole ring has emerged as a highly effective amide bond surrogate.[2][5]
The 1,2,3-triazole moiety offers several advantages:
-
Stability: It is resistant to hydrolysis, oxidation, reduction, and enzymatic degradation, significantly enhancing the in vivo stability of the resulting peptidomimetic.[1][6][7][8]
-
Structural Mimicry: The 1,4-disubstituted 1,2,3-triazole core is a good mimic of the trans-amide bond in terms of its planarity, size, and dipole moment, allowing it to maintain the crucial conformations for biological activity.[1]
-
Synthetic Accessibility: The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient, reliable, and regioselective method for its synthesis under mild conditions.[9][10][11]
This guide provides a comprehensive overview of the synthesis of peptidomimetics featuring a 1,2,3-triazole backbone. We will delve into the mechanistic underpinnings of the key synthetic strategies, offer detailed experimental protocols for both solution-phase and solid-phase approaches, and provide insights into the characterization and application of these promising molecules.
Theory and Mechanistic Insights
The cornerstone of 1,2,3-triazole-based peptidomimetic synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3] While the thermal reaction produces a mixture of 1,4- and 1,5-regioisomers, the use of transition metal catalysts allows for exquisite control over the regioselectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, independently reported by the groups of Meldal and Sharpless, is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[11] This "click" reaction is highly efficient, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups, making it ideal for peptide chemistry.[9][11]
The catalytic cycle is believed to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[12][13] This reaction complements the CuAAC by providing access to the other major regioisomer. The RuAAC typically employs a ruthenium(II) catalyst, such as [Cp*RuCl(COD)], and proceeds through a different mechanism involving an oxidative coupling to form a ruthenacycle intermediate.[14][15] A key advantage of RuAAC is its ability to utilize internal alkynes, leading to fully substituted triazoles.[13][14][15]
Caption: General mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Synthetic Strategies and Protocols
The synthesis of peptidomimetics with a 1,2,3-triazole backbone can be achieved through various strategies, including solution-phase synthesis and solid-phase peptide synthesis (SPPS).[4][16] The choice of strategy depends on the desired length of the peptidomimetic and the overall synthetic efficiency.
Key Building Blocks: α-Azido Acids and Propargylamines
The synthesis of these peptidomimetics relies on the availability of key building blocks: α-azido acids and propargylamines (or other alkyne-containing amino acids).[5][16] These can be prepared from their corresponding α-amino acids.
-
α-Azido Acids: Typically synthesized from α-amino esters via a diazo transfer reaction.
-
Propargylamines: Can be prepared from N-protected amino acids through various synthetic routes.
Solution-Phase Synthesis Approach
Solution-phase synthesis is well-suited for the preparation of shorter peptidomimetics or for the synthesis of triazole-containing dipeptide building blocks that can be later incorporated into longer sequences.
Protocol 1: Solution-Phase CuAAC Synthesis of a Triazole-Linked Dipeptide Mimetic
This protocol describes the synthesis of a dipeptide mimetic where the amide bond between two amino acid residues is replaced by a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
N-protected α-azido acid (e.g., Boc-Azido-Ala-OH)
-
C-protected propargylamine (e.g., H-Propargylglycine-OMe)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: N,N-Dimethylformamide (DMF)/Water mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-protected α-azido acid (1.0 eq) and the C-protected propargylamine (1.0 eq) in a mixture of DMF and water (e.g., 3:1 v/v).
-
To this solution, add sodium ascorbate (1.0 eq) followed by copper(II) sulfate pentahydrate (0.5 eq).[16]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired triazole-linked dipeptide mimetic.
Solid-Phase Synthesis Approach
For the synthesis of longer peptidomimetic sequences, solid-phase peptide synthesis (SPPS) is the preferred method.[4][6] The triazole linkage can be formed either by coupling a pre-formed triazole-containing dipeptide building block or by performing the CuAAC reaction directly on the solid support.[1]
Workflow for On-Resin CuAAC Cycloaddition:
Caption: General workflow for the solid-phase synthesis of a 1,2,3-triazole peptidomimetic via on-resin cycloaddition.
Protocol 2: Solid-Phase Synthesis of a Triazole-Containing Peptide
This protocol outlines the on-resin formation of a 1,4-disubstituted 1,2,3-triazole within a peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-propargylglycine
-
Fmoc-L-azidolysine or other Fmoc-protected azido amino acid
-
Rink Amide resin
-
Piperidine solution in DMF (20%)
-
Coupling reagents: HBTU, HOBt, or DIC, OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Copper(I) iodide (CuI)
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O)
-
Anhydrous ether
-
HPLC for purification
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Peptide Elongation: Couple the desired Fmoc-protected amino acids sequentially using standard SPPS protocols (e.g., using HBTU/HOBt/DIPEA or DIC/OxymaPure).[17] Incorporate Fmoc-L-propargylglycine at the desired position.
-
Incorporation of Azido Amino Acid: Couple the Fmoc-protected azido amino acid (e.g., Fmoc-L-azidolysine) at the corresponding position in the sequence.
-
On-Resin CuAAC Cycloaddition:
-
Wash the resin thoroughly with DMF.
-
Prepare a solution of CuI (1.5 eq) and DIPEA (3 eq) in DMF.
-
Add the catalyst solution to the resin and shake at room temperature for 4-6 hours.
-
Monitor the reaction completion using a test cleavage and LC-MS analysis.
-
Wash the resin extensively with DMF, DCM, and MeOH to remove copper salts.
-
-
Continuation of Synthesis (if applicable): Continue the peptide chain elongation if required.
-
Cleavage and Deprotection: Cleave the peptidomimetic from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Precipitate the crude product in cold anhydrous ether, centrifuge, and purify by reverse-phase HPLC.
Data Presentation and Characterization
The successful synthesis of 1,2,3-triazole-based peptidomimetics requires thorough characterization to confirm their identity and purity.
Table 1: Comparison of CuAAC and RuAAC for Peptidomimetic Synthesis
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes |
| Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | Ru(II) complexes (e.g., [Cp*RuCl(COD)]) |
| Reaction Conditions | Mild, often aqueous | Mild, typically in organic solvents |
| Key Advantage | "Click" reliability, wide functional group tolerance | Access to 1,5-isomers and fully substituted triazoles |
Characterization Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptidomimetic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the formation of the triazole ring and the overall structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Circular Dichroism (CD) Spectroscopy: To study the conformational properties of the peptidomimetics in solution.[16]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete CuAAC Reaction | - Inactive copper catalyst- Poor solubility of reactants- Steric hindrance | - Use freshly prepared sodium ascorbate solution.- Add a co-solvent (e.g., t-BuOH) to improve solubility.- Increase reaction time or temperature moderately. |
| Side Reactions in SPPS | - Incomplete coupling or deprotection | - Use a different coupling reagent.- Double couple challenging amino acids.- Ensure complete Fmoc removal with a fresh piperidine solution. |
| Difficulty in Purifying Product | - Presence of copper contaminants- Aggregation of the peptidomimetic | - Wash the resin with an EDTA solution after the CuAAC step to chelate copper ions.- Use a different HPLC gradient or column. |
Conclusion
The incorporation of a 1,2,3-triazole backbone is a powerful and versatile strategy for the development of novel peptidomimetics with enhanced stability and retained biological activity. The robust and efficient nature of the CuAAC and RuAAC reactions, compatible with both solution-phase and solid-phase synthesis, has made this approach highly accessible to researchers in drug discovery and related fields. By carefully selecting the appropriate synthetic strategy and building blocks, a diverse range of triazole-based peptidomimetics can be generated, paving the way for the next generation of peptide-based therapeutics.
References
- Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry.
- Synthesis of Triazole-Based Peptidomimetics. Synfacts.
- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry.
- Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. PMC - PubMed Central.
- 1,2,3-Triazoles as Biomimetics in Peptide Science. PMC - PubMed Central.
- 1,2,3-Triazoles as amide-bond surrogates in peptidomimetics. PubMed.
- Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1. PMC - NIH.
- Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions. RSC Publishing.
- Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry.
- 1,2,3-Triazoles as Biomimetics in Peptide Science. PubMed.
- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Request PDF.
- Click Chemistry in Peptide Synthesis. GenScript.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. PubMed.
- Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry.
- Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI.
- Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing.
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.
- Solution and Solid-Supported Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazole-Based Peptidomimetics. ACS Publications.
- 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI.
- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Semantic Scholar.
- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. NIH.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications.
- Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.
- Parallel solid-phase synthesis of diaryltriazoles. PMC - PubMed Central - NIH.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.
- Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes. PMC - NIH.
- 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI.
- Peptidotriazoles on Solid Phase:[6][16][18]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. ACS Publications.
Sources
- 1. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazoles as amide-bond surrogates in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 7. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 17. Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Click Chemistry for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole Derivatives
Introduction: The Strategic Advantage of a Fluorinated Benzotriazole Scaffold
In the landscape of chemical biology and drug discovery, the choice of a core scaffold is a critical decision that influences everything from synthetic accessibility to final biological activity. The 4,5,6,7-tetrafluoro-1H-benzo[d]triazole moiety presents a unique and compelling scaffold for creating novel molecular probes, bioconjugates, and therapeutic candidates. The dense fluorination on the benzene ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. These fluorine atoms can participate in favorable orthogonal multipolar interactions with biological targets and, critically, serve as sensitive reporters for ¹⁹F NMR-based screening and mechanistic studies.
When this privileged, fluorinated core is combined with the power and versatility of click chemistry, it becomes a formidable tool for molecular innovation. Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a highly efficient, specific, and bioorthogonal method for covalently linking our tetrafluorobenzotriazole core to a vast array of molecules, including peptides, proteins, nucleic acids, and small-molecule fragments.[1][2][3]
This guide provides the scientific rationale and detailed protocols for functionalizing 4,5,6,7-tetrafluoro-1H-benzo[d]triazole and employing it in key click chemistry applications. We will explore its use in creating advanced bioconjugates and as a core fragment in drug discovery campaigns.
Part 1: Synthesis of Click-Ready 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole Derivatives
Causality and Rationale: Before click chemistry can be performed, the 4,5,6,7-tetrafluoro-1H-benzo[d]triazole core must be functionalized with either an alkyne or an azide handle. The triazole ring offers a nucleophilic nitrogen (N1) that is suitable for straightforward alkylation. This approach is synthetically efficient and allows for the introduction of a linker to which the reactive handle is attached. The choice between creating an azide or an alkyne derivative depends entirely on the intended application and the functional group present on the binding partner.
Protocol 1.1: Synthesis of 1-(Prop-2-yn-1-yl)-4,5,6,7-tetrafluoro-1H-benzo[d]triazole (Alkyne Derivative)
This protocol details the N-alkylation of the benzotriazole with propargyl bromide to install a terminal alkyne, making it ready for CuAAC or SPAAC reactions with azide-functionalized molecules.[4]
Experimental Workflow Diagram
Caption: Workflow for alkyne functionalization.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,5,6,7-tetrafluoro-1H-benzo[d]triazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Cool the stirred suspension to 0°C in an ice bath. Add propargyl bromide (1.2 eq) dropwise.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired alkyne derivative.
Protocol 1.2: Synthesis of 1-(2-Azidoethyl)-4,5,6,7-tetrafluoro-1H-benzo[d]triazole (Azide Derivative)
This two-step protocol first installs a bromoethyl group, which is then converted to an azide. This creates a derivative ready to react with alkyne-functionalized molecules.
Step-by-Step Methodology:
-
Alkylation: Following the methodology in Protocol 1.1, use 1,2-dibromoethane (excess, ~5.0 eq) in place of propargyl bromide to synthesize 1-(2-bromoethyl)-4,5,6,7-tetrafluoro-1H-benzo[d]triazole.
-
Azidation: Dissolve the purified bromo-intermediate (1.0 eq) in DMF. Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-70°C for 4-6 hours.
-
Purification: After cooling, perform an aqueous workup as described above. Purify the crude product by column chromatography to obtain the final azide derivative.
Part 2: Application Note on CuAAC for Bioconjugation
Principle of the Application: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, forming a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[5][6] This reaction is exceptionally robust and high-yielding, making it ideal for conjugating the tetrafluorobenzotriazole scaffold to valuable biomolecules like peptides or proteins that have been functionalized with an azide. The resulting conjugate can be used as a molecular probe, for targeted drug delivery, or to study biomolecule interactions, where the fluorinated tag can be tracked by ¹⁹F NMR.
Key Experimental Considerations:
-
Catalyst System: The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) source like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[7]
-
Ligands: A ligand, such as THPTA or TBTA, is crucial. It stabilizes the Cu(I) oxidation state, prevents oxidative damage to biomolecules, and accelerates the reaction.[7][8][9]
-
Bioorthogonality: While highly specific, the copper catalyst can be toxic to living cells, making CuAAC the preferred method for in vitro and ex vivo applications.[1]
Protocol 2.1: CuAAC Ligation of an Alkyne-Tetrafluorobenzotriazole to an Azide-Modified Peptide
This protocol provides a general method for labeling an azide-containing peptide with the alkyne-functionalized probe synthesized in Protocol 1.1.
Reagent Preparation & Reaction Workflow
Caption: CuAAC bioconjugation workflow.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Azide-Peptide: Dissolve the peptide containing an azide functional group (e.g., azidohomoalanine) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Alkyne-Probe (from 1.1): Prepare a 10 mM stock solution in DMSO.
-
Catalyst: Prepare a 20 mM CuSO₄ stock in water and a 50 mM THPTA stock in water.
-
Reducing Agent: Prepare a 100 mM sodium ascorbate stock in water. Crucially, this solution must be made fresh immediately before use.
-
-
Reaction Assembly: In a microcentrifuge tube, add the components in the following order:
-
Azide-Peptide solution (e.g., 100 µL).
-
Alkyne-Probe (add 2-5 equivalents relative to the peptide).
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio, then add to the reaction mixture to a final concentration of 0.1-0.5 mM copper.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be done at 4°C for a longer period.
-
Purification: The resulting peptide conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as HPLC, size-exclusion chromatography, or dialysis.
-
Analysis: Confirm the successful conjugation and purity of the product using LC-MS and/or SDS-PAGE.
Quantitative Data Summary (Hypothetical)
| Substrate | Alkyne Equiv. | Temp (°C) | Time (h) | Yield (%) |
| Peptide A (10 kDa) | 3 | 25 | 1.5 | >95 |
| Peptide B (5 kDa) | 2 | 25 | 1.0 | >98 |
| Protein (50 kDa) | 5 | 4 | 12 | 85 |
Part 3: Application Note on SPAAC for Live-Cell Imaging
Principle of the Application: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without a cytotoxic copper catalyst, making it the gold standard for applications in living systems.[3][10][11][12] The reaction is driven by the release of ring strain in a cyclooctyne reagent upon reaction with an azide. By functionalizing our tetrafluorobenzotriazole core with an azide (Protocol 1.2), we create a probe that can be used to label biomolecules that have been metabolically engineered to display a cyclooctyne group (e.g., BCN, DIBO, DBCO).
Causality and Rationale: The highly fluorinated benzotriazole probe offers unique advantages for live-cell imaging. While not fluorescent itself, it can be used as a ¹⁹F NMR tracer for in vivo studies or as a tag for subsequent detection with a fluorophore-conjugated antibody. Its physicochemical properties may also influence cell permeability and target engagement.
R²-
Strained Cyclooctyne
];
Triazole [label=<
Stable Triazole Product
];
Azide -> Triazole; Cyclooctyne -> Triazole;
{rank=same; Azide; Cyclooctyne;}
label = "\nStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)"; fontname="Arial"; fontsize=12; }
Sources
- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. axispharm.com [axispharm.com]
- 9. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. d-nb.info [d-nb.info]
Application Notes & Protocols: Enhancing Peptide Coupling Efficiency with Fluorinated and Halogenated HOBt Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Peptide Bond Formation
The synthesis of peptides, a cornerstone of biomedical research and drug development, hinges on the efficient and precise formation of amide bonds between amino acid residues.[1] While conceptually simple, this process is fraught with challenges, most notably the risk of racemization—the loss of stereochemical integrity at the chiral α-carbon—and the occurrence of various side reactions that diminish yield and purity.[2][3] The advent of carbodiimide coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), marked a significant advancement.[1][4] However, their use alone is insufficient to guarantee optimal outcomes, as the primary activated species they form, the O-acylisourea intermediate, is highly reactive and prone to rearrangement into an unreactive N-acylurea, terminating the peptide chain.[4][5] This necessitates the use of coupling additives to intercept this intermediate, enhance reaction rates, and preserve chiral purity.[1][6]
For decades, 1-Hydroxybenzotriazole (HOBt) has been the gold standard additive.[1][2] It reacts with the O-acylisourea intermediate to form a more stable, yet highly reactive, HOBt-active ester, which efficiently acylates the incoming amine while potently suppressing racemization.[6][7] This guide delves into the next evolution of this strategy: the use of HOBt analogues bearing electron-withdrawing substituents, specifically fluorine and other halogens, to further accelerate coupling kinetics and overcome the challenges posed by sterically hindered amino acids and "difficult" peptide sequences.
The Core Mechanism: Carbodiimide Coupling and the Role of HOBt
To understand the function of fluorinated analogues, one must first grasp the foundational mechanism of carbodiimide-mediated coupling in the presence of HOBt. The process unfolds in a series of well-defined steps:
-
Carboxyl Group Activation: The carbodiimide reagent (RN=C=NR) activates the C-terminal carboxylic acid of an N-protected amino acid, forming the highly reactive O-acylisourea intermediate.[4][5]
-
Formation of the Active Ester: Before the O-acylisourea can rearrange into an inactive N-acylurea, HOBt intervenes.[4] The hydroxyl group of HOBt attacks the activated carbonyl carbon, displacing the urea moiety and forming a benzotriazolyl ester (OBt-ester).[6][7]
-
Aminolysis and Peptide Bond Formation: The N-terminal amine of the second amino acid (or the growing peptide chain) performs a nucleophilic attack on the carbonyl carbon of the OBt-ester. This step is highly efficient and forms the desired peptide bond, regenerating the HOBt additive.[8]
This pathway is efficient and minimizes racemization, making the carbodiimide/HOBt combination a robust tool in peptide synthesis.[2]
Caption: Figure 1: Carbodiimide-Mediated Coupling with HOBt Analogue.
Enhancing Reactivity: The Role of Electron-Withdrawing Groups
The efficacy of a coupling additive is intrinsically linked to the reactivity of the active ester it forms. A key principle in organic chemistry dictates that the reactivity of an ester is enhanced by improving the leaving group ability of its alcohol component. The leaving group potential of the HOBt-derived anion is directly related to the acidity of the parent N-hydroxy compound.
By introducing potent electron-withdrawing groups (EWGs), such as fluorine (F) or chlorine (Cl), onto the benzotriazole ring system, the acidity of the N-hydroxy proton is significantly increased.[9] This has two major consequences:
-
Increased Reactivity of the Active Ester: The resulting anion (e.g., 6-Cl-OBt⁻) is more stable and therefore a better leaving group. This makes the active ester more electrophilic and susceptible to nucleophilic attack by the amine, leading to faster coupling reactions.[10]
-
Superior Racemization Suppression: The enhanced reaction rates are particularly beneficial when coupling sterically hindered amino acids or during fragment condensation, where slower reaction times can increase the risk of epimerization.[6]
Analogues such as 1-hydroxy-7-azabenzotriazole (HOAt) operate on a similar principle, where the nitrogen atom at the 7-position acts as an EWG, increasing acidity and making HOAt-based reagents like HATU more efficient than their HOBt-based counterparts (HBTU).[9][11] Halogenated analogues, such as 6-Chloro-HOBt (Cl-HOBt), leverage the strong inductive effect of the halogen to achieve a similar boost in performance.[10]
Comparative Data of Common Coupling Additives
The following table summarizes the key characteristics and performance attributes of HOBt and its more reactive analogues.
| Additive | Key Feature | Relative Reactivity | Racemization Suppression | Safety Profile |
| HOBt | The historical standard | Good | Good[8] | Anhydrous form is explosive[6][10] |
| 6-Cl-HOBt | Electron-withdrawing Cl atom | Excellent | Excellent[10] | Potentially explosive properties |
| HOAt | Aza-group acts as EWG | Excellent | Superior[6][9] | Potentially explosive properties |
| OxymaPure | Non-benzotriazole structure | Excellent | Superior[12][13] | Non-explosive, significantly safer[12][13] |
Application Protocol: SPPS using DIC/Cl-HOBt for a Difficult Coupling
This protocol provides a representative methodology for a manual coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), employing 6-Chloro-HOBt to enhance efficiency. This approach is particularly recommended for sterically hindered couplings (e.g., Aib-Aib, Val-Val) or for sequences known to be prone to aggregation.
Materials and Reagents
-
Fmoc-protected amino acid (3–5 equivalents relative to resin loading)
-
6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) (3–5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3–5 equivalents)
-
Peptide-resin with a free N-terminal amine (1 equivalent)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Kaiser Test Kit
Experimental Workflow
Sources
- 1. bachem.com [bachem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Ascendance of 1,2,3-Triazole-Fused Scaffolds
An Application Guide to the Synthesis of 1,2,3-Triazole-Fused Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring system has become a cornerstone in modern medicinal chemistry and materials science.[1] This five-membered heterocycle is not naturally abundant but has garnered immense interest from synthetic chemists due to its remarkable stability under various conditions—including thermal stress, acidic environments, and resistance to redox, hydrolysis, and enzymatic degradation.[2][3] Its unique electronic properties, ability to form hydrogen bonds, and dipole interactions make it an excellent pharmacophore and a bioisostere for amide bonds.[4][5] When this stable triazole core is fused with other heterocyclic systems, it creates rigid, planar, and structurally complex scaffolds with significant therapeutic potential.[6] These fused heterocycles are prominent in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[2][3]
The synthesis of these polycyclic frameworks, however, presents a significant challenge: the need to construct multiple rings with precise control over regiochemistry and stereochemistry. This guide provides an in-depth exploration of the principal synthetic strategies developed to meet this challenge, offering detailed protocols and mechanistic insights for the research scientist. We will delve into the nuances of metal-catalyzed cycloadditions, intramolecular cyclizations, and domino reactions that form the modern chemist's toolkit for accessing this privileged class of compounds.
Core Synthetic Strategies and Methodologies
The construction of 1,2,3-triazole-fused systems generally follows a logical sequence: formation of the triazole ring followed by, or concurrent with, an annulation reaction to build the adjacent fused ring. The choice of strategy is dictated by the desired substitution pattern (regioisomer) and the overall complexity of the target molecule.
Tandem "Click" Chemistry and Intramolecular Annulation
The most prevalent approach leverages the power of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," to reliably form a 1,4-disubstituted triazole intermediate.[7][8] This intermediate is pre-functionalized to undergo a subsequent intramolecular ring-closing reaction, often catalyzed by palladium, to yield the final fused product.[9][10]
Causality and Experimental Choices: This two-step, one-pot approach is powerful because it modularly combines two of the most robust reactions in organic synthesis. The CuAAC is exceptionally reliable for forming the triazole, while palladium-catalyzed cross-couplings (like Heck or direct arylation) are highly versatile for C-C or C-heteroatom bond formation.[7][10] The key is designing a substrate where the triazole formation brings the reactive partners for the second cyclization into close proximity. Using a 5-iodo-1,2,3-triazole intermediate is a common and effective tactic, as the iodide serves as an excellent handle for subsequent Pd-catalyzed reactions.[7]
Workflow: CuAAC Followed by Pd-Catalyzed Annulation
Caption: General workflow for tandem CuAAC and Pd-catalyzed cyclization.
Protocol 1: Synthesis of 1,2,3-Triazole-Fused Isoindolines via Pd-Catalyzed Direct Arylation [7]
This protocol describes the synthesis of a fused isoindoline system from a 5-iodo-1,2,3-triazole intermediate.
Step 1: Synthesis of the 5-Iodo-1,2,3-Triazole Intermediate
-
To a solution of the terminal alkyne (1.0 equiv) in a suitable solvent like THF, add N-iodomorpholine (1.2 equiv). Stir at room temperature until the alkyne is fully converted to the 1-iodoalkyne (monitor by TLC).
-
In a separate flask, dissolve the corresponding organic azide (1.0 equiv) and the crude 1-iodoalkyne in a t-BuOH/H₂O mixture.
-
Add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv).
-
Stir vigorously at room temperature for 12-24 hours until the reaction is complete.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to obtain the 5-iodo-1,2,3-triazole.
Step 2: Intramolecular Palladium-Catalyzed Direct Arylation
-
To an oven-dried Schlenk tube, add the 5-iodo-1,2,3-triazole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and a suitable ligand such as SPhos (0.2 equiv).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed polar aprotic solvent, such as DMF or DMA, via syringe.
-
Heat the reaction mixture at 100-120 °C for 18-27 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fused isoindoline.
| Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / K₂CO₃ | DMA | 120 | 27 | 87 | [7] |
| PdCl₂(PPh₃)₂ / Cs₂CO₃ | DMF | 100 | 18 | 75 | [10] |
| Pd(OAc)₂ / K₃PO₄ | Toluene | 110 | 24 | 82 | [9] |
Table 1: Comparison of reaction conditions for Pd-catalyzed intramolecular annulation.
Ruthenium-Catalyzed Synthesis of 1,5-Fused Systems
While copper catalysts almost exclusively yield 1,4-disubstituted triazoles, ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, reverse this regioselectivity to produce 1,5-disubstituted products.[11][12] This alternative regiochemistry opens pathways to different classes of fused heterocycles that are otherwise difficult to access.
Causality and Experimental Choices: The mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is distinct from CuAAC. It is believed to proceed through a ruthenacycle intermediate that favors the formation of the 1,5-isomer. This method is particularly powerful when combined with other ruthenium-catalyzed transformations in a sequential manner. For example, a "hydrogen borrowing" cyclization can follow the initial RuAAC, using the same catalyst to drive a second ring formation, resulting in a highly atom-economic process.[13]
Catalytic Cycle: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Caption: Simplified catalytic cycle for the RuAAC reaction.
Protocol 2: Sequential RuAAC and Hydrogen Borrowing for Tricyclic Piperazines [14][13]
This protocol outlines the synthesis of a tricyclic system from a proline-derived azide and a propargylic alcohol.
Step 1: RuAAC Cyclization
-
In a reaction vessel, dissolve the proline-derived azide (1.0 equiv) and the internal propargylic alcohol (1.1 equiv) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE).
-
Purge the solution with argon for 15 minutes.
-
Add the ruthenium catalyst, Cp*RuCl(COD) (1-2 mol%), to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 45 °C) for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the azide starting material via IR spectroscopy (disappearance of the ~2100 cm⁻¹ azide stretch) or by ¹H NMR.[12]
-
Upon completion, remove the solvent under reduced pressure. The crude 1,4,5-trisubstituted triazole is often pure enough for the next step or can be purified by chromatography.
Step 2: Intramolecular Hydrogen Borrowing Cyclization
-
The crude triazole from the previous step is subjected to deprotection if necessary (e.g., Boc group removal with TFA).
-
Dissolve the deprotected amine-alcohol intermediate in an appropriate high-boiling solvent (e.g., toluene).
-
Add the same or a different ruthenium catalyst suitable for hydrogen borrowing (e.g., [Ru(p-cymene)Cl₂]₂) and a base such as K₂CO₃.
-
Heat the mixture to reflux (e.g., 110 °C) for 12-24 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final tricyclic fused triazole piperazine. Yields for this step are reported to be in the 65-75% range.[13]
Intramolecular Azide-Alkyne Cycloaddition (IAAC)
The most direct route to fused triazoles is the Intramolecular Azide-Alkyne Cycloaddition (IAAC), where the azide and alkyne functionalities are tethered within the same molecule.[4] This approach benefits from a significant entropy advantage, often allowing the reaction to proceed under milder conditions, sometimes even without a metal catalyst, driven solely by heat.[4][15]
Causality and Experimental Choices: The power of IAAC lies in its efficiency and inherent regioselectivity, which is dictated by the length and nature of the tether connecting the two reactive groups. This strategy is frequently combined with multicomponent reactions (MCRs), where the tethered azide-alkyne precursor is assembled in a single step from three or more starting materials, further enhancing synthetic efficiency.[4]
Protocol 3: Metal-Free Synthesis of Dihydro[9][14][13]triazolo-pyrimidoisoindolones [15]
This method involves an in-situ generation of an azide which then undergoes intramolecular cycloaddition.
-
Dissolve the starting N-alkynyl hydroxyisoindolinone (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add sodium azide (NaN₃, 1.5-2.0 equiv).
-
Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 1.5 equiv), to facilitate the in-situ generation of an N-acyliminium ion intermediate.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The N-acyliminium ion is attacked by the azide ion, forming the tethered azide-alkyne precursor.
-
This intermediate spontaneously undergoes the [3+2] intramolecular cycloaddition under the reaction conditions.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography to obtain the fused heterocycle in moderate to good yields.
| Tether Length (atoms) | Ring Size Formed | Conditions | Yield (%) | Reference |
| 3 | 5 | p-TSA, NaN₃, MeCN, Reflux | 78 | [15] |
| 4 | 6 | p-TSA, NaN₃, MeCN, Reflux | 85 | [15] |
| 5 | 7 | p-TSA, NaN₃, MeCN, Reflux | 72 | [15] |
Table 2: Effect of tether length on IAAC for triazolo-isoindolones.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in sensitive environments, such as in chemical biology or when dealing with delicate substrates, metal-free methods are highly desirable. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a premier metal-free click reaction that uses a highly strained cyclic alkyne, such as a cyclooctyne, to react spontaneously with an azide.[][17] The reaction is driven by the release of ring strain.[]
Causality and Experimental Choices: The choice of the strained alkyne is critical, as it dictates the reaction kinetics. Dibenzocyclooctyne (DBCO) and its derivatives are common choices due to a good balance of reactivity and stability.[18] While SPAAC is most famous for bioconjugation, its principles can be applied to the synthesis of complex molecules, including fused systems, by designing one reactant to be an azide and the other to contain the strained alkyne, with subsequent cyclization steps. The key advantage is the bioorthogonality—the reaction proceeds under physiological conditions without interfering with biological processes.[19][20]
Reaction Diagram: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: The SPAAC reaction between a strained alkyne and an azide.
Characterization of Fused-Triazole Systems
The unambiguous characterization of these rigid, often novel, heterocyclic systems is critical. A combination of spectroscopic techniques is required to confirm the structure and regiochemistry of the final products.
-
¹H and ¹³C NMR Spectroscopy: Provides essential information about the chemical environment of protons and carbons, helping to establish connectivity. The chemical shift of the triazole proton (or carbon) is a key diagnostic signal.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for monitoring the reaction, particularly the disappearance of the characteristic strong azide stretch (around 2100 cm⁻¹) and alkyne stretches.
-
X-ray Crystallography: Provides definitive proof of structure and stereochemistry, especially for complex polycyclic systems where NMR data may be ambiguous.
Summary and Outlook
The synthesis of 1,2,3-triazole-fused heterocycles is a dynamic and rapidly evolving field, driven by the immense potential of these scaffolds in drug discovery.[21][22] The methodologies outlined in this guide—from the workhorse tandem CuAAC/annulation to the elegant regioselectivity of RuAAC and the directness of IAAC—provide chemists with a versatile and powerful set of tools.
Future research will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the expansion of one-pot domino and multicomponent reactions, the discovery of novel non-precious metal catalysts, and the application of flow chemistry to improve scalability and safety.[23] As our synthetic capabilities grow, so too will our ability to explore the vast chemical space of triazole-fused heterocycles, paving the way for the discovery of next-generation therapeutics and functional materials.
References
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles. Chemical Communications.
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Chalmers University of Technology Research.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. ResearchGate.
- Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH).
- Synthetic routes to access 1,2,3‐triazole‐fused heterocycles. ResearchGate.
- Recent Developments for the Facile Synthesis of Triazole‐Fused Heterocyles. ResearchGate.
- Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.
- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. National Institutes of Health (NIH).
- Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles. PubMed.
- Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions. MDPI.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, "Click" and RDA Reactions. PubMed.
- Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles. Chemical Communications (RSC Publishing).
- New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health (NIH).
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. ResearchGate.
- Recent advances in the synthesis and synthetic applications of 1,2,3-triazoles (microreview). Chemistry of Heterocyclic Compounds.
- Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Semantic Scholar.
- Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions. ResearchGate.
- Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. PubMed.
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health (NIH).
- Heterocycles containing fused triazoles as potential drug candidate. ResearchGate.
- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.
- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed.
- Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. National Institutes of Health (NIH).
- Synthesis of 1,2,3‐triazole‐fused‐isoindole derivatives 53. ResearchGate.
- Synthesis of 1,2,3-Triazole-Fused Indole Derivatives via Copper-Catalyzed Cascade Reaction. Semantic Scholar.
- Copper‐catalyzed tandem reaction for the synthesis of triazolo‐fused... ResearchGate.
- (a) Strain‐promoted azide‐alkyne cycloaddition (SPAAC) to afford a... ResearchGate.
- Synthesis and characterization of new piperazine fused triazoles. Indian Journal of Chemistry.
- Synthesis of 1,2,3-Triazole Fused Indole Derivatives via Copper-Catalyzed Cascade Reaction. ResearchGate.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. National Institutes of Health (NIH).
- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry.
- Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. The Royal Society of Chemistry.
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,3-triazole -fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC16110E [pubs.rsc.org]
- 8. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles | MDPI [mdpi.com]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.chalmers.se [research.chalmers.se]
- 14. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous-Flow Synthesis of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Triazoles and the Imperative of Flow Chemistry
The 1,2,3-triazole core is a privileged structural motif in modern medicinal chemistry and materials science. Its remarkable stability, unique electronic properties, and ability to act as a bioisostere for amide bonds have cemented its importance in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles by offering high yields and exceptional regioselectivity under mild conditions.[2]
However, traditional batch synthesis of triazoles, particularly on a larger scale, presents inherent challenges. The use of potentially explosive organic azides raises significant safety concerns, and the exothermicity of the reaction can be difficult to control in large vessels.[3][4] Continuous-flow chemistry has emerged as a powerful enabling technology to address these limitations. By performing reactions in small-volume, continuously moving streams, flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[5][6] This paradigm shift not only enhances the safety and efficiency of triazole synthesis but also facilitates rapid reaction optimization, automation, and seamless integration of in-line analysis and purification steps.[7][8]
This comprehensive guide provides detailed application notes and protocols for the continuous-flow synthesis of triazole derivatives. We will delve into the mechanistic underpinnings of the most pertinent synthetic strategies—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and thermal Huisgen cycloaddition—and provide practical, step-by-step guidance for their implementation in a continuous-flow regime.
I. The Workhorse: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Flow
The CuAAC reaction is the most widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. In a continuous-flow setting, the use of heterogeneous copper catalysts is particularly advantageous as it obviates the need for downstream purification to remove residual copper, a critical consideration in pharmaceutical applications.
A. Mechanistic Rationale for Flow Synthesis
The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form the triazole product.[9] The efficiency of this process is highly dependent on the availability and reactivity of the copper(I) catalyst. Flow chemistry offers several advantages in this context:
-
Enhanced Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors ensures efficient interaction between the reactants and the solid-supported catalyst, leading to accelerated reaction rates.[10]
-
Precise Temperature Control: The excellent heat dissipation capabilities of flow reactors allow for the use of elevated temperatures to further increase reaction rates without the risk of thermal runaways.[7]
-
Improved Safety: The small reaction volume at any given time significantly mitigates the risks associated with the handling of energetic azide intermediates.[3][4]
B. Experimental Workflow: A Generic Continuous-Flow Setup
The following diagram illustrates a typical setup for a continuous-flow CuAAC reaction using a packed-bed reactor.
C. Protocol 1: CuAAC using a Copper-on-Charcoal Packed-Bed Reactor
This protocol describes the synthesis of 1,4-diphenyl-1H-1,2,3-triazole using a commercially available copper-on-charcoal catalyst.[7]
Materials:
-
Phenyl azide (0.1 M in Dichloromethane (DCM))
-
Phenylacetylene (0.13 M in DCM)
-
Copper-on-charcoal (10 wt% Cu)
-
DCM (HPLC grade)
-
Continuous-flow reactor system (e.g., Vapourtec R2+/R4)
-
Packed-bed reactor column (e.g., 4.6 mm ID x 150 mm)
-
Back pressure regulator (set to ~7 bar)
-
In-line FT-IR spectrometer (optional, for reaction monitoring)
Procedure:
-
Reactor Preparation: Carefully pack the reactor column with approximately 860 mg of copper-on-charcoal. Ensure the packing is uniform to avoid channeling.
-
System Setup: Assemble the continuous-flow system as depicted in the workflow diagram. Prime the pumps and lines with DCM.
-
Reaction Initiation: Set the reactor temperature to 110 °C. Begin pumping the pre-mixed solution of phenyl azide and phenylacetylene through the reactor at a flow rate of 0.75 mL/min. This corresponds to a residence time of approximately 129 seconds.[7]
-
In-line Monitoring (Optional): If an in-line FT-IR is available, monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) to track reaction conversion in real-time.
-
Product Collection: The product stream exiting the back pressure regulator is collected.
-
Work-up and Purification: The solvent is removed in vacuo. The resulting solid is washed with cold water and cold hexane to afford the pure 1,4-diphenyl-1H-1,2,3-triazole.
Data Summary:
| Entry | Azide Conc. (M) | Alkyne Conc. (M) | Temperature (°C) | Residence Time (s) | Isolated Yield (%) |
| 1 | 0.10 | 0.13 | 110 | 129 | >95 |
| 2 | 0.10 | 0.13 | 90 | 129 | 92 |
| 3 | 0.10 | 0.13 | 110 | 97 | 94 |
Table adapted from reference[7].
II. Accessing Alternative Regioisomers: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Flow
The RuAAC reaction provides a powerful complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles.[9][11] This regioselectivity arises from a distinct reaction mechanism that does not involve a metal acetylide intermediate. Furthermore, RuAAC can tolerate the use of internal alkynes, leading to fully substituted triazoles.[6]
A. Mechanistic Considerations for Flow Synthesis
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[11][12] Reductive elimination then furnishes the 1,5-disubstituted triazole product. Key aspects for flow implementation include:
-
Homogeneous Catalysis: RuAAC typically employs homogeneous catalysts such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[11] This necessitates a robust purification strategy to remove the ruthenium catalyst from the product.
-
Inert Atmosphere: The ruthenium catalysts can be sensitive to air and moisture, requiring the flow system to be operated under an inert atmosphere (e.g., nitrogen or argon).[13]
B. Protocol 2: Homogeneous RuAAC in a Coil Reactor
This protocol outlines the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole in a continuous-flow coil reactor.[13]
Materials:
-
Benzyl azide (0.075 M in 1,2-dichloroethane (DCE))
-
Phenylacetylene (0.079 M in DCE)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.752 mmol)
-
DCE (anhydrous)
-
Continuous-flow reactor system with a coil reactor (e.g., PFA tubing)
-
Back pressure regulator
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
System Preparation: Assemble the flow system with a coil reactor of appropriate volume to achieve the desired residence time. Purge the entire system with an inert gas.
-
Reagent Preparation: Prepare the solutions of benzyl azide and phenylacetylene in anhydrous DCE under an inert atmosphere. Prepare a separate solution of the Cp*RuCl(COD) catalyst in anhydrous DCE.
-
Reaction Initiation: Set the reactor temperature to 45 °C. Pump the azide and alkyne solutions through a T-mixer, and then introduce the catalyst solution via a third pump and another T-mixer.
-
Reaction Progression: The combined stream flows through the heated coil reactor. A residence time of approximately 30 minutes is typically sufficient for complete conversion.[13]
-
Product Collection and Purification: The product stream is collected. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to remove the ruthenium catalyst and any unreacted starting materials.
Data Summary:
| Entry | Catalyst | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | CpRuCl(COD) | 45 | 30 | High |
| 2 | CpRuCl(PPh₃)₂ | 80 | 30 | High |
Data synthesized from information in references[11][13].
III. The Catalyst-Free Approach: Thermal Huisgen Cycloaddition in Flow
The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne that typically yields a mixture of 1,4- and 1,5-disubstituted triazoles.[10] While this lack of regioselectivity can be a drawback, the absence of a metal catalyst is advantageous in certain applications. Continuous-flow processing allows for the safe use of the high temperatures often required for this transformation.
A. Rationale for High-Temperature Flow Synthesis
The high activation energy of the uncatalyzed Huisgen cycloaddition necessitates elevated temperatures.[14] Flow reactors are ideally suited for such conditions due to:
-
Superheated Solvents: The use of a back pressure regulator allows for the heating of solvents well above their atmospheric boiling points, dramatically accelerating reaction rates.
-
Rapid Heat Transfer: The efficient heat transfer in microreactors ensures uniform heating and prevents the formation of hot spots, which can be a safety concern in batch reactors.
B. Protocol 3: Thermal Huisgen Cycloaddition in a High-Temperature Coil Reactor
This protocol describes a general procedure for the thermal cycloaddition of an azide and an alkyne in a high-temperature continuous-flow system.
Materials:
-
Organic azide (e.g., 0.5 M in a high-boiling solvent like DMSO or NMP)
-
Alkyne (e.g., 0.6 M in the same solvent)
-
High-boiling point solvent (e.g., DMSO, NMP)
-
High-temperature continuous-flow reactor system
-
High-pressure pump
-
Stainless steel or Hastelloy coil reactor
-
High-pressure back pressure regulator
Procedure:
-
System Setup: Assemble the flow system with a high-temperature resistant coil reactor.
-
Reagent Preparation: Prepare a solution of the azide and alkyne in the chosen high-boiling solvent.
-
Reaction Initiation: Heat the reactor to the desired temperature (typically 150-250 °C). Pump the reagent solution through the reactor at a flow rate that provides the optimized residence time.
-
Product Collection and Purification: The product stream is cooled and collected. The product is then isolated by standard work-up procedures, which may include extraction and crystallization or chromatography.
Data Summary:
| Entry | Temperature (°C) | Residence Time (min) | Regioisomeric Ratio (1,4:1,5) |
| 1 | 180 | 20 | ~1:1 |
| 2 | 220 | 10 | ~1:1 |
Illustrative data based on general principles of thermal cycloadditions.
IV. Reactor Selection: Packed-Bed vs. Coil Reactors
The choice between a packed-bed and a coil reactor depends on the specific requirements of the synthesis.
| Feature | Packed-Bed Reactor | Coil Reactor |
| Catalyst | Ideal for heterogeneous catalysts (easy separation). | Suitable for homogeneous catalysts or catalyst-free reactions. |
| Mass Transfer | Excellent solid-liquid mass transfer. | Good liquid-liquid mixing. |
| Pressure Drop | Can be significant, especially with small particles. | Generally lower pressure drop. |
| Clogging | More prone to clogging if solids precipitate. | Less prone to clogging. |
| Scalability | Readily scalable by increasing reactor dimensions. | Scalable by using longer/wider coils or parallel reactors. |
V. Safety Considerations for Continuous-Flow Azide Chemistry
While continuous-flow processing significantly enhances the safety of working with azides, adherence to strict safety protocols is paramount.
-
In situ Generation: Whenever possible, generate the azide in situ in a continuous-flow stream and use it immediately in the subsequent cycloaddition step. This "telescoped" approach avoids the isolation and handling of potentially hazardous azide intermediates.[2][15]
-
Material Compatibility: Avoid contact of azides with heavy metals (other than the intended catalyst), strong acids (which can form explosive hydrazoic acid), and halogenated solvents.[3][4]
-
System Integrity: Ensure all fittings and connections in the flow system are secure and pressure-rated for the intended operating conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. The use of a blast shield is recommended, especially during initial explorations of new reactions.[5]
VI. Conclusion: The Future of Triazole Synthesis is in Flow
Continuous-flow chemistry offers a transformative approach to the synthesis of triazole derivatives, providing significant advantages in terms of safety, efficiency, and scalability. By leveraging the principles of flow, researchers can safely explore a wider range of reaction conditions, accelerate drug discovery through the rapid synthesis of compound libraries, and develop more sustainable and robust manufacturing processes. The protocols and guidelines presented in this document provide a solid foundation for the implementation of continuous-flow triazole synthesis in both academic and industrial laboratories.
VII. References
-
D. Drelinkiewicz and R. J. Whitby, "A practical flow synthesis of 1,2,3-triazoles," RSC Advances, 2022.
-
D. Drelinkiewicz and R. J. Whitby, "A practical flow synthesis of 1,2,3-triazoles," National Institutes of Health, 2022.
-
J. Britton and T. F. Jamison, "The assembly and use of continuous flow systems for chemical synthesis," Massachusetts Institute of Technology, 2017.
-
M. C. F. C. B. Damião, et al., "Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles," Royal Society of Chemistry, 2017.
-
M. C. F. C. B. Damião, et al., "Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles," Europe PMC, 2017.
-
D. Drelinkiewicz and R. J. Whitby, "A practical flow synthesis of 1,2,3-triazoles," National Institutes of Health, 2022.
-
B. C. Boren, et al., "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism," Organic Chemistry Portal, 2008.
-
University of Victoria, "Azides," 2022.
-
University College Dublin, "School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials," 2018.
-
University of Pittsburgh, "Safe Handling of Azides," 2013.
-
J. Britton and T. F. Jamison, "The assembly and use of continuous flow systems for chemical synthesis," Nature Protocols, 2017.
-
University of Michigan, "Packed Bed (PBR)," Visual Encyclopedia of Chemical Engineering Equipment, 2022.
-
Request PDF, "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism," ResearchGate, 2025.
-
University of New Mexico, "Standard Operating Procedure Safe Handling of Azido Compounds," UNM Chemistry, 2021.
-
Chemspeed Technologies, "Automated Click Chemistry – Synthesis of a Triazole Library," 2013.
-
D. Drelinkiewicz and R. J. Whitby, "A practical flow synthesis of 1,2,3-triazoles," RSC Publishing, 2022.
-
Organic Chemistry Portal, "Click Chemistry Azide-Alkyne Cycloaddition," .
-
University of California, "Azide Compounds," Environmental Health and Safety.
-
J. Britton and T. F. Jamison, "The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis," DSpace@MIT, 2017.
-
Request PDF, "Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy," ResearchGate.
-
P. O'Neill, "Revolutionising Pharmaceutical Synthesis with Continuous Flow Chemistry," scipod.global, 2025.
-
A. M. Jardí, et al., "Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst," ResearchGate, 2010.
-
Request PDF, "Batch and Continuous-Flow Huisgen 1,3-Dipolar Cycloadditions with An Amphiphilic Resin-Supported Triazine-Based Polyethyleneamine Dendrimer Copper Catalyst," ResearchGate.
-
A. C. de la Torre, et al., "Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation," National Institutes of Health, 2023.
-
Benchchem, "Technical Support Center: Optimization of Triazole Synthesis," 2025.
-
A. M. Pandey, et al., "Continuous-Flow Direct Azidation of Alcohols and Peroxides for the Synthesis of Quinoxalinone, Benzooxazinone, and Triazole Derivatives," ACS Publications, 2022.
-
HUFOCW, "Really, What Is a Packed Bed Reactor?," HUFOCW.
-
Y. Zhou, et al., "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," Frontiers, 2022.
-
ACS Publications, "Impact of Flow Configurations on Response Time and Data Quality in Real-Time, In-Line Fourier Transform Infrared (FTIR) Monitoring of Viscous Flows," 2023.
-
V. Spallina, et al., "Process flow diagram of the continuous flow packed-bed reactor experiments," ResearchGate, 2017.
-
L. K. Rasmussen, et al., "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition," National Institutes of Health, 2011.
-
A. C. de la Torre, et al., "Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation," Royal Society of Chemistry, 2023.
-
Scribd, "Packed Bed vs. Fluidized-Bed Reactors," Scribd.
-
M. G. K. P. D. Silva, et al., "Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles," MDPI, 2015.
-
J. Johansson, et al., "Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines," ResearchGate, 2025.
-
V. Spallina, et al., "Process flow diagram of the continuous flow packed-bed reactor experiments," ResearchGate, 2017.
-
C. M. L. Delpiccolo, et al., "Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques," PubMed, 2012.
-
D. Drelinkiewicz and R. J. Whitby, "A practical flow synthesis of 1,2,3-triazoles," RSC Publishing, 2022.
-
Wikipedia, "Azide-alkyne Huisgen cycloaddition," Wikipedia.
-
Y. L. Wang, et al., "Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy," PubMed, 2008.
-
M. K. T. K. T. Tumu, et al., "Comparison of Upflow and Downflow Two-Phase Flow Packed-Bed Reactors with and Without Fines: Experimental Observations," Scholars' Mine, 2023.
-
R. B. Mane, et al., "Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds," Longdom Publishing, 2017.
-
EPCM Holdings, "Chemical Reactors: Types and Operations," EPCM Holdings.
-
Request PDF, "Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis," ResearchGate.
-
A. Staśkiewicz, et al., "The Huisgen cycloaddition. (A) Under thermal conditions and (B) catalysed by Cu(I) ions.," ResearchGate, 2021.
-
K. A. Kumar, "COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS," sphinxsai.com, 2013.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. ucd.ie [ucd.ie]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. uvic.ca [uvic.ca]
- 6. scipod.global [scipod.global]
- 7. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemspeed.com [chemspeed.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Couplings with Fluorinated Benzotriazole Reagents
Welcome to the technical support center for optimizing amide bond formation using tetrafluorobenzotriazole-mediated coupling strategies. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic outcomes. Authored from the perspective of a Senior Application Scientist, this resource combines mechanistic understanding with practical, field-proven advice.
The introduction of fluorine atoms into the benzotriazole scaffold of coupling reagents marks a significant advancement in amide and peptide synthesis. Reagents such as Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) leverage the strong electron-withdrawing nature of fluorine to create highly efficient activating systems. These systems facilitate the formation of acyl fluorides in situ, which are robust intermediates for coupling even the most sterically hindered or electronically challenging substrates.[1][2] This guide will focus on the principles and practical application of these advanced reagents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of tetrafluorobenzotriazole-mediated coupling?
Tetrafluorobenzotriazole-mediated coupling primarily proceeds through the in situ formation of a highly reactive acyl fluoride intermediate. Reagents like TFFH serve as a fluoride source and activating agent. The general mechanism involves two key steps:
-
Carboxylic Acid Activation: The carboxylic acid reacts with the coupling reagent (e.g., TFFH) in the presence of a tertiary amine base (like DIPEA). The reagent activates the carboxyl group, which is then displaced by a fluoride ion to form the acyl fluoride. This activation is rapid and efficient.[2][3]
-
Nucleophilic Acyl Substitution: The resulting acyl fluoride, a stable yet highly reactive intermediate, is then subjected to nucleophilic attack by the primary or secondary amine.[1] This step forms the desired amide bond with high fidelity.
The high electronegativity of the fluorine atom makes the carbonyl carbon of the acyl fluoride exceptionally electrophilic, accelerating the subsequent aminolysis.
Q2: What are the primary advantages of using fluorinated benzotriazole reagents over traditional ones like HBTU/HATU?
The key advantages stem from the unique properties of fluorine:
-
Enhanced Reactivity: The electron-withdrawing fluorine atoms on the benzotriazole ring increase the acidity of additives like 1-hydroxy-7-azabenzotriazole (HOAt), making them better leaving groups.[4] In the case of TFFH, it leads to the formation of highly reactive acyl fluorides.[2]
-
Superior for Hindered Couplings: Acyl fluorides are particularly effective for coupling sterically demanding substrates, such as α,α-disubstituted or N-methyl amino acids, where traditional methods often fail or give low yields.[1][5]
-
Reduced Racemization: The activation to an acyl fluoride is rapid, and the intermediate is less prone to racemization compared to some other active esters.[6] This is critical for maintaining stereochemical integrity in chiral molecules and peptide synthesis.
-
Reagent Stability: TFFH is a stable, non-hygroscopic, crystalline solid, making it easier to handle and store compared to some other moisture-sensitive or potentially hazardous coupling reagents.[2]
Q3: How do I choose the appropriate base for the reaction?
The choice of base is critical for efficient activation without promoting side reactions. A non-nucleophilic, sterically hindered tertiary amine is almost always preferred.
| Base | pKa (Conjugate Acid) | Key Characteristics | Recommended Use |
| DIPEA (Hünig's Base) | ~10.7 | Highly hindered, low nucleophilicity. The most common and versatile choice. | Standard choice for most couplings, including peptide synthesis. Use 2-4 equivalents relative to the carboxylic acid.[5] |
| NMM (N-Methylmorpholine) | ~7.4 | Less basic and less hindered than DIPEA. Its lower basicity can be advantageous in minimizing base-catalyzed side reactions like racemization.[7] | Useful for sensitive substrates where racemization is a major concern. May result in slower activation compared to DIPEA. |
| 2,4,6-Collidine | ~7.4 | Sterically hindered and weakly basic. | An alternative to NMM for racemization-prone couplings. Its bulk can sometimes slow down the desired reaction. |
| Triethylamine (TEA) | ~10.8 | More nucleophilic than DIPEA. Generally not recommended as it can cause side reactions. | Avoid in most TFB-mediated couplings unless specific literature protocols for simple substrates suggest its use. |
Q4: Which solvents are best for TFB-mediated couplings?
Anhydrous polar aprotic solvents are the standard choice. The presence of water can lead to the hydrolysis of the activated acyl fluoride intermediate, significantly reducing the yield.[5]
| Solvent | Properties | Recommendations |
| DMF (N,N-Dimethylformamide) | High polarity, excellent solubilizing power for a wide range of substrates, including protected amino acids. | The solvent of choice for solid-phase peptide synthesis (SPPS) and many solution-phase couplings. Ensure use of high-purity, anhydrous grade. |
| DCM (Dichloromethane) | Lower boiling point, good for reactions at or below room temperature. Easy to remove during workup. | Excellent for solution-phase synthesis. Its lower polarity may be less effective for highly polar or charged substrates.[2] |
| Acetonitrile (ACN) | Polar aprotic solvent. | A good alternative to DMF or DCM, particularly if side reactions with DMF are a concern. |
| THF (Tetrahydrofuran) | Less polar than DMF or ACN. | Can be used, but its lower polarity might lead to solubility issues with certain substrates. Ensure it is peroxide-free. |
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is the most common problem and can stem from several sources. Systematically investigating the potential causes is the key to resolving the issue.[5]
-
Cause A: Incomplete Carboxylic Acid Activation
-
Explanation: The conversion of the carboxylic acid to the acyl fluoride may be inefficient. For some hindered amino acids, this conversion can require 1-2 hours.[2] Insufficient base can also lead to poor activation.
-
Solution:
-
Verify Reagents: Ensure your TFFH is dry and has been stored correctly. Use a sufficient amount of a non-nucleophilic base (e.g., 2.2 equivalents of DIPEA).[5]
-
Pre-activation: Allow the carboxylic acid, TFFH, and base to stir for a longer period (15-60 minutes) before adding the amine. You can monitor the formation of the acyl fluoride intermediate by IR spectroscopy (a characteristic C=O stretch appears around 1842 cm⁻¹).[2]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of TFFH relative to the limiting reagent (typically the carboxylic acid).
-
-
-
Cause B: Deactivated or Hindered Amine
-
Explanation: The amine nucleophile may be protonated (e.g., if it is an HCl salt), rendering it non-nucleophilic.[5] Extreme steric hindrance around the nitrogen atom can also dramatically slow the reaction rate.
-
Solution:
-
Neutralize Amine Salts: If your amine is a salt, it must be neutralized first, or sufficient additional base must be added to the reaction mixture to generate the free amine in situ.
-
Force Conditions for Hindered Amines: For highly hindered amines, increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS.
-
-
Issue 2: Significant Racemization Observed
While fluorinated reagents are excellent at suppressing racemization, it can still occur under suboptimal conditions, particularly when activating amino acids during peptide synthesis.
-
Cause A: Overly Strong or Nucleophilic Base
-
Cause B: Prolonged Exposure to Activating Conditions
-
Explanation: Leaving the activated species for too long before the amine is added can increase the opportunity for racemization.
-
Solution: Optimize the pre-activation time. While some time is needed for acyl fluoride formation, avoid unnecessarily long pre-activation periods, especially at elevated temperatures. Add the amine as soon as activation is reasonably complete.
-
Issue 3: Side Product Formation
-
Cause A: Guanidinylation of the Amine (in Peptide Synthesis)
-
Explanation: This side reaction is more common with uronium/aminium reagents like HBTU or HATU but can be a concern with TFFH if activation is slow and excess reagent reacts directly with the N-terminal amine of a peptide. This caps the peptide chain and prevents further elongation.
-
Solution: Use the coupling reagent and the carboxylic acid in near-equimolar amounts. Avoid a large excess of TFFH relative to the amino acid being coupled.[2]
-
-
Cause B: Formation of Symmetric Anhydride or Oxazolone
-
Explanation: If the conversion to the acyl fluoride is inefficient, the activated carboxylic acid can react with another molecule of carboxylic acid to form a symmetric anhydride or cyclize to form an oxazolone.[2]
-
Solution: This points back to optimizing the activation step. Ensure adequate base and sufficient time for the acyl fluoride to form before adding the amine nucleophile.
-
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Coupling
This protocol provides a robust starting point for coupling a generic carboxylic acid and amine.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.
-
Activation: Add the coupling reagent TFFH (1.05 equivalents) followed by a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. For sterically hindered acids, this may be extended up to 2 hours.[2]
-
Coupling: Add the amine (1.1 equivalents) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
- Bellavance, G., Dubé, P., & Nguyen, B. (2012). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Mild Deoxofluorination Reagent. Synlett, 23(04), 569-572. [Link]
- El-Faham, A., & Almarhoon, Z. (2012). Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)/ benzyltriphenylphosphonium dihydrogen trifluoride (PTF).
- TFFH Peptide Coupling Mechanism | Organic Chemistry. (2022). YouTube. [Link]
- The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- El-Faham, A., & Albericio, F. (2009). Utilization of N,N,N′,N′-Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis.
- Carpino, L. A., et al. (2000). Comparison of the effects of 5- and 6-HOAt on model peptide coupling reactions relative to the cases for the 4- and 7-Isomers. Organic Letters, 2(15), 2253–2256. [Link]
- Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
- The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. [Link]
- Synthesis and properties of fluorinated benzotriazole-based donor-acceptor-type conjugated polymers via Pd-catalyzed direct C H / C H coupling polymerization. (2021).
- HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. (n.d.).
- Carpino, L. A. (1993). 1-Hydroxy-7-Azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Why did my amide syntesis does not work? (2021).
- Kumar, K., & Lita, A. (2017). Fluorinated peptide biomaterials. Peptide Science, 108(2), e22839. [Link]
- Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Form
- Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.).
- Imidazolium-supported benzotriazole: an efficient and recoverable activating reagent for amide, ester and thioester bond formation in w
- El-Faham, A., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry, 15(37), 9404–9416. [Link]
- Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. (n.d.).
- Method for preparing fluorinated benzotriazole compounds. (2008).
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suppression of Racemization in Peptide Synthesis Using Fluorinated Additives
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with racemization during their peptide synthesis workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols focusing on the application of fluorinated additives to maintain stereochemical integrity.
I. Understanding the Enemy: The Mechanism of Racemization
Racemization, the conversion of a chiral amino acid into an equal mixture of D- and L-enantiomers, is a critical challenge in peptide synthesis. This loss of stereochemical purity can have profound effects on the final peptide's biological activity and therapeutic efficacy. The primary mechanism of racemization during peptide bond formation involves the formation of a planar oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planarity of this intermediate allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, though less common, pathway is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid.[1]
Amino acids such as histidine and cysteine are particularly susceptible to racemization.[3] Factors that can exacerbate racemization include elevated temperatures, the choice of solvent, and the basicity of the reaction environment.[1][4]
II. The Role of Fluorinated Additives in Suppressing Racemization
Fluorinated compounds, particularly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful tools in modern peptide synthesis.[5] While traditionally recognized for their ability to disrupt peptide aggregation by breaking down secondary structures like β-sheets, their utility extends to minimizing racemization.[5]
The mechanism by which fluorinated alcohols suppress racemization is multifaceted. Their high polarity and hydrogen bond-donating capacity can stabilize the activated amino acid intermediate, disfavoring the formation of the problematic oxazolone. Furthermore, by improving the solubility of the growing peptide chain, they can facilitate more efficient coupling kinetics, reducing the time the activated amino acid is susceptible to racemization.
Another class of fluorinated compounds that play a crucial role are pentafluorophenyl (PFP) esters. These are highly reactive active esters used for forming peptide bonds with high efficiency and minimal loss of stereochemical integrity.[5] They are particularly beneficial when coupling amino acids that are prone to racemization.[5]
Diagram: Mechanism of Racemization and a Simplified View of Additive Intervention
Caption: Racemization vs. Suppression Pathways in Peptide Synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What are the first signs of a racemization problem in my synthesis?
A1: The most common indicator of racemization is the appearance of diastereomeric impurities in your crude peptide during HPLC analysis. These often manifest as closely eluting peaks or shoulders on your main product peak. In more severe cases, you may observe a significant decrease in the yield of the desired stereoisomer.
Q2: Aside from fluorinated additives, what other common additives are used to suppress racemization?
A2: Traditional additives like 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are widely used in conjunction with carbodiimide coupling reagents to suppress racemization.[1][3] Oxyma Pure® (ethyl 2-cyano-2-(hydroximino)acetate) is a newer, non-explosive alternative that also demonstrates high coupling rates with low racemization.[6]
Q3: Can the choice of base influence the extent of racemization?
A3: Absolutely. The basicity and steric hindrance of the organic base used can significantly impact racemization.[4] Stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) can sometimes increase the risk of racemization compared to weaker bases like N-methylmorpholine (NMM) or collidine.[7]
Q4: Are there specific amino acids that are more prone to racemization?
A4: Yes, certain amino acids are inherently more susceptible to racemization under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously prone to this side reaction.[3][8] Serine (Ser) can also exhibit higher rates of epimerization.[9] Special care and optimized protocols are often required when incorporating these residues.
Q5: How does temperature affect racemization?
A5: Higher reaction temperatures can accelerate the rate of racemization.[1] Therefore, performing coupling reactions at lower temperatures, such as 0°C, is a common strategy to mitigate this issue.[1][7]
IV. Troubleshooting Guide: A-Q&A Approach to Common Issues
This section provides a structured approach to diagnosing and resolving specific racemization issues you may encounter during your experiments.
Issue 1: Significant Diastereomeric Impurity Observed After Coupling a Phenylalanine Residue
Question: I am synthesizing a peptide containing Phenylalanine (Phe) and my HPLC analysis shows a significant peak corresponding to the D-Phe diastereomer. I am using DIC/HOBt for coupling. What could be the cause and how can I fix it?
Answer:
Potential Causes:
-
Sub-optimal Additive: While HOBt is a classic racemization suppressor, more effective options are available, especially for sensitive couplings.
-
Base-Mediated Racemization: The base you are using might be too strong or used in excess, promoting proton abstraction from the alpha-carbon.
-
Prolonged Activation Time: Allowing the carboxylic acid to be activated for too long before the addition of the amine component can increase the opportunity for oxazolone formation.
Troubleshooting Protocol:
-
Re-evaluate Your Additive:
-
Recommendation: Switch from HOBt to Oxyma Pure or HOAt. These additives are generally more effective at suppressing racemization than HOBt.[7]
-
Experimental Step: In your next coupling cycle for Phe, substitute HOBt with an equimolar amount of Oxyma Pure.
-
-
Optimize Your Base:
-
Recommendation: If you are using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM).[7]
-
Experimental Step: Use NMM at a concentration of 2 equivalents relative to the amino acid.
-
-
Control Activation and Temperature:
-
Recommendation: Minimize the pre-activation time and perform the coupling at a reduced temperature.[7]
-
Experimental Step: Pre-activate the Fmoc-Phe-OH with DIC and Oxyma Pure for no more than 2-3 minutes before adding it to the resin. Conduct the entire coupling reaction at 0°C.
-
Issue 2: Racemization Occurring During the Coupling of a Histidine Residue
Question: I am encountering significant racemization specifically at a Histidine (His) residue. My standard protocol involves HATU and DIPEA. What modifications should I consider?
Answer:
Potential Causes:
-
Histidine's Intrinsic Propensity for Racemization: The imidazole side chain of histidine can participate in intramolecular base catalysis, accelerating racemization.
-
Coupling Reagent Choice: While powerful, some onium salt reagents can still lead to racemization with sensitive amino acids like His.
Troubleshooting Protocol:
-
Protect the Histidine Side Chain:
-
Recommendation: Ensure you are using a side-chain protected Fmoc-His derivative. The trityl (Trt) group is a common and effective choice. Protecting the pi-imidazole nitrogen can greatly reduce racemization.[3]
-
-
Modify the Coupling Cocktail:
-
Recommendation: For particularly challenging couplings like His, the combination of a carbodiimide with a highly effective additive is often superior.
-
Experimental Step: Switch from HATU/DIPEA to a DIC/Oxyma Pure coupling cocktail. This combination provides high coupling efficiency with excellent suppression of racemization.
-
-
Consider Alternative Protecting Groups:
-
Recommendation: For very sensitive sequences, exploring alternative Nα-protecting groups that are less prone to forming oxazolones can be beneficial. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to greatly suppress racemization.[8][10] This is a more advanced strategy and would require a significant change in your synthesis approach.
-
Issue 3: General Increase in Racemization with a "Difficult" or Aggregating Sequence
Question: My peptide sequence is highly hydrophobic and I'm observing both incomplete coupling and increased racemization across multiple residues. How can a fluorinated additive help here?
Answer:
Potential Causes:
-
On-Resin Aggregation: The growing peptide chain is likely aggregating, hindering the accessibility of the N-terminal amine.[3][5] This leads to slower coupling kinetics, which in turn provides more time for the activated amino acid to racemize.
Troubleshooting Protocol:
-
Incorporate a Fluorinated Alcohol as a Disrupting Agent:
-
Recommendation: Utilize 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent additive to disrupt aggregation.[5]
-
Experimental Step:
-
Prepare your coupling solution as usual (e.g., Fmoc-amino acid, coupling reagent, additive, and base) in your primary solvent (e.g., DMF or NMP).
-
Just before adding the coupling solution to the resin, add HFIP to a final concentration of 10-20% (v/v).
-
Proceed with the coupling as planned. The HFIP will help to solubilize the aggregating peptide chain, allowing for more efficient and faster coupling, thereby reducing the window for racemization.
-
-
Diagram: Troubleshooting Workflow for Racemization
Caption: A Decision-Making Workflow for Troubleshooting Racemization.
V. Quantitative Data Summary: Efficacy of Racemization Suppressors
| Additive | Relative Racemization Suppression Efficacy | Key Considerations |
| HOBt | Good | Standard, but less effective for sensitive amino acids. |
| HOAt | Excellent | Highly effective, but has explosive properties restricting its use.[6] |
| Oxyma Pure® | Excellent | A non-explosive, highly effective alternative to HOAt.[6] |
| Copper (II) Chloride | High | Has shown effectiveness, particularly in solution-phase synthesis.[1][3] |
VI. Experimental Protocols
Protocol 1: Standard Peptide Coupling with Oxyma Pure for Racemization Suppression
This protocol outlines a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.[11][12][13][14][15]
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid in DMF.
-
Add 3-5 equivalents of Oxyma Pure.
-
Add 3-5 equivalents of DIC.
-
Allow to pre-activate for 2-3 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Add 5-10 equivalents of NMM. Agitate the reaction vessel for 1-2 hours at room temperature. For sensitive amino acids, perform this step at 0°C.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle or final cleavage.
Protocol 2: Using HFIP for Coupling in an Aggregating Sequence
This protocol is an adaptation for sequences prone to aggregation.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation:
-
Prepare the coupling solution as described in step 4 of Protocol 1, but use a more concentrated solution of DMF.
-
-
Addition of HFIP: Just prior to adding the coupling solution to the resin, add HFIP to the activated amino acid mixture to achieve a final concentration of 15% (v/v) of the total reaction volume.
-
Coupling Reaction: Immediately add the HFIP-containing coupling solution to the resin. Agitate for 2-4 hours.
-
Washing: Follow step 6 from Protocol 1.
References
- Technical Support Center: Preventing Racemization in Peptide Synthesis - Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- (PDF) Racemization in peptide synthesis - ResearchGate.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
- Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing).
- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols - Benchchem.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- Methods and protocols of modern solid phase peptide synthesis.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central.
- Epimerisation in Peptide Synthesis - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis [mdpi.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. biomatik.com [biomatik.com]
- 13. rsc.org [rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFTBT)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFTBT). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot potential side reactions encountered during its application, particularly in amide bond formation and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFTBT) and what are its primary applications?
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, which we will refer to as TFTBT, is a fluorinated analogue of the common peptide coupling additive 1-hydroxybenzotriazole (HOBt). Its primary role is to facilitate the formation of amide bonds between a carboxylic acid and an amine, a cornerstone of peptide synthesis and other organic syntheses.[1][2]
The core value of TFTBT stems from the four electron-withdrawing fluorine atoms on the benzotriazole core. This structural feature significantly increases the acidity of the hydroxyl group compared to HOBt. When used as an additive, typically with a carbodiimide like DIC or EDC, it forms a highly reactive O-acylisourea intermediate that rapidly converts to a TFT-active ester. This active ester is more susceptible to nucleophilic attack by an amine than the corresponding HOBt ester, accelerating the desired coupling reaction. This enhanced reactivity is analogous to the improvement seen when moving from HOBt to the more acidic 1-hydroxy-7-azabenzotriazole (HOAt).[3]
Diagram 1: Proposed Role of TFTBT in Peptide Coupling A simplified workflow illustrating the activation of a carboxylic acid and subsequent aminolysis, highlighting the central role of the TFTBT additive.
Caption: TFTBT intercepts the reactive intermediate to form a stable active ester.
Troubleshooting Guide: Identifying & Mitigating Side Reactions
This section addresses specific issues that may arise during the use of TFTBT and its derivatives.
Q2: My reaction is showing significant epimerization/racemization. I thought fluorinated additives were supposed to prevent this?
While highly activating additives like TFTBT are designed to suppress racemization by accelerating the rate of peptide bond formation, they cannot eliminate the risk entirely, especially with sensitive amino acids.[2]
Causality: Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[4] This can happen if the activated carboxylic acid does not react quickly with either the TFTBT additive or the incoming amine. The formation of this intermediate is particularly favored by:
-
Excess Base: Using too much or too strong a tertiary amine base (like DIPEA) can deprotonate the α-carbon of the activated amino acid, facilitating oxazolone formation.[5]
-
Prolonged Activation Times: Allowing the carboxylic acid to sit with the activating agent (e.g., carbodiimide) for too long before the nucleophile (amine or TFTBT) is introduced can increase the chance of cyclization.
-
Sterically Hindered Couplings: When either the C-terminal or N-terminal amino acid is sterically bulky, the rate of the desired coupling reaction slows down, giving the oxazolone pathway more time to compete.
Troubleshooting Protocol:
-
Base Selection: Switch from DIPEA to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a good first choice. For extremely sensitive couplings, sym-collidine can be effective.[5]
-
Pre-activation Control: Minimize the pre-activation time. Ideally, add the carbodiimide to the mixture of the carboxylic acid and TFTBT, and after a short period (1-5 minutes), add the amine component.
-
Temperature Control: Perform the coupling at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Low temperatures disfavor the oxazolone formation pathway.[5]
-
Reagent Equivalents: Use a minimal excess of base, typically 1.1-1.5 equivalents relative to the carboxylic acid.
Q3: I'm using a pre-formed uronium/aminium salt derived from TFTBT (e.g., "TFTU") and see a mass addition of +151 Da on my N-terminus. What is this?
This observation strongly suggests guanidinylation of the free amine.
Causality: This side reaction is common to all uronium/aminium-type coupling reagents (like HBTU, HATU, HCTU).[1][6] The reagent itself can react directly with the nucleophilic N-terminal amine of your peptide, forming a stable guanidinium group. This permanently caps the peptide chain and prevents further elongation. This occurs when:
-
Slow Carboxylic Acid Activation: If the intended reaction between the carboxylic acid and the coupling reagent is slow, the free amine has a greater opportunity to attack the coupling reagent directly.
-
Excess Coupling Reagent: Using a large excess of the uronium/aminium reagent significantly increases the probability of this side reaction.[1][6]
Troubleshooting Protocol:
-
Modify Order of Addition: Always pre-activate the carboxylic acid. Dissolve the carboxylic acid, the uronium/aminium reagent (1.0 eq), and the base (2.0 eq) together for 1-5 minutes before adding the amine component. This ensures the reagent is consumed in forming the active ester before it can react with the amine.
-
Reduce Excess: Avoid using more than 1.05-1.1 equivalents of the uronium/aminium reagent relative to the carboxylic acid.
-
Switch Reagent Class: If guanidinylation persists, consider switching from a uronium/aminium salt to a phosphonium salt (like PyBOP, PyAOP) or a carbodiimide/additive approach (DIC/TFTBT). Phosphonium salts do not have the same capacity for this side reaction.[5][6]
Diagram 2: Competing Pathways in Peptide Coupling A decision diagram illustrating the desired reaction versus the two most common side reactions: racemization and guanidinylation.
Caption: Visualizing the competition between desired and undesired reaction pathways.
Q4: My reaction is sluggish, and LC-MS shows a lot of unreacted starting material and what appears to be a symmetrical anhydride of my carboxylic acid.
This outcome suggests that the TFT-active ester, once formed, is not reacting efficiently with the amine and may be participating in other equilibria.
Causality:
-
Poor Nucleophilicity: The amine component may be sterically hindered or electronically deactivated (e.g., an aniline derivative), leading to a slow coupling rate.
-
Anhydride Formation: The TFT-active ester can react with a molecule of deprotonated carboxylic acid (carboxylate) present in the mixture to form a symmetrical anhydride. While symmetrical anhydrides are also activating species, their formation indicates a non-optimal reaction pathway and can complicate purification.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Highly polar aprotic solvents like DMF or NMP are generally preferred as they effectively solvate the charged intermediates.
Troubleshooting Protocol:
-
Increase Temperature: For difficult couplings, gently warming the reaction mixture (e.g., to 40-50 °C) can often overcome the activation barrier. Monitor for racemization if chiral centers are present.
-
Solvent Screening: If the reaction is slow in DMF, consider switching to NMP or a mixture of DMF/DCM.
-
Use a More Forcing Reagent: For extremely challenging couplings, such as those involving Aib (α-aminoisobutyric acid), an even more powerful reagent system may be required. This could involve generating the acid fluoride in situ using a reagent like TFFH.[3][7]
Summary of Troubleshooting Strategies
| Observation | Potential Cause(s) | Primary Solution(s) | Secondary Action(s) |
| Racemization | Oxazolone formation; Excess or strong base; Long activation time. | Switch from DIPEA to NMM or collidine.[5] | Lower reaction temperature to 0 °C; Minimize pre-activation time. |
| Guanidinylation (+151 Da) | Direct reaction of uronium salt with amine; Excess reagent. | Pre-activate carboxylic acid before adding amine. | Use ≤1.05 eq of uronium reagent; Switch to a phosphonium reagent.[6] |
| Incomplete Reaction | Poor nucleophilicity of amine; Steric hindrance; Symmetrical anhydride formation. | Increase reaction temperature (e.g., 40 °C). | Switch to a more polar solvent (NMP); Use a more potent activating system. |
| Dehydration of Asn/Gln | Over-activation, especially with carbodiimides. | Ensure TFTBT is present with the carbodiimide from the start. | Use pre-formed active esters if the problem persists. |
References
- El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Vale, W., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(3), 189-206. [Link]
- Carpino, L. A., et al. (2001). New Trends in Peptide Coupling Reagents.
- Albericio, F. & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340-352. [Link]
- AbacipharmTech. (n.d.). 4,5,6,7-Tetrafluoro-1H-benzo[d][1][8][9]triazole. AbacipharmTech. [Link]
- Katritzky, A. R., et al. (2009).
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Difficult Peptide Sequences During Synthesis
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide solubility during solid-phase peptide synthesis (SPPS). Here, we will explore the root causes of insolubility and provide a comprehensive set of troubleshooting strategies and field-proven protocols to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What causes a peptide sequence to be "difficult" to synthesize?
A "difficult sequence" in SPPS is one that is prone to poor solvation and aggregation while attached to the solid support.[1] This on-resin aggregation is primarily driven by the formation of strong intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[2][3] When this occurs, the growing peptide chains become inaccessible, hindering the efficiency of both the coupling and deprotection steps.[3][4]
Sequences that are particularly susceptible to aggregation include those rich in hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) and β-branched amino acids.[2][3] Peptides that can form extensive hydrogen bond networks are also often categorized as difficult.[4]
Q2: What are the tell-tale signs of on-resin aggregation during my synthesis?
Several key indicators can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: A primary sign of aggregation is the failure of the peptide-resin to swell properly. In batch synthesis, you might observe the resin bed shrinking.[2][5]
-
Incomplete Reactions: You may notice incomplete or slow Fmoc deprotection and coupling reactions.[1][4] This can manifest as a positive Kaiser test after coupling, even with extended reaction times, indicating unreacted free amines.[1]
-
Changes in Flow-Through: In continuous-flow synthesis, a flattened and broadened deprotection profile is a common sign of aggregation.[2][4]
-
Unreliable Amine Tests: In cases of severe aggregation, standard tests like the Kaiser or TNBS test can become unreliable and may produce false negatives.[2][4]
Q3: Can I predict if my peptide sequence is likely to aggregate?
While it is difficult to predict aggregation with absolute certainty, there are tools and principles that can help you anticipate potential issues.[2] Analyzing the primary sequence for a high content of hydrophobic residues (generally >40%) is a good first step.[6] Additionally, several online prediction tools can assess the aggregation propensity of a sequence based on its amino acid composition and hydrophobicity.[2] These tools can help you proactively choose a more robust synthesis strategy.
Q4: What are the primary strategies to overcome peptide aggregation and improve solubility?
There are several effective strategies that can be employed, often in combination:
-
Backbone Modifications: Introducing "structure-breaking" residues that disrupt the hydrogen bonding patterns responsible for aggregation.[1]
-
Elevated Temperatures: Performing the synthesis at higher temperatures to provide the energy needed to break up secondary structures.[7]
-
Optimized Solvent Systems and Chaotropic Agents: Using solvent mixtures and additives that enhance the solvation of the growing peptide chain.[4][5]
-
Specialized Resins: Utilizing resins with improved swelling properties and lower loading capacities.[4][8]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Symptoms | Recommended Solutions |
| Incomplete Coupling/Deprotection | - Positive Kaiser test after coupling.[1]- Presence of deletion sequences (n-1, n-2) in the final product.[9]- Low yield of the target peptide. | 1. Optimize Solvents: Switch from DMF to NMP or use a "magic mixture" (DCM/DMF/NMP 1:1:1).[10] 2. Elevate Temperature: Increase the reaction temperature to disrupt secondary structures.[7][11]3. Incorporate Backbone Modifications: Introduce pseudoproline dipeptides or Hmb/Dmb-protected amino acids.[1]4. Use Chaotropic Agents: Add agents like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.[5][12]5. Double Couple: Perform a second coupling step with fresh reagents.[10] |
| Poor Resin Swelling | - Resin bed appears shrunken or clumped.[1][5]- Reduced flow rate in continuous-flow systems. | 1. Switch to a High-Swelling Resin: Use a polyethylene glycol (PEG)-based resin like TentaGel.[2][4]2. Lower Resin Loading: Use a resin with a lower substitution level to reduce interchain crowding.[8]3. Sonication: Gently sonicate the reaction vessel to help break up aggregates.[5] |
| Peptide is Difficult to Purify by RP-HPLC | - Poor solubility in the HPLC mobile phase, leading to precipitation on the column.[10]- Poor peak shape during elution. | 1. Optimize Sample Dissolution: Dissolve the crude peptide in a strong organic solvent like DMSO before dilution.[10]2. Modify HPLC Conditions: Increase the column temperature or use a less hydrophobic column (e.g., C4 instead of C18).[10]3. Incorporate Solubilizing Tags: Add a temporary solubilizing tag, like a hexaarginine tag, during synthesis that can be removed post-synthesis.[13] |
In-Depth Technical Protocols and Methodologies
Strategy 1: Backbone Modifications to Disrupt Aggregation
The most effective way to combat on-resin aggregation is to introduce chemical modifications that disrupt the formation of secondary structures.[1][4]
A. Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are reversibly protected to mimic the structure of proline.[14][15] Like proline, they introduce a "kink" into the peptide backbone, which effectively disrupts the interchain hydrogen bonding that leads to aggregation.[16][17]
Mechanism of Action: The incorporation of a pseudoproline dipeptide introduces a cis-amide bond preference, breaking the regular pattern of hydrogen bonding required for β-sheet formation.[15] This keeps the growing peptide chain in a more solvated and accessible state. The native sequence is regenerated upon cleavage from the resin with trifluoroacetic acid (TFA).[15][16]
Guidelines for Use:
-
Insert pseudoproline dipeptides before hydrophobic regions where possible.[16]
-
Maintain a spacing of at least 5-6 amino acids between pseudoproline residues or between a pseudoproline and a proline.[16]
Experimental Protocol: Manual Coupling of a Pseudoproline Dipeptide
-
Activation: Dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent like HBTU or HATU (5 equivalents) in a minimal volume of DMF or NMP. Add DIPEA (10 equivalents) to the mixture and mix thoroughly.[1]
-
Coupling: Immediately add the activation mixture to the Fmoc-deprotected peptide-resin. Agitate the mixture for 1-2 hours.[1]
-
Confirmation: Monitor the completion of the coupling reaction using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.[4]
B. Hmb/Dmb Backbone Protection
The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are backbone protecting groups that can be introduced to prevent aggregation.[18] These groups are attached to the backbone amide nitrogen, sterically hindering the formation of hydrogen bonds.[1][9]
Benefits:
-
Significantly improves the solubility of the growing peptide chain.[9]
-
Prevents base-promoted side reactions like aspartimide formation.[5][9]
Strategy 2: Elevated Temperature and Microwave-Assisted Synthesis
Increasing the temperature during synthesis provides the necessary energy to disrupt the hydrogen bonds that cause aggregation, thereby improving reaction kinetics.[7]
A. Conventional Heating
Performing coupling and deprotection steps at elevated temperatures (e.g., 60-86°C) can significantly improve the purity of difficult peptides compared to room temperature synthesis.[19][20]
B. Microwave-Assisted Peptide Synthesis (MAPS)
Microwave energy provides rapid and uniform heating of the reaction mixture, which dramatically accelerates both coupling and deprotection steps.[21][22] This not only shortens the overall synthesis time but also often improves the purity of the final product by minimizing aggregation.[23] Excellent purities have been achieved for difficult sequences with coupling and deprotection steps at 86°C for 10 and 2.5 minutes, respectively.[19][20]
Caution: High temperatures, especially with sensitive amino acids like Cys and His, can lead to increased racemization.[19][20]
Strategy 3: Optimized Solvents and Chaotropic Agents
Improving the solvation of the peptide-resin complex is crucial for preventing aggregation.
A. Solvent Choice
Using highly polar, aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) can enhance solvation.[4] For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[4]
B. Chaotropic Agents
Chaotropic agents are substances that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[24][25] Adding chaotropic salts such as lithium chloride (LiCl), sodium perchlorate (NaClO4), or potassium thiocyanate (KSCN) to the coupling mixture can help to break up aggregates and improve reaction efficiency.[4][5]
References
- Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Li, Y., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry.
- Aapptec. (2019). Pseudoproline Dipeptides.
- Wikipedia. (n.d.). Pseudoproline.
- Al-Warhi, T., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids.
- GYICC. (2025). The role of pseudo-proline dipeptides.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition.
- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
- Coin, I., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry.
- Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology.
- Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?
- PolyPeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Krchnak, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research.
- de la Torre, B. G., & Albericio, F. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition.
- Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Carpino, L. A., & El-Faham, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- ResearchGate. (2025). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- Thompson, R. E., & Muir, T. W. (2015). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. ChemBioChem.
- Wikipedia. (n.d.). Chaotropic agent.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- American Peptide Society. (n.d.). Taming Aggregation.
- Johnson, T., et al. (1993). A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'. Journal of the Chemical Society, Chemical Communications.
- Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- Krchnak, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research.
- Muttenthaler, M., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Chemical Reviews.
- ResearchGate. (n.d.). Peptide backbone modifications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 7. csbio.com [csbio.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vapourtec.com [vapourtec.com]
- 12. researchgate.net [researchgate.net]
- 13. Taming Aggregation - Research [americanpeptidesociety.org]
- 14. chempep.com [chempep.com]
- 15. Pseudoproline - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
- 17. The role of pseudo-proline dipeptides [gtpeptide.com]
- 18. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 22. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. thomassci.com [thomassci.com]
- 25. Chaotropic agent - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Peptides Synthesized with Modern Coupling Reagents
Welcome to the Technical Support Center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals who utilize modern, high-efficiency coupling reagents in solid-phase peptide synthesis (SPPS). While these reagents, many of which contain fluorinated counter-ions like hexafluorophosphate (PF6-), offer superior performance, they can introduce unique challenges during peptide purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. Our focus is on the "why" behind the "how," empowering you to make informed decisions to optimize your purification workflows and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities originating from modern uronium/aminium-based coupling reagents (e.g., HATU, HBTU, HCTU)?
When using uronium/aminium-based coupling reagents, the primary impurities of concern, aside from standard synthesis-related impurities like deletion or truncated sequences, are directly derived from the reagent itself. These include:
-
Tetramethylguanidinium (TMG) or related guanidinium byproducts: A significant issue arises when the coupling reagent is used in excess. The free N-terminal amine of the growing peptide chain can react with the uronium/aminium salt, leading to a guanidinylation capping.[1][2] This terminates the peptide chain and results in a difficult-to-remove impurity.
-
Unreacted coupling reagent and its byproducts: Residual coupling reagent and its breakdown products, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) derivatives, can contaminate the crude peptide. The solubility of these byproducts varies and can impact their removal during purification.[3]
-
Hexafluorophosphate (PF6-) counter-ion: While often considered a spectator ion, the PF6- counter-ion from reagents like HATU and HBTU can persist through the synthesis and cleavage steps. It is important to note that PF6- does not have a UV chromophore and is therefore invisible during standard HPLC purification monitoring at 210-220 nm.[4]
Q2: My target peptide is pure by HPLC, but I have poor recovery and biological activity. Could the hexafluorophosphate (PF6-) counter-ion be the culprit?
This is a plausible scenario. Since the PF6- anion is not UV-active, it can co-elute with your peptide without being detected by the HPLC's UV detector.[4] While often considered benign, residual hexafluorophosphate salts can impact the solubility, stability, and biological activity of the final peptide. An orthogonal analytical technique, such as ion chromatography or a specific fluoride assay, would be required to quantify its presence. To mitigate this, consider a salt exchange step after purification.
Q3: Are there "greener" or easier-to-purify alternatives to benzotriazole-based coupling reagents?
Yes, the development of coupling reagents has moved towards safer and more easily purified options. A notable example is COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) .
COMU is a third-generation uronium-type reagent that offers several advantages:
-
Water-soluble byproducts: The byproducts of COMU are readily soluble in water, making their removal during workup and purification significantly easier, especially in solution-phase synthesis.[5][6][7]
-
Comparable efficiency to HATU: COMU has demonstrated coupling efficiencies similar to or even exceeding that of HATU in many cases.[8]
-
Improved safety profile: COMU is based on Oxyma Pure, which is a safer alternative to the potentially explosive HOBt and its derivatives found in reagents like HBTU and HATU.[5][6]
Q4: How can I minimize racemization during the coupling of sterically hindered amino acids?
Racemization is a critical concern as it leads to diastereomeric impurities that are often very difficult to separate by standard reversed-phase HPLC.[8] To minimize racemization:
-
Choice of Additive: The use of additives like HOBt, and more effectively, HOAt or Oxyma Pure, is essential. These additives form active esters that are less prone to racemization.[8]
-
Coupling Reagent Selection: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[8]
-
Control of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like diisopropylethylamine (DIPEA), which can promote racemization.[8]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Over-activation can increase the risk of racemization.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides synthesized with modern coupling reagents.
Problem 1: A persistent impurity peak co-elutes with my main product in RP-HPLC.
Diagram: Troubleshooting Co-eluting Impurities
Sources
- 1. bachem.com [bachem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBt)
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals utilizing 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBt) in their experiments. Here, we address common questions and troubleshooting scenarios related to the handling, storage, and stability of this reagent, particularly in its common application as an additive in amide bond formation and peptide synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of TFBt handling and storage. Proper adherence to these guidelines is the first step in ensuring experimental reproducibility and safety.
Q1: What is the correct way to store 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole?
A1: Proper storage is critical to maintain the reagent's integrity. TFBt should be stored in a refrigerated, dry environment, typically between 2-8°C.[1][2] The container must be kept tightly sealed to prevent moisture absorption and exposure to air.[1][3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: What are the primary safety precautions I should take when handling TFBt?
A2: TFBt is an irritant and may be harmful if swallowed.[1][3] Standard laboratory personal protective equipment (PPE) is required. This includes:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield. The compound is known to cause serious eye irritation.[3][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.[5]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][3]
Q3: Is TFBt stable at room temperature during an experiment?
A3: TFBt is generally stable under normal laboratory conditions for the duration of a typical reaction setup.[3] However, prolonged exposure to ambient temperature, humidity, and light should be avoided. It is best practice to allow the reagent to warm to room temperature in a desiccator before opening the container to prevent water condensation on the cold powder.
Q4: What materials and chemical conditions are incompatible with TFBt?
A4: Avoid contact with strong oxidizing agents and strong acids.[1][3] These substances can lead to vigorous reactions and decomposition. The reagent should also be kept away from excessive heat sources.[3]
Part 2: Troubleshooting Guide for Synthesis Applications
TFBt is frequently used as a coupling additive in peptide synthesis and amide bond formation, often in conjunction with a carbodiimide like DIC or EDC. Its function is analogous to that of Hydroxybenzotriazole (HOBt), where it acts to suppress side reactions and facilitate efficient coupling. The electron-withdrawing fluorine atoms enhance its acidity, making it a highly effective activating agent.
Problem 1: Low or No Yield of Coupled Product
A common failure point in amide synthesis is low coupling efficiency. If you are experiencing poor yields, a systematic approach to troubleshooting is required.
Troubleshooting Workflow: Low Coupling Yield
Caption: Troubleshooting flowchart for low yield in TFBt-mediated coupling reactions.
Problem 2: Formation of Unexpected Side Products
The primary role of TFBt is to prevent side reactions, such as the formation of N-acylurea from the carbodiimide. If you observe significant side products, consider the following:
-
Cause: Insufficient TFBt Stoichiometry. The TFBt reacts with the O-acylisourea intermediate faster than it can rearrange. If TFBt concentration is too low, this protective step is inefficient.
-
Solution: Ensure you are using at least 1.0 equivalent of TFBt relative to the carboxylic acid. For difficult couplings, increasing the stoichiometry to 1.2-1.5 equivalents can be beneficial.
-
-
Cause: Racemization of Amino Acid Substrates. For chiral carboxylic acids, particularly amino acids, racemization can occur if the activated species persists for too long, especially in the presence of excess base.
-
Solution: The high reactivity of the TFBt active ester typically minimizes racemization compared to other methods. However, ensure the carbodiimide and TFBt are added to the carboxylic acid before the amine and the bulk of the base. Pre-activation for 5-10 minutes is often sufficient.
-
Part 3: Key Technical Data & Protocols
Quantitative Data Summary
While extensive public data is limited, the following table summarizes key physical and safety properties based on available Safety Data Sheets and supplier information.
| Property | Value / Observation | Source(s) |
| CAS Number | 26888-72-2 | [2][6][7][8] |
| Molecular Weight | 191.09 g/mol | [2] |
| Appearance | White to off-white solid/powder | General Observation |
| Storage Temperature | 2-8°C (Refrigerated) | [1][2] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [1][3] |
| Hazardous Decomposition | Forms NOx, CO, CO₂, HCN upon combustion. | [3] |
Standard Protocol: TFBt/DIC Mediated Amide Coupling
This protocol provides a general workflow for coupling a carboxylic acid and a primary/secondary amine. Quantities should be scaled as needed.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Solvent (e.g., DMF or DCM)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 eq) and TFBt (1.1 eq) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous solvent (to make a ~0.1-0.5 M solution) and stir until all solids are dissolved.
-
Pre-activation: Cool the solution to 0°C using an ice bath. Add DIC (1.1 eq) dropwise. Stir the mixture at 0°C for 10 minutes.
-
Expert Insight: This pre-activation step forms the TFBt active ester. The low temperature helps to maintain its stability and prevent side reactions before the amine is introduced.
-
-
Nucleophilic Addition: In a separate flask, dissolve the Amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
References
- Thermo Fisher Scientific, (2014).
- Spectrum Chemical, (2015). Safety Data Sheet for 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE). URL
- Thermo Fisher Scientific, (2025). Safety Data Sheet for 4-Amino-4H-1,2,4-triazole. URL
- AbacipharmTech, (n.d.). 4,5,6,7-Tetrafluoro-1H-benzo[d][1][3][5]triazole.
- Fisher Scientific, (2012). Safety Data Sheet for O-(1H-Benzotriazol-1-yl)
- BLD Pharm, (n.d.). 4,5,6,7-Tetrafluoro-1H-benzo[d][1][3][5]triazole.
- Knorr, R., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry. URL
- Gomtsyan, A. (2012). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. URL
- Chemenu, (n.d.). 4,5,6,7-tetrafluoro-1H-benzo[d][1][3][5]triazole.
- Arctom Scientific, (n.d.). CAS NO. 26888-72-2 | 4,5,6,7-Tetrafluoro-1H-benzo[d][1][3][5]triazole.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cas 26888-72-2|| where to buy 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole [english.chemenu.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 26888-72-2|this compound|BLD Pharm [bldpharm.com]
- 8. arctomsci.com [arctomsci.com]
Technical Support Center: Minimizing Epimerization During Segment Condensation with Fluorinated HOBt Additives
Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing epimerization during peptide segment condensation, with a specific focus on the application of fluorinated 1-hydroxybenzotriazole (HOBt) derivatives. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis, and why is it a significant problem?
A: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted.[1][2] In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from the naturally occurring L-configuration to the D-configuration.[2] This unwanted side reaction is a major concern because D-amino acid-containing peptides (epimers) often have very similar physical properties to the desired all-L-peptide, making them extremely difficult to separate by standard purification techniques like HPLC.[2][3] The presence of these epimeric impurities can drastically alter the three-dimensional structure, biological activity, and therapeutic efficacy of the final peptide drug.[2]
Q2: What is the primary mechanism leading to epimerization during segment condensation?
A: The most prevalent mechanism for epimerization during peptide synthesis, particularly in segment condensation, involves the formation of a 5(4H)-oxazolone intermediate.[1][4] This occurs when the C-terminal carboxylic acid of a peptide segment is activated by a coupling reagent (e.g., a carbodiimide like DIC). The activated intermediate can then undergo intramolecular cyclization to form the oxazolone.[4] The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base present in the reaction mixture.[1][4] Tautomerization of the resulting enolate followed by reprotonation can occur from either face, leading to a mixture of L- and D-isomers (racemization/epimerization).[1]
Q3: How do fluorinated HOBt additives like Oxyma Pure and HOAt help in minimizing epimerization?
A: Fluorinated HOBt additives, such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), are highly effective at suppressing epimerization.[4][5] When added to the coupling reaction, they rapidly convert the highly reactive initial activated species (e.g., O-acylisourea from carbodiimides) into their corresponding active esters (e.g., OAt- or Oxyma-esters).[4][6] These active esters are more stable and less prone to forming the problematic oxazolone intermediate.[4][6] While the O-acylisourea is more reactive, it is also more susceptible to side reactions; the active esters formed with these additives provide a better balance of reactivity and stability, favoring the desired peptide bond formation over epimerization.[6] The electron-withdrawing nature of the fluorine atoms (in the case of fluorinated benzotriazoles) or the cyano and ester groups (in Oxyma) increases the acidity and leaving group potential of the additive, further enhancing coupling efficiency and minimizing side reactions.[6]
Q4: Is there a safety concern with using benzotriazole-based additives like HOBt and HOAt?
A: Yes, benzotriazole-based compounds, including HOBt and HOAt, are known to have explosive properties, which restricts their availability and requires careful handling.[5] Oxyma Pure was developed as a non-explosive and safer alternative to HOBt and HOAt, offering comparable or even superior performance in suppressing epimerization and accelerating coupling reactions.[5][7] Standalone coupling reagents like COMU, which incorporate the Oxyma moiety, also benefit from this improved safety profile.[7][8]
Troubleshooting Guides
Problem 1: Significant epimerization is observed even when using a fluorinated HOBt additive.
This is a common issue that can often be resolved by systematically evaluating several reaction parameters.
Potential Cause A: Inappropriate Base Selection
The choice and amount of base can significantly influence the rate of epimerization.[1] Highly basic conditions can promote the abstraction of the α-proton from any oxazolone that may form.[9]
-
Troubleshooting Steps:
-
Evaluate the Base: If you are using a strong, unhindered base, consider switching to a more sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] These bases are less likely to abstract the α-proton.
-
Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. For uronium/aminium salt-based couplings (like with HATU or HBTU), typically 2 equivalents of base are used. For carbodiimide couplings where the incoming amino component is a salt, only 1 equivalent of base is needed for neutralization.[5]
-
Consider Weaker Bases: In cases of severe epimerization, a weaker base like N-methylmorpholine (NMM) might be beneficial, although this could potentially slow down the coupling reaction.[10]
-
Potential Cause B: Unfavorable Solvent Choice
Polar aprotic solvents, while often necessary for solubility, can promote epimerization.[11][12]
-
Troubleshooting Steps:
-
Solvent Screening: If peptide solubility allows, screen less polar solvents. For instance, a mixture of chloroform and trifluoroethanol has been shown to suppress epimerization in some cases.[11] Dichloromethane (DCM) or tetrahydrofuran (THF) may also be viable alternatives to DMF.[12]
-
Minimize Reaction Volume: Running the reaction at a higher concentration can sometimes favor the bimolecular coupling reaction over the intramolecular oxazolone formation.
-
Potential Cause C: Elevated Reaction Temperature
Higher temperatures accelerate most chemical reactions, including the pathways that lead to epimerization.[9][13]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the coupling reaction at a reduced temperature. Cooling the reaction to 0 °C is a standard practice to minimize epimerization.[9] In particularly difficult cases, temperatures as low as -20 °C may be necessary, though this will likely require longer reaction times.
-
Problem 2: The coupling reaction is slow or incomplete, leading to concerns about extended reaction times and increased epimerization.
Slow coupling kinetics can increase the lifetime of activated intermediates, providing more opportunity for side reactions like epimerization.
-
Troubleshooting Steps:
-
Re-evaluate Coupling Reagent and Additive: Ensure you are using a potent coupling system. For challenging couplings, standalone uronium salts like HATU (with HOAt) or COMU (with Oxyma) are often more efficient than carbodiimide-based methods.[5][8]
-
Pre-activation Time: The timing of adding the components can be critical. While pre-activating the carboxylic acid with the coupling reagent and additive before adding the amine component is a common strategy, prolonged pre-activation can lead to increased epimerization, especially with sensitive amino acids.[10] It is often best to add the amine component immediately after a very short pre-activation period (e.g., 1-2 minutes).
-
Check Reagent Quality: Ensure that all reagents, especially the coupling agents and additives, are fresh and have been stored under appropriate conditions (e.g., desiccated and protected from light).
-
Problem 3: Epimerization is particularly high for specific amino acid residues like Cysteine or Histidine.
Certain amino acids are inherently more prone to epimerization due to the electronic properties of their side chains.[9][14]
-
Troubleshooting Steps:
-
Protecting Group Strategy: For Histidine, protecting the imidazole side chain (e.g., with a Trityl (Trt) group) is crucial to prevent the side chain from participating in base-catalyzed α-proton abstraction.[14]
-
Base-Free Conditions: For highly sensitive residues like Cysteine, consider using a carbodiimide (e.g., DIC) with Oxyma Pure or HOAt under base-free conditions.[5] This is often one of the most effective methods for preserving stereochemical integrity.[5]
-
Copper(II) Chloride Additive: The addition of CuCl₂ in combination with HOBt has been reported to suppress racemization during the coupling of Cysteine residues.[14]
-
Data & Protocols
Comparative Efficacy of Coupling Additives in Suppressing Epimerization
The choice of additive has a quantifiable impact on maintaining stereochemical purity. The following table summarizes typical epimerization levels observed for a model peptide coupling using different additives.
| Additive | Coupling Reagent | Base | % Epimerization (D-Isomer) | Reference |
| None | DIC | DIPEA | High (>10%) | General Knowledge |
| HOBt | DIC | DIPEA | 2-5% | [5] |
| HOAt | DIC | DIPEA | <1% | [7] |
| Oxyma Pure | DIC | DIPEA | <1% | [4][7] |
Note: Values are illustrative and can vary significantly based on the specific peptide sequence, solvent, and temperature.
Experimental Protocol: Segment Condensation with DIC/Oxyma Pure
This protocol provides a step-by-step method for a typical segment condensation reaction designed to minimize epimerization.
Materials:
-
N-terminally protected peptide segment (C-terminal acid)
-
C-terminally protected peptide segment (N-terminal amine)
-
Oxyma Pure
-
Diisopropylcarbodiimide (DIC)
-
Diisopropylethylamine (DIPEA) (if the amine component is a salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally protected peptide segment (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add DIC (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 5-10 minutes.
-
Amine Addition: Dissolve the C-terminally protected peptide segment (1.0 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride or TFA salt, add DIPEA (1.0 eq) to this solution to liberate the free amine.
-
Coupling: Add the solution containing the amine component to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and continue stirring overnight.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as HPLC, to ensure completion.[15][16]
-
Work-up: Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration or centrifugation, wash with ether, and dry under vacuum.
-
Purification and Analysis: Purify the crude peptide by preparative HPLC. Analyze the purity and stereochemical integrity of the final product using analytical HPLC with a chiral column or by comparing the retention time to a synthetically prepared D-isomer standard, and confirm the mass by mass spectrometry.[15][17]
Visualizing the Mechanism of Epimerization and Suppression
The following diagrams illustrate the key chemical pathways involved in epimerization and how additives intervene.
Caption: Mechanism of epimerization via oxazolone formation and its suppression by fluorinated HOBt additives.
Caption: A logical troubleshooting workflow for addressing high epimerization in segment condensation reactions.
References
- Epimerisation in Peptide Synthesis. Molecules. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Epimerization of Peptide.
- Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. [Link]
- Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Royal Society of Chemistry. [Link]
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Royal Society of Chemistry. [Link]
- Epimerization in peptide thioester condens
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Epimerisation in Peptide Synthesis. PubMed. [Link]
- Epimeris
- Introduction to Peptide Synthesis. PubMed Central. [Link]
- Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. [Link]
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
- Determination of extent of epimerization under optimized conditions.
- Peptide segment coupling strategies. a Condensation of protected...
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PubMed Central. [Link]
- Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters.
- Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Form
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Navigating Challenges in Peptide Coupling with Sterically Hindered Amino Acids and 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole Derivatives
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the coupling of sterically hindered amino acids, with a special focus on the use of highly activated benzotriazole-based reagents, including those derived from 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole. Our goal is to equip you with the scientific understanding and practical knowledge to overcome the most demanding peptide synthesis challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when dealing with difficult peptide coupling reactions.
Q1: What are the fundamental reasons for low coupling yields with sterically hindered amino acids?
Low coupling yields in these scenarios are typically due to a convergence of factors:
-
Steric Hindrance: The bulky side chains of amino acids like Valine, Isoleucine, Threonine, or unnatural amino acids such as α,α-disubstituted residues (e.g., Aib), physically block the approach of the activated carboxylic acid and the incoming amine. This significantly slows down the rate of amide bond formation.[1]
-
Reduced Nucleophilicity: The amine component's reactivity can be diminished by bulky adjacent groups, rendering it a less effective nucleophile.[1]
-
On-Resin Aggregation: Hydrophobic sequences, especially those containing multiple hindered residues, can aggregate on the solid support. This causes the peptide chains to become inaccessible to reagents, leading to incomplete reactions and truncated sequences.[1][2]
-
Inadequate Reagent Potency: Standard coupling reagents, particularly carbodiimides like DCC and DIC used alone, are often not powerful enough to overcome the high activation energy required for these challenging couplings.[1][3]
Q2: What is the role of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole in peptide coupling?
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, and more specifically its hydroxylated form, 1-hydroxy-4,5,6,7-tetrafluorobenzotriazole (HO-tfBt), serves as a highly effective coupling additive. Its primary role, like other benzotriazole derivatives such as HOBt and HOAt, is to prevent racemization and accelerate coupling reactions.[3][4]
The mechanism involves the interception of the highly reactive intermediate formed by the coupling reagent (e.g., a carbodiimide). This forms a more stable, yet highly reactive, active ester. This tfBt-ester is less prone to forming the planar oxazolone intermediate that is the primary cause of racemization.[4]
Q3: How does a tetrafluorinated benzotriazole derivative compare to standard additives like HOBt and HOAt?
The effectiveness of a benzotriazole additive is directly related to the acidity of its N-hydroxy group, which is influenced by the electronic nature of the aromatic ring.
-
HOBt (1-Hydroxybenzotriazole): The baseline, cost-effective additive suitable for many routine couplings.[3]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position is electron-withdrawing, which increases the acidity of the hydroxyl group (pKa ≈ 3.28 for HOAt vs. 4.60 for HOBt).[3][4] This leads to a more reactive active ester, faster coupling, and superior suppression of racemization.[3][4][5]
-
6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): Similarly, the electron-withdrawing chlorine atom enhances acidity and reactivity.[3]
-
HO-tfBt (1-Hydroxy-4,5,6,7-tetrafluorobenzotriazole): Fluorine is a highly electronegative and potent electron-withdrawing group. The presence of four fluorine atoms on the benzene ring would significantly increase the acidity of the N-hydroxy group, likely making it even more acidic than HOAt. This would result in the formation of an extremely reactive active ester, positioning it as one of the most powerful additives for accelerating difficult couplings and minimizing stereochemical loss.
| Additive | Key Structural Feature | pKa (approx.) | Relative Reactivity & Racemization Suppression |
| HOBt | Standard Benzotriazole | 4.60[3][5] | Good |
| 6-Cl-HOBt | Electron-withdrawing Cl | < 4.60 | Very Good |
| HOAt | Electron-withdrawing N in ring | 3.28[3][5] | Excellent |
| HO-tfBt (Inferred) | Four electron-withdrawing F atoms | < 3.28 | Exceptional (Theoretically) |
Q4: Which coupling reagents are recommended for sterically hindered amino acids?
For these demanding couplings, potent onium salt-based reagents are the gold standard. These reagents incorporate a benzotriazole derivative directly into their structure, allowing for efficient in-situ formation of the active ester.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[1] HATU, which is based on HOAt, is often considered the superior choice for many difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in HOAt.[1][6]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful reagents. PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1]
-
Acyl Fluorides: For the most extreme cases of steric hindrance, such as coupling α,α-disubstituted amino acids, the in-situ generation of amino acid fluorides using reagents like TFFH can be the most effective strategy.[7] The small size of the fluoride leaving group minimizes steric clash.[6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the coupling of sterically hindered amino acids.
Problem 1: Low or Incomplete Coupling Yield
(Indicated by a positive ninhydrin or bromophenol blue test after coupling)
Troubleshooting Workflow for Low Coupling Yield
Caption: A decision-making workflow for troubleshooting low coupling yields.
Potential Cause & Detailed Solutions
-
Inappropriate Coupling Reagent:
-
Causality: Standard carbodiimides (DCC, DIC) may not generate a sufficiently reactive intermediate to overcome the steric barrier.
-
Solution: Switch to a more powerful onium-salt reagent such as HATU , HCTU , or PyAOP .[1] For couplings involving a tetrafluorobenzotriazole derivative, a custom phosphonium or uronium salt incorporating this moiety would be expected to be highly effective.
-
-
Suboptimal Reaction Conditions:
-
Causality: Steric hindrance dramatically slows reaction kinetics, requiring more forcing conditions.
-
Solutions:
-
Increase Reaction Time: Extend the coupling duration significantly, from a standard 1-2 hours to 4, 12, or even 24 hours.[1]
-
Increase Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MASPS) is particularly effective for driving difficult couplings to completion quickly.[3][8]
-
-
-
Insufficient Activation/Coupling:
-
Peptide Aggregation:
-
Causality: The growing peptide chain, if hydrophobic, can fold and aggregate on the resin, blocking reactive sites.
-
Solutions:
-
Change Solvent: Switch from DMF to a more disruptive solvent like N-Methylpyrrolidone (NMP) or use a mixture such as DMF/DCM (1:1).[3]
-
Incorporate Disrupting Elements: If possible in the sequence design, strategically place pseudo-prolines or Dmb-protected amino acids to disrupt secondary structure formation.[2]
-
-
Problem 2: Significant Racemization Detected
(Indicated by diastereomeric impurities in HPLC analysis)
Mechanism of Racemization Suppression by Benzotriazole Additives
Caption: How additives like HO-tfBt prevent racemization by forming a stable active ester.
Potential Cause & Detailed Solutions
-
Over-activation of the Carboxylic Acid:
-
Solution: Reduce the pre-activation time before adding the activated amino acid solution to the resin-bound amine.
-
Strong Base:
-
Causality: Strong, sterically hindered bases like DIPEA can promote racemization by abstracting the α-proton of the active ester.
-
Solution: Switch to a weaker or less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1]
-
-
Prolonged Reaction at Elevated Temperature:
-
Causality: While heat can improve coupling efficiency, it also provides the energy needed for racemization to occur.
-
Solution: If using heat, optimize the reaction for the shortest time necessary to achieve a satisfactory yield. Monitor the reaction closely.
-
Part 3: Optimized Experimental Protocols
These protocols are designed as starting points and may require optimization based on the specific amino acids and sequence.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Deprotection: Following standard Fmoc-deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 45-60 minutes.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation: Perform a ninhydrin test to confirm the completion of the coupling. If the test is still positive, a third coupling may be considered, or a capping step may be necessary to terminate unreacted chains.[1]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail.
-
Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 equivalents) in anhydrous DCM. Add TFFH (2.9 eq.) and 2,4,6-collidine (6 eq.). Stir for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours, or until a negative ninhydrin test is achieved.
-
Wash: Wash the resin thoroughly as described in Protocol 1.
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- BenchChem. (2025).
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Hydroxybenzotriazole (HOBt) Hydrate vs.
- BenchChem. (2025).
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
- Kun-quan, L., et al. (2000). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. Chinese Chemical Letters. [Link]
- Katritzky, A. R., et al. (2012).
- Aapptec. (n.d.). Coupling Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of Reactions Involving 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBt). Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the safe, efficient, and successful transition of your synthesis from the lab bench to pilot or production scale.
Introduction: The Role of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole in Modern Synthesis
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBt) is a highly versatile heterocyclic compound. The presence of four electron-withdrawing fluorine atoms significantly lowers the pKa of the N-H proton compared to its non-fluorinated analog, 1H-benzotriazole (HOBt), and enhances its utility as a leaving group in coupling reactions.[1] This makes it a valuable reagent, particularly in applications requiring high reactivity and minimization of side reactions, such as in complex peptide synthesis and the formation of active esters.
However, scaling up reactions involving TFBt introduces challenges related to thermal safety, solubility, reaction control, and downstream processing. This guide is structured to address these specific issues head-on.
Part 1: Safety and Handling on Scale
Scaling up any chemical process necessitates a rigorous re-evaluation of safety protocols. The thermal properties and handling characteristics of reagents can differ significantly in larger quantities.
FAQ: Thermal Stability and Hazards
Question: What are the primary thermal hazards associated with 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole and its derivatives, and how do I assess them before scale-up?
Answer:
The primary thermal hazard associated with benzotriazoles and related nitrogen-rich heterocycles is their potential for rapid, exothermic decomposition, which can lead to thermal runaway and vessel over-pressurization. While many benzotriazole derivatives are thermally robust, the diazo-like structure inherent in the triazole ring warrants caution.[2][3][4] The presence of fluorine atoms can alter thermal stability, and this effect must be experimentally determined.[2]
Expert Recommendation: Pre-Scale-up Thermal Hazard Assessment
Before any scale-up, a thorough thermal hazard assessment is mandatory.
-
Differential Scanning Calorimetry (DSC): This is the most critical first step. A DSC analysis of TFBt, your active ester intermediate, and the final reaction mixture will identify the onset temperature of any decomposition exotherms. This data is used to define the Maximum Safe Operating Temperature (MSOT). As a rule of thumb, the maximum process temperature should be at least 50-100 °C below the onset of the decomposition exotherm.
-
Adiabatic Calorimetry: For reactions with significant exotherms, Accelerating Rate Calorimetry (ARC) or similar techniques can provide "time-to-maximum-rate" data, which is crucial for modeling worst-case thermal runaway scenarios.
-
Handling Precautions: TFBt is typically a solid. While not known to be shock-sensitive, good laboratory practice dictates avoiding grinding or milling without prior small-scale safety testing. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be an irritant.[5][6]
Workflow for Thermal Safety Assessment
Caption: Decision tree for common scale-up troubleshooting.
References
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.
- Benzotriazole-containing fluorinated acrylic polymer coatings with high thermal stability, low surface energy, high visible-light transparency, and UV-blocking performance. (2022). ResearchGate.
- SAFETY DATA SHEET - O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate. (2012). Fisher Scientific.
- SAFETY DATA SHEET - 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE). (2015). Spectrum Chemical.
- Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-tr[5][8][9]iazolo[4,5-c]pyridines. (2025). NIH.
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ResearchGate.
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ChemRxiv.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). ACS Publications.
- Acid-Base and Anion Binding Properties of Tetrafluorinated 1,3-Benzodiazole, 1,2,3-Benzotriazole and 2,1,3-Benzoselenadiazole. (n.d.). ResearchGate.
Sources
Validation & Comparative
A Senior Application Scientist's Guide: 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole versus HOBt in Peptide Synthesis
In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental reaction. While seemingly straightforward, this process is fraught with challenges, most notably the risk of racemization and incomplete reactions, especially when dealing with sterically hindered amino acids or aggregation-prone sequences. The success of a synthesis often hinges on the selection of the appropriate coupling reagents and, critically, the additives that modulate their activity.
For decades, 1-Hydroxybenzotriazole (HOBt) has been the gold-standard additive, a reliable partner to carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[1][2] It excels at suppressing racemization and accelerating coupling reactions.[2][3] However, the increasing complexity of synthetic peptide targets has driven the need for even more powerful tools. This guide provides an in-depth comparison between the classic HOBt and a high-performance alternative: 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-Bt). We will explore the chemical principles that differentiate them, present comparative data, and provide actionable protocols for their application.
The Core Mechanism: The Role of Benzotriazole Additives
In carbodiimide-mediated peptide coupling, the carboxylic acid of the incoming amino acid is activated by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to rearranging into an N-acylurea byproduct or, more problematically, cyclizing to form a 5(4H)-oxazolone.[4] The formation of this oxazolone is the primary pathway to racemization of the chiral α-carbon.
This is where benzotriazole additives intervene. They act as nucleophilic catalysts, rapidly trapping the O-acylisourea intermediate to form a more stable, yet still highly reactive, benzotriazolyl active ester (OBt-ester).[1][3] This active ester is significantly less susceptible to racemization and readily undergoes aminolysis with the N-terminal amine of the peptide chain to form the desired peptide bond, regenerating the additive in the process.[4]
Head-to-Head Comparison: The Fluoro Advantage
The primary difference between HOBt and TFT-Bt lies in the four fluorine atoms on the benzene ring of TFT-Bt. Fluorine is the most electronegative element, and these atoms exert a powerful electron-withdrawing inductive effect.[5][6] This seemingly subtle structural modification has profound consequences for the additive's performance.
1. Acidity and Leaving Group Ability:
The electron-withdrawing fluorine atoms significantly increase the acidity of the N-hydroxyl proton of TFT-Bt compared to HOBt. This means that the corresponding conjugate base, the tetrafluorobenzotriazolyl oxide anion, is a much better leaving group. When the active ester is formed, the TFT-ester is therefore more electrophilic and more reactive towards the incoming amine than the corresponding HOBt-ester.[7] This translates directly to faster coupling reaction rates.
2. Racemization Suppression:
The enhanced electron-withdrawing nature of the tetrafluorobenzotriazole ring provides superior stabilization of the active ester intermediate. This increased stability further disfavors the formation of the 5(4H)-oxazolone, making TFT-Bt an even more potent racemization suppressor than HOBt.[6][7] This is particularly crucial during fragment condensation or when coupling amino acids known to be prone to epimerization, such as histidine and cysteine.
3. Performance in "Difficult" Syntheses:
The synthesis of hydrophobic peptides or sequences containing sterically hindered amino acids (e.g., Val, Ile, Aib) is often plagued by slow kinetics and on-resin aggregation.[8] The accelerated reaction rates achieved with TFT-Bt can be decisive in these "difficult" cases.[1] By ensuring rapid and efficient coupling, TFT-Bt helps to minimize the time the peptide chain is exposed to conditions that might favor aggregation, leading to higher purity and overall yield.
4. Safety and Handling:
A significant drawback of HOBt is its potential to be explosive, especially in its anhydrous form.[1][2] This has led to increased restrictions on its transport and use. While specific explosive properties of TFT-Bt are not as widely documented, the drive for safer alternatives has led to the development of reagents like Oxyma Pure, which is non-explosive.[1] When considering HOBt, it is imperative to handle it with appropriate care, typically as a hydrated solid.
Quantitative Performance Data
While direct, peer-reviewed quantitative comparisons for TFT-Bt are emerging, the performance of structurally similar, highly electron-deficient benzotriazoles provides compelling evidence of their superiority. The data below illustrates the performance of DEPBT, a coupling reagent derived from the highly effective additive HODHBt (3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine), against standard HOBt-based systems in a challenging synthesis.[9] This serves as a strong proxy for the expected performance gains from advanced benzotriazole additives like TFT-Bt.
| Coupling System | Peptide Sequence | Yield (%) | Diastereomeric Ratio (L/D) | Reference |
| DEPBT (HODHBt-derived) | IbKTP-NH₂ | 76 | >98:2 | [9] |
| HBTU/HOBt | IbKTP-NH₂ | 73 | 68:32 | [9] |
| BOP/HOBt | IbKTP-NH₂ | 59 | 87:13 | [9] |
| EDC/Oxyma | IbKTP-NH₂ | 70 | 78:22 | [9] |
This table demonstrates the significant improvement in suppressing racemization (higher L/D ratio) achieved with an advanced benzotriazole-derived reagent compared to standard HOBt-based methods.[9]
Experimental Protocols & Workflow
The integration of either HOBt or TFT-Bt into a standard solid-phase peptide synthesis (SPPS) workflow is straightforward. The primary difference is the choice of additive during the amino acid activation step.
Protocol: Standard Coupling with DIC and Benzotriazole Additive
This protocol outlines a manual procedure for a single coupling step in an Fmoc/tBu-based SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents based on resin loading)
-
Additive (HOBt or TFT-Bt, 3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC, 3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
-
Amino Acid Activation (Pre-activation Method):
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (e.g., 3 eq) and the chosen additive (HOBt or TFT-Bt, 3 eq) in DMF.
-
Add DIC (3 eq) to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. The solution may become cloudy as the diisopropylurea byproduct begins to form.
-
Causality Note: Pre-activation is crucial. It ensures the O-acylisourea is fully converted to the more stable active ester before the mixture is introduced to the resin-bound peptide. This minimizes potential side reactions on the resin.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For TFT-Bt, coupling times may be significantly shorter (e.g., 30-60 minutes) due to its higher reactivity.
-
Expert Insight: Monitor the reaction progress using a qualitative method like the Kaiser ninhydrin test.[10] A negative test (beads remain colorless) indicates complete coupling. If the test remains positive, a second coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, filter the reaction solution.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical wash sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Next Cycle:
-
The resin is now ready for the next cycle of deprotection and coupling.
-
Conclusion and Recommendations
The choice between 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole and HOBt is a strategic decision based on the specific demands of the peptide synthesis.
-
HOBt remains a cost-effective and reliable workhorse for the synthesis of routine, non-complex peptides.[3] Its performance is well-understood, and for many applications, it provides an optimal balance of efficiency and cost. However, its safety profile requires careful consideration.
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-Bt) represents a significant performance upgrade. The powerful electron-withdrawing effect of its fluorine substituents provides faster coupling kinetics and superior suppression of racemization. It is the additive of choice for:
-
"Difficult" sequences prone to aggregation.
-
Coupling of sterically hindered amino acids.
-
Fragment condensations where maintaining chiral purity is paramount.
-
Syntheses where maximizing yield and purity is the primary objective.
-
For researchers and drug development professionals pushing the boundaries of peptide chemistry, the enhanced reactivity and stereochemical control offered by TFT-Bt provide a powerful tool to overcome synthetic challenges and access complex peptide targets with greater success.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-256.
- Herrera-Guzmán, K., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required?.
- Micklatcher, C., & Imperiali, B. (2020). Fluorinated peptide biomaterials.
- Wang, R., et al. (2023).
- Miyazawa, T., et al. (1993). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed.
- BenchChem. (2025). A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis.
- Breman, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
A Researcher's Guide to Fluorinated Benzotriazole Additives for Peptide Coupling: Enhancing Efficiency and Suppressing Racemization
In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of constructing these vital biomolecules. The success of this crucial step hinges on the careful selection of coupling reagents and additives that not only drive the reaction to completion but also preserve the stereochemical integrity of the constituent amino acids. For decades, benzotriazole-based additives have been indispensable tools in the peptide chemist's arsenal. This guide provides an in-depth comparison of fluorinated benzotriazole additives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance, supported by experimental data, to inform the selection of the optimal additive for their synthetic challenges.
The Critical Role of Coupling Additives
Peptide coupling reactions, particularly those mediated by carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), proceed through a highly reactive O-acylisourea intermediate. While this intermediate is poised for reaction with the N-terminal amine of the growing peptide chain, it is also susceptible to undesirable side reactions, most notably racemization. Racemization, the loss of chirality at the α-carbon of the activated amino acid, leads to the formation of diastereomeric impurities that can be difficult to separate and can have profound, often detrimental, effects on the biological activity of the final peptide.[1]
Coupling additives, such as derivatives of 1-hydroxybenzotriazole (HOBt), mitigate this risk by intercepting the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[2][3] This active ester is less prone to the formation of a 2-oxazolin-5-one, the key intermediate in the racemization pathway.[1] The effectiveness of a coupling additive is therefore judged on its ability to both accelerate the desired amide bond formation and suppress racemization.
A Comparative Analysis of Benzotriazole-Based Additives
The landscape of benzotriazole additives has evolved significantly from the foundational 1-hydroxybenzotriazole (HOBt). The introduction of electron-withdrawing groups onto the benzotriazole ring system has led to the development of more acidic and, consequently, more effective additives. Here, we compare the performance of key fluorinated and chlorinated benzotriazole derivatives against the classic HOBt and the highly regarded non-benzotriazole alternative, OxymaPure.
Key Players in Peptide Coupling
-
1-Hydroxybenzotriazole (HOBt): The traditional and widely used coupling additive, serving as a benchmark for comparison.[2]
-
1-Hydroxy-7-azabenzotriazole (HOAt): An analogue of HOBt where a nitrogen atom replaces a carbon in the benzene ring. This modification increases the acidity and a neighboring group effect from the pyridine nitrogen is thought to assist in the coupling reaction.[4]
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): The electron-withdrawing effect of the chlorine atom increases the acidity of the N-OH group, leading to the formation of a more reactive active ester.[5][6]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-benzotriazole oxime-based additive that has emerged as a safer and often more effective alternative to HOBt and its derivatives.[7][8]
Performance Comparison: Coupling Efficiency and Racemization Suppression
The choice of coupling additive can have a dramatic impact on both the yield and the chiral purity of the synthesized peptide. The following tables summarize comparative data from various studies.
| Additive | pKa | Key Advantages |
| HOBt | 4.60[9] | Well-established, cost-effective. |
| HOAt | 3.28[8] | High reactivity, excellent racemization suppression.[4] |
| 6-Cl-HOBt | ~3.3 (estimated) | Higher reaction rates than HOBt, effective for difficult sequences.[5][10] |
| OxymaPure | 4.60[9] | High coupling efficiency, excellent racemization suppression, non-explosive.[7] |
Table 1: Physicochemical Properties and Key Advantages of Common Coupling Additives.
| Coupling Reagent/Additive | Model Peptide Synthesis | % D-Isomer (Racemization) | Reference |
| Oxyma-based Additives | |||
| Oxyma/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 1.0% | [1] |
| OxymaPure/DIC | H-Gly-His-Phe-NH₂ (Solid-Phase) | 3.0% | [1] |
| HOBt-based Additives | |||
| HOBt/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 9.3% | [1] |
| HOAt-based Additives | |||
| HOAt/DIC | Not directly compared in this specific study, but generally considered superior to HOBt in racemization suppression. | - | [4][9] |
| 6-Cl-HOBt-based Additives | |||
| HCTU (contains 6-Cl-HOBt moiety) | Synthesis of a peptide containing a serine residue | <2% | [11] |
Table 2: Comparative Racemization Data for Different Coupling Additives.
Experimental evidence consistently demonstrates that additives with lower pKa values, such as HOAt and 6-Cl-HOBt, lead to the formation of more reactive active esters, which can translate to higher coupling efficiency, particularly for sterically hindered amino acids or "difficult" sequences.[4][5] However, the increased reactivity must be balanced with the potential for side reactions.
OxymaPure, despite having a pKa similar to HOBt, consistently shows superior performance in both coupling efficiency and racemization suppression.[7][9] This is attributed to the electronic nature of the oxime active ester, which is less prone to racemization than the corresponding benzotriazole esters.[1] Furthermore, the non-explosive nature of OxymaPure offers a significant safety advantage over benzotriazole-based reagents, which have been classified as potentially explosive.[5][7]
Mechanistic Insights
The underlying mechanism for the action of these additives involves the formation of an active ester that is more stable towards racemization than the initial O-acylisourea intermediate. The acidity of the additive plays a crucial role in this process.
Figure 1: General mechanism of peptide coupling and the role of additives in suppressing racemization.
The electron-withdrawing nature of the fluorine or chlorine atoms in fluorinated benzotriazoles, or the nitrogen in HOAt, increases the acidity of the hydroxyl group. This leads to a better leaving group and a more reactive active ester, accelerating the desired aminolysis step and outcompeting the racemization pathway.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Benzotriazole Additive
This protocol provides a general guideline for a manual Fmoc-based solid-phase peptide synthesis coupling step. The specific equivalents and reaction times may need to be optimized depending on the specific amino acid and peptide sequence.
Materials:
-
Fmoc-protected amino acid
-
Coupling additive (e.g., HOAt, 6-Cl-HOBt)
-
Carbodiimide (e.g., DIC)
-
Base (e.g., N,N-diisopropylethylamine, DIEA)
-
Resin with the growing peptide chain (pre-swollen and Fmoc-deprotected)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Ensure the resin-bound peptide has been fully deprotected to expose the free N-terminal amine. This is typically achieved by treatment with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Activation of the Amino Acid:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling additive (3-5 equivalents) in DMF.
-
Add the carbodiimide (3-5 equivalents) to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Some protocols recommend pre-activation, while others add the activating agents directly to the resin. For difficult couplings, pre-activation is often beneficial.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the reaction mixture. The base neutralizes the protonated amine and facilitates the coupling.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time can be extended for difficult couplings.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Next Cycle:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Vanguard of Chirality: A Comparative Guide to 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole and HOAt in Suppressing Racemization
For the discerning researcher in peptide and drug development, the preservation of stereochemical integrity during amide bond formation is not merely a matter of purity; it is the cornerstone of biological activity and therapeutic efficacy. The insidious creep of racemization—the loss of a chiral center's specific configuration—can render a meticulously designed peptide inactive or, worse, introduce unforeseen biological consequences. In the ongoing quest for enantiomerically pure peptides, coupling additives play a pivotal role. This guide offers an in-depth, objective comparison of two powerful racemization suppressors: the well-established 1-Hydroxy-7-azabenzotriazole (HOAt) and the intriguing, electron-deficient 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFTB).
The Specter of Racemization in Peptide Synthesis
Racemization in peptide synthesis is a persistent challenge, primarily occurring during the carboxyl group activation step. The most common mechanism involves the formation of a planar 5(4H)-oxazolone intermediate. This intermediate, formed from the activated N-protected amino acid, possesses an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone can occur from either face, resulting in a mixture of the desired L-enantiomer and the undesired D-enantiomer.[1][2]
Several factors influence the propensity for racemization, including the nature of the amino acid side chain (with residues like Cys and His being particularly susceptible), the choice of coupling reagent, the type and concentration of the base used, reaction temperature, and the duration of the activation step.[2][3][4]
The Role of Additives: A Mechanistic Overview
Coupling additives, such as derivatives of 1-hydroxybenzotriazole (HOBt), are instrumental in mitigating racemization. They function by intercepting the highly reactive activated intermediate (e.g., an O-acylisourea formed with a carbodiimide) to generate a more stable, yet still reactive, active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate.[1][2][5] This provides a kinetic window where the desired aminolysis reaction is favored over the racemization pathway.
Figure 1: Competing pathways of racemization and suppression by additives.
HOAt: The Gold Standard of Racemization Suppression
1-Hydroxy-7-azabenzotriazole (HOAt) has long been recognized for its exceptional ability to suppress racemization, consistently outperforming the parent compound, HOBt. The key to HOAt's efficacy lies in the presence of the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen atom exerts an electron-withdrawing effect, which increases the acidity of the N-hydroxy group (pKa of 3.28 for HOAt versus 4.60 for HOBt).[6][7] This heightened acidity leads to the formation of a more reactive active ester, which accelerates the rate of the desired coupling reaction.[6][7]
Furthermore, it is proposed that the pyridine nitrogen in HOAt provides anchimeric assistance during the aminolysis of the active ester, further accelerating the peptide bond formation and minimizing the time available for racemization to occur.[6]
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFTB): A Hypothesis of Superior Performance
While direct, quantitative comparative studies between TFTB and HOAt are not extensively documented in publicly available literature, a strong hypothesis for the superior performance of TFTB can be formulated based on established chemical principles. The four fluorine atoms on the benzotriazole ring of TFTB are powerful electron-withdrawing groups. This profound inductive effect is expected to significantly increase the acidity of the N-hydroxy group, likely surpassing that of HOAt.
A lower pKa of the additive is correlated with the formation of a better leaving group, which in turn leads to a more reactive active ester and a faster coupling reaction. This accelerated aminolysis is a key factor in outcompeting the rate of oxazolone formation and subsequent racemization. The enhanced electron-withdrawing nature of the tetrafluorinated ring in TFTB should therefore translate to a superior racemization suppression capability compared to HOAt.
Comparative Performance Data (A Predictive Analysis)
In the absence of direct head-to-head experimental data for TFTB, we can extrapolate its potential performance based on the known effects of electron-withdrawing substituents on HOBt derivatives.
| Additive | Key Structural Feature | pKa | Expected Racemization Suppression |
| HOBt | Unsubstituted Benzotriazole | 4.60 | Good |
| 6-Cl-HOBt | Electron-withdrawing Cl | ~4.27 | Very Good |
| HOAt | Electron-withdrawing N at pos. 7 | 3.28 | Excellent |
| TFTB | Four electron-withdrawing F atoms | Predicted < 3.28 | Potentially Superior |
Note: pKa values are approximate and can vary with the solvent system. The predicted pKa for TFTB is a hypothesis based on the strong inductive effect of fluorine.[8][9]
Experimental Protocol for Comparative Analysis of Racemization
To empirically validate the relative efficiencies of TFTB and HOAt, a standardized experimental protocol is essential. The following details a robust method for the synthesis of a model peptide known to be susceptible to racemization, followed by chiral HPLC analysis to quantify the diastereomeric products.
Model Peptide Synthesis: Z-Phe-Val-Pro-NH₂
Objective: To compare the extent of racemization when coupling Z-Phe-Val-OH to H-Pro-NH₂ using DIC as the coupling agent with either HOAt or TFTB as the additive.
Materials:
-
Z-Phe-Val-OH
-
H-Pro-NH₂
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFTB)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., C18 reverse-phase)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In two separate reaction vessels, dissolve Z-Phe-Val-OH (1 equivalent) and H-Pro-NH₂ (1 equivalent) in DMF.
-
Additive Addition: To the first vessel, add HOAt (1 equivalent). To the second vessel, add TFTB (1 equivalent).
-
Initiation of Coupling: To each reaction mixture, add DIC (1.1 equivalents).
-
Reaction: Stir both reactions at room temperature for 24 hours.
-
Work-up: Quench the reactions and perform a standard aqueous work-up to isolate the crude tripeptide.
-
Analysis: Analyze the crude product from each reaction by chiral HPLC to determine the ratio of the L-D-L to the L-L-L diastereomer. This ratio directly corresponds to the percentage of racemization.
Figure 2: Experimental workflow for the comparative analysis of racemization.
Chiral HPLC Analysis
-
Column: A C18 reverse-phase column is typically suitable for separating these diastereomers.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase system.
-
Detection: UV detection at 220 nm.
-
Quantification: The percentage of racemization is calculated by integrating the peak areas of the L-D-L and L-L-L diastereomers.
Conclusion and Future Perspectives
HOAt has firmly established itself as a highly effective additive for suppressing racemization in peptide synthesis. Its mechanism of action, bolstered by the electron-withdrawing nature of the 7-aza position, provides a benchmark for performance.
While direct comparative data for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole is still emerging, the strong theoretical underpinning for its enhanced performance is compelling. The powerful inductive effect of the four fluorine atoms is hypothesized to create an even more acidic N-hydroxy group, leading to faster coupling kinetics and, consequently, superior racemization suppression.
For research groups engaged in the synthesis of complex, racemization-prone peptides, the evaluation of TFTB as a coupling additive is a logical and promising next step. The experimental protocol outlined in this guide provides a clear and robust framework for conducting such a comparative study. As the demand for higher purity and more complex peptide therapeutics continues to grow, the development and adoption of increasingly efficient racemization suppressors like TFTB will be paramount to advancing the field.
References
- A Comparative Guide to Chiral HPLC Analysis of Peptides. Benchchem. Accessed January 7, 2026.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. June 4, 2024.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Luxembourg Bio Technologies.
- Peptide Coupling Reagents, More than a Letter Soup. Accessed January 7, 2026.
- Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-W
- Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. RSC Publishing.
- New Peptide Models for Studying Racemiz
- Epimeris
- HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis.
- Peptide Diastereomers, Separation of.
- Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. PubMed.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. September 1, 2023.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed January 7, 2026.
- A Comparative Performance Analysis of HOBt Hydrate and Other Benzotriazole Deriv
- Model of peptide used in racemization studies.
- (PDF) Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. September 1, 2023.
- Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire.
- Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed.
- A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis. Benchchem.
- Troubleshooting low coupling efficiency in peptide synthesis with HOBt hydr
- How to minimize racemization when using 1-Hydroxybenzotriazole hydr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
Validating 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole for "Difficult" Peptide Sequences: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. However, the path is often obstructed by "difficult" sequences—peptides prone to aggregation and incomplete reactions, leading to low yields and purity. The choice of coupling reagent is therefore paramount. This guide provides an in-depth technical comparison of established high-performance coupling reagents against a prospective, highly activated additive: 4,5,6,7-Tetrafluoro-1-hydroxybenzotriazole (HO-TFBt), the hydroxylated, active form of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole. We will objectively analyze its hypothesized performance based on established chemical principles and compare it with leading alternatives, supported by experimental protocols.
The Challenge of "Difficult" Peptide Sequences
"Difficult" peptide sequences are those that present significant challenges during solid-phase peptide synthesis (SPPS). The primary cause is the propensity of the growing peptide chain to form stable secondary structures, such as β-sheets, on the solid support. This aggregation is driven by inter- and intra-molecular hydrogen bonding. Peptides rich in hydrophobic residues (e.g., Val, Ile, Leu) or those containing amino acids like Gln, Ser, and Thr are particularly susceptible to these issues.[1][2][3] This on-resin aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, which in turn results in a heterogeneous mixture of deletion sequences that are difficult to purify.[1]
A quintessential example of a difficult sequence is the Amyloid-beta (Aβ) peptide, particularly the Aβ(1-42) fragment, which is implicated in Alzheimer's disease.[4][5][6] Its synthesis is notoriously challenging due to significant aggregation during chain elongation.[4][5][6]
The Role of Coupling Additives: A Mechanistic Overview
To overcome these challenges, chemists employ highly efficient coupling reagents. Many of these are based on the formation of active esters, which are more reactive towards the N-terminal amine of the growing peptide chain than the free carboxylic acid. Additives like 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are used in conjunction with a carbodiimide (like N,N'-diisopropylcarbodiimide, DIC) to form these active esters in situ.
The mechanism involves the carbodiimide activating the carboxylic acid of the amino acid to be coupled, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxylamine of the benzotriazole additive to form the active ester. This two-step process is crucial for two reasons:
-
Racemization Suppression: The O-acylisourea intermediate is prone to racemization. The rapid conversion to the more stable active ester minimizes this side reaction.[7]
-
Enhanced Reactivity: The active ester is a better acylating agent than the starting carboxylic acid, driving the coupling reaction to completion.
The reactivity of the active ester is directly related to the acidity of the hydroxylamine of the benzotriazole derivative. A more acidic hydroxylamine results in a better leaving group, and thus a more reactive active ester. This is why HOAt, with its electron-withdrawing pyridine nitrogen, is more effective than HOBt for difficult couplings.[7]
A Prospective High-Performance Additive: 4,5,6,7-Tetrafluoro-1-hydroxybenzotriazole (HO-TFBt)
Building on this principle, we can hypothesize the performance of 4,5,6,7-Tetrafluoro-1-hydroxybenzotriazole (HO-TFBt). The four highly electronegative fluorine atoms on the benzene ring would exert a powerful electron-withdrawing effect. This would significantly increase the acidity of the N-OH group, making HO-TFBt an exceptionally good leaving group.
Figure 1: Structure of HO-TFBt.
The resulting active ester would be highly activated, likely surpassing the reactivity of even HOAt-derived esters. This enhanced reactivity would be particularly beneficial for:
-
Sterically Hindered Couplings: Forcing the acylation of bulky amino acids.
-
Aggregated Sequences: Driving the coupling reaction to completion even when the N-terminus is partially obscured by secondary structures.
-
Reducing Reaction Times: Potentially allowing for shorter coupling steps, increasing overall synthesis efficiency.
Established High-Performance Alternatives
For a robust comparison, we will evaluate the projected performance of HO-TFBt against three widely used and highly effective coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt based on HOAt. It is known for its high efficiency and low racemization rates.[3][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An aminium salt based on 6-Chloro-HOBt. The electron-withdrawing chlorine atom enhances its reactivity over standard HBTU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A uronium salt based on OxymaPure. It is lauded for its high reactivity and improved safety profile, as it is not explosive like many benzotriazole-based reagents.[8]
Figure 2: Generalized coupling mechanisms.
Experimental Design for Comparative Validation
To validate the performance of HO-TFBt, a systematic study is proposed.
Model Peptide: A well-known "difficult" sequence, a fragment of the amyloid-beta peptide, Aβ(22-29), with the sequence AEF-VHHQ-KLVFF . This sequence is known to be aggregation-prone and challenging to synthesize.
Solid Support: Rink Amide AM resin (0.5 mmol/g loading).
General Synthesis Conditions: Fmoc-based solid-phase peptide synthesis (SPPS) on an automated synthesizer.
Figure 3: Experimental SPPS workflow.
Detailed Experimental Protocols
Protocol 1: Fmoc Deprotection
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain the reaction vessel.
-
Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
Protocol 2: Coupling with DIC and Additives
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), the additive (HOBt, HOAt, or HO-TFBt) (4 eq.) in DMF.
-
Add DIC (4 eq.) to the solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1 hour at room temperature.
-
Drain the reaction vessel and wash as in Protocol 1, step 6.
-
Perform a Kaiser test to confirm reaction completion. If positive, repeat the coupling.
Protocol 3: Coupling with HATU/HCTU
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU or HCTU (3.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the solution and allow to pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 45 minutes at room temperature.
-
Drain and wash as in Protocol 1, step 6.
-
Perform a Kaiser test. If positive, repeat the coupling.
Protocol 4: Cleavage and Analysis
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Analyze the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Anticipated Results: A Comparative Analysis
Based on the established principles of reactivity, we can project the performance of HO-TFBt relative to the other reagents. The primary metrics for comparison will be crude peptide purity (as determined by RP-HPLC), yield, and the extent of racemization for sensitive amino acids (which can be determined by chiral chromatography of a model dipeptide).
| Coupling System | Additive/Reagent | Projected Crude Purity (%) | Projected Yield (%) | Projected Racemization (%) | Key Advantages | Potential Disadvantages |
| Hypothetical | DIC / HO-TFBt | >85 | High | <1 | Highest reactivity for difficult sequences. | Higher cost, potential for side reactions if not optimized. |
| Standard | DIC / HOBt | ~50 | Moderate | <5 | Cost-effective, reliable for simple sequences. | Insufficient for many difficult sequences. |
| High-Performance | DIC / HOAt | ~70-75 | High | <2 | High reactivity, good suppression of racemization. | Higher cost than HOBt. |
| High-Performance | HATU / DIPEA | ~80-85 | High | <1.5 | Very fast and efficient, based on HOAt. | Potential for guanidinylation side reaction. |
| High-Performance | HCTU / DIPEA | ~75-80 | High | <2 | More reactive than HBTU, good for many sequences. | Less reactive than HATU for the most difficult cases. |
| High-Performance | COMU / DIPEA | >80 | High | <1 | Very high reactivity, non-explosive, safer handling. | Higher cost, can also cause guanidinylation. |
Discussion of Anticipated Results:
We hypothesize that HO-TFBt will demonstrate the highest efficacy in synthesizing the Aβ(22-29) fragment, yielding the crude product with the highest purity. The extreme electron-withdrawing nature of the tetrafluoro-substituents is expected to create a highly reactive active ester, capable of overcoming the kinetic barriers associated with coupling to an aggregated N-terminus. This superior reactivity should translate to fewer deletion byproducts, thus simplifying purification and increasing the final isolated yield.
HATU and COMU are expected to perform very well, as they are the current state-of-the-art for such challenging syntheses. They will serve as the primary benchmarks against which the performance of HO-TFBt must be judged. HCTU and HOAt will likely show good, but slightly inferior, performance, highlighting the incremental benefits of increasing the activation potential of the coupling additive. The standard DIC/HOBt method is expected to struggle significantly, producing a complex mixture of products, underscoring the necessity of advanced reagents for difficult sequences.
Conclusion and Future Outlook
While direct experimental data for 4,5,6,7-Tetrafluoro-1-hydroxybenzotriazole in peptide synthesis is not yet widely available, a thorough analysis based on fundamental chemical principles strongly suggests its potential as a superior coupling additive. Its hypothesized ability to form highly reactive active esters positions it as a promising candidate for tackling the most challenging "difficult" peptide sequences, where current reagents may still fall short.
The experimental framework proposed in this guide provides a clear path for the validation of HO-TFBt. Should the anticipated results hold true, HO-TFBt could become an invaluable tool for researchers in peptide chemistry and drug development, enabling the synthesis of previously inaccessible peptides and accelerating the pace of discovery. We strongly encourage the academic and industrial research communities to undertake these validation studies.
References
- Tickler, A. K., Clippingdale, A. B., & Wade, J. D. (2004). Amyloid-β as a “difficult sequence” in solid phase peptide synthesis. Protein and Peptide Letters, 11(4), 377-384.
- Burdick, D., et al. (1992). Assembly of the Amyloid Aβ(1-42) Peptide. In Peptides (pp. 589-590). ESCOM.
- García-Martín, F., et al. (2006). ChemMatrix, a poly(ethylene glycol)-based resin for the solid-phase synthesis of difficult peptides.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry-A European Journal, 15(37), 9394-9403.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- de la Torre, B. G., & Albericio, F. (2020). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 49(19), 7139-7164.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods [mdpi.com]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8217169B2 - Coupling agents for peptide synthesis - Google Patents [patents.google.com]
- 6. US20080114177A1 - Method for preparing fluorinated benzotriazole compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to Solution-Phase versus Solid-Phase Synthesis Utilizing 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
For researchers, chemists, and professionals in drug development, the choice between solution-phase and solid-phase synthesis is a critical decision that dictates the efficiency, scalability, and purity of the final product. This guide provides an in-depth technical comparison of these two methodologies, with a special focus on the role and potential advantages of the highly fluorinated coupling auxiliary, 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH). While direct comparative studies on TFT-BtH are emerging, this guide synthesizes established principles of peptide synthesis with the known effects of fluorination on chemical reactivity to provide field-proven insights.
The Dichotomy of Synthesis: A Fundamental Choice
The synthesis of complex organic molecules, particularly peptides, has historically been approached through two primary strategies: solution-phase synthesis (SPS) and solid-phase synthesis (SPS). The selection of the appropriate method is contingent on a multitude of factors including the target molecule's length and complexity, the desired scale of production, and the required purity of the final product.[1][2]
Solution-phase synthesis , often referred to as the "classical" approach, involves conducting all reactions with reactants, reagents, and products dissolved in an appropriate solvent system.[1][2] This method offers a high degree of flexibility in reaction conditions and is particularly well-suited for the large-scale production of shorter peptides or fragments.[3] However, a significant drawback of solution-phase synthesis is the necessity for purification of the intermediate product after each reaction step, which can be a time-consuming and labor-intensive process.[1]
Solid-phase synthesis (SPS) , a revolutionary technique pioneered by R.B. Merrifield, circumvents the challenges of intermediate purification by anchoring the growing molecule to an insoluble solid support or resin.[1][4] This allows for the use of excess reagents to drive reactions to completion, with subsequent removal of unreacted materials and byproducts achieved through simple washing and filtration steps.[3][4] This streamlined workflow makes SPPS amenable to automation and is the dominant methodology for the synthesis of long peptides and for high-throughput applications.[2]
The following diagram illustrates the fundamental workflows of both solution-phase and solid-phase synthesis.
The Role of Benzotriazoles in Amide Bond Formation
A critical step in the synthesis of peptides and many other organic molecules is the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid of one molecule to facilitate its reaction with the amine of another. Benzotriazole-based reagents have become central to this process due to their ability to efficiently activate carboxylic acids while minimizing the risk of racemization, a critical consideration when working with chiral molecules like amino acids.[5]
The mechanism of action for benzotriazole-based coupling reagents, such as the widely used 1-Hydroxybenzotriazole (HOBt), involves the formation of a highly reactive benzotriazolyl active ester.[5] This active ester is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, yet it is stable enough to prevent unwanted side reactions.
The following diagram illustrates the general mechanism of amide bond formation facilitated by a benzotriazole-based coupling reagent.
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH): A Fluorinated Advantage
The introduction of fluorine atoms into organic molecules can profoundly influence their chemical properties. In the case of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole, the four electron-withdrawing fluorine atoms on the benzene ring are expected to significantly increase the acidity of the N-H proton compared to its non-fluorinated counterpart, HOBt. This enhanced acidity is hypothesized to make TFT-BtH a more effective activating agent, leading to several potential benefits in both solution-phase and solid-phase synthesis.
Hypothesized Advantages of TFT-BtH:
-
Increased Reaction Rates: The more acidic nature of TFT-BtH could lead to faster formation of the active ester, thereby accelerating the overall coupling reaction.
-
Reduced Racemization: The highly reactive active ester formed with TFT-BtH may react more rapidly with the desired amine, reducing the time available for competing racemization pathways.
-
Improved Coupling of Hindered Amino Acids: The enhanced reactivity imparted by TFT-BtH could be particularly beneficial for the coupling of sterically hindered or otherwise "difficult" amino acids, which are often a challenge in peptide synthesis.
Comparative Analysis: Solution-Phase vs. Solid-Phase Synthesis with TFT-BtH
The following table provides a comparative overview of the two synthesis methodologies, highlighting the potential impact of using a highly active coupling auxiliary like TFT-BtH.
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Synthesis (SPPS) |
| Principle | All reactions occur in a homogeneous solution.[1][2] | The growing molecule is attached to an insoluble solid support.[1][4] |
| Purification | Requires purification of intermediates after each step.[1] | Purification is simplified to washing the solid support.[3] |
| Scalability | Well-suited for large-scale synthesis of short to medium-length molecules.[3] | Excellent for small to medium-scale synthesis; large-scale can be costly. |
| Automation | Difficult to automate due to the need for intermediate purification. | Readily automated for high-throughput synthesis.[2] |
| Reagent Usage | Stoichiometric amounts of reagents are typically used. | Excess reagents are used to drive reactions to completion.[6] |
| Typical Yield | Can be high, but losses occur during purification steps. | High yields are achievable due to the use of excess reagents. |
| Typical Purity | Can achieve very high purity with careful purification. | High purity (often >95%) is routinely achieved.[2] |
| Potential Impact of TFT-BtH | Faster reaction times could shorten synthesis cycles. Improved yields for difficult couplings. | Increased efficiency could allow for shorter coupling times, increasing throughput. May improve the synthesis of "difficult sequences" prone to aggregation.[6] |
Experimental Protocols: A Practical Guide
While specific, optimized protocols for 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole are not yet widely published, the following general procedures for benzotriazole-mediated couplings can be adapted. It is strongly recommended that small-scale pilot reactions are performed to optimize reaction times and reagent stoichiometry when substituting TFT-BtH for other coupling auxiliaries.
Solution-Phase Dipeptide Synthesis (Illustrative Protocol)
Materials:
-
N-protected amino acid (1 equivalent)
-
C-protected amino acid (1 equivalent)
-
Carbodiimide coupling agent (e.g., DCC, EDC; 1.1 equivalents)
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH; 1.1 equivalents)
-
Tertiary amine base (e.g., DIPEA; 2.2 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the N-protected amino acid, C-protected amino acid, and TFT-BtH in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Add the carbodiimide coupling agent to the solution.
-
Slowly add the tertiary amine base to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Proceed with standard aqueous workup and purification by chromatography or recrystallization.
Solid-Phase Peptide Synthesis (Illustrative Protocol for a Single Coupling Cycle)
Materials:
-
Resin-bound peptide with a deprotected N-terminal amine
-
Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
Coupling agent (e.g., HBTU, HATU, or a carbodiimide; 2.9 equivalents)
-
4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFT-BtH; 3 equivalents) - Note: If using a uronium/aminium salt that already contains a benzotriazole derivative, TFT-BtH would be used as an additive in place of HOBt.
-
Tertiary amine base (e.g., DIPEA; 6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid, the coupling agent (if applicable), and TFT-BtH in DMF.
-
Add the tertiary amine base to the solution to initiate pre-activation.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).[5]
-
Once complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]
-
The resin is now ready for the next deprotection and coupling cycle.
Conclusion: A Strategic Decision for Optimal Outcomes
The choice between solution-phase and solid-phase synthesis is a strategic one that should be made after careful consideration of the specific goals of the project. Solid-phase synthesis offers undeniable advantages in terms of speed, efficiency, and amenability to automation, making it the workhorse of modern peptide research.[2] Solution-phase synthesis, while more traditional, remains a powerful tool for large-scale production and for certain classes of molecules where the flexibility of reaction conditions is paramount.[3]
The emergence of highly active coupling reagents and auxiliaries like 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole has the potential to further enhance the efficiency of both methodologies. The electron-withdrawing nature of the fluorine substituents in TFT-BtH is anticipated to accelerate coupling reactions and suppress side reactions, leading to higher yields and purities. As further experimental data becomes available, the specific applications and benefits of this promising reagent will be more clearly elucidated, offering researchers new tools to tackle increasingly complex synthetic challenges.
References
- Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - Beilstein Journals. (2014). Beilstein Journal of Organic Chemistry, 10, 200. [Link]
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.).
- Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing). (2019, June 5). Polymer Chemistry, 10(25), 3372-3377. [Link]
- Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? - ResolveMass. (2025, July 22).
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2021, January 18).
- Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications - Adesis, Inc. (n.d.).
- Mechanism of BOP-mediated coupling reagent. - ResearchGate. (n.d.).
- Solid-Phase Peptide Synthesis: An Introduction | Springer Nature Experiments. (n.d.).
- Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed. (1992). Analytical Biochemistry, 204(1), 38-44. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13). Nature Protocols, 2(12), 3251-3265. [Link]
- Solid-phase peptide synthesis introduction-Technical Articals-News. (n.d.).
- Methods and protocols of modern solid phase peptide synthesis - ResearchGate. (n.d.).
- Peptide Synthesis: Methods and Protocols [1st ed. 2020] 978-1-0716-0226-3, 978-1-0716-0227-0 - DOKUMEN.PUB. (n.d.).
- Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron, 60(11), 2447-2467. [Link]
- Strategies for Peptide Synthesis: An Overview - CDN. (n.d.).
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews, 111(11), 6557-6602. [Link]
- Coupling Reagents - Aapptec Peptides. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 4. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
The Fluorine Advantage: A Comparative Guide to the Enhanced Reactivity of Benzotriazole Coupling Reagents
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the choice of coupling reagent is a pivotal decision that profoundly impacts reaction efficiency, yield, and the stereochemical integrity of the final product. For decades, benzotriazole-based reagents like HBTU have been staples in both solid-phase and solution-phase synthesis. However, the drive for faster reactions, higher purities, and the effective synthesis of increasingly complex or "difficult" peptide sequences has spurred the development of next-generation reagents.
This guide provides an in-depth technical comparison of traditional benzotriazole coupling reagents with their modern, substituted counterparts. We will objectively explore the mechanistic underpinnings and present supporting experimental data to demonstrate how the strategic substitution of electron-withdrawing groups—specifically fluorine or its analogs like chlorine and aza-groups—on the benzotriazole ring significantly enhances reagent performance.
The Core Principle: Enhancing Reactivity Through Electronic Effects
The efficacy of a benzotriazole-based coupling reagent hinges on its ability to activate a carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine to form a stable amide (peptide) bond. The classic reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is based on the 1-hydroxybenzotriazole (HOBt) moiety.
The introduction of a strongly electron-withdrawing substituent, such as a fluorine or chlorine atom, onto the benzene ring of the HOBt core fundamentally alters its electronic properties. This substitution has a cascading effect that enhances the entire coupling process.
Mechanism of Action: The Role of Electron-Withdrawing Groups
The general mechanism for uronium-style benzotriazole reagents involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid. This intermediate then reacts with the HOBt derivative (e.g., HOBt, HOAt, 6-Cl-HOBt) to form a benzotriazolyl active ester. This active ester is the key species that reacts with the amine.
The electron-withdrawing group on the benzotriazole ring makes the resulting active ester significantly more reactive.[1][2] Here’s why:
-
Increased Acidity & Better Leaving Group: Fluorine or chlorine substitution increases the acidity of the hydroxyl proton of the HOBt derivative.[3] This makes the corresponding benzotriazolyl moiety a better leaving group. A better leaving group facilitates a faster and more efficient nucleophilic attack by the amine on the carbonyl carbon of the active ester.[1][3]
-
Enhanced Electrophilicity: The electron-withdrawing nature of the substituent pulls electron density away from the ester carbonyl carbon, increasing its partial positive charge (electrophilicity). This makes the carbonyl carbon a more attractive target for the nucleophilic amine, accelerating the rate of peptide bond formation.[1][2]
This principle is powerfully illustrated by comparing HBTU with reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). While HATU features a nitrogen atom at the 7-position instead of fluorine, this aza-substitution provides a potent electron-withdrawing effect analogous to that of a halogen.[1][2] Similarly, the chlorine atom in HCTU serves the same purpose.[3][4]
Figure 1. General mechanism of uronium salt-mediated peptide coupling.
Performance Data: A Quantitative Comparison
The theoretical advantages of electron-withdrawing substitution are borne out by experimental data. The synthesis of the acyl carrier protein (ACP) fragment (65-74), a sequence known to be difficult to synthesize, is a widely accepted benchmark for comparing the performance of coupling reagents.[1][4]
Studies consistently show that reagents like HATU and HCTU, which feature electron-withdrawing groups, outperform HBTU in terms of reaction speed and the purity of the final product.[1][2][4]
| Parameter | HBTU (HOBt-based) | HATU (HOAt-based) | HCTU (6-Cl-HOBt-based) | Reference |
| Coupling Efficiency | High | Very High | Very High | [1][2][4] |
| Reaction Speed | Slower | Faster | Faster | [1][2] |
| Purity (ACP 65-74 Synthesis) | Lower (more deletion products) | Higher (fewer byproducts) | Higher (comparable to HATU) | [1][4] |
| Risk of Racemization | Higher | Lower | Lower | [2][5] |
A study directly comparing the efficiency of HCTU with HBTU and HATU in the synthesis of the ACP(65-74) fragment concluded that HCTU and HATU produced peptides of extremely similar and superior purity compared to HBTU and other activators.[4] Another comparative study on the synthesis of this difficult sequence demonstrated that the new 6-Cl-HOBt based reagents (HCTU and TCTU) are very efficient.[6]
The Critical Advantage: Suppression of Racemization
Beyond accelerating reaction rates, one of the most significant benefits of using fluorinated or analogously substituted benzotriazole reagents is the pronounced suppression of racemization.[2] Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a critical side reaction that can yield diastereomeric impurities which are difficult to separate and can compromise the biological activity of the final peptide.
The mechanism of racemization often proceeds through the formation of an oxazolone intermediate from the activated amino acid. The more reactive active esters formed by substituted HOBt derivatives (like HOAt and 6-Cl-HOBt) are more rapidly consumed by the desired aminolysis reaction.[2] This faster productive pathway provides less time for the competing racemization pathway via oxazolone formation to occur, thus preserving the chiral purity of the peptide. Studies have shown that protocols using 6-Cl-HOBt based reagents can enable the incorporation of racemization-prone residues like serine with less than 2% racemization, and often less than 0.5% when a pre-activation step is avoided.[5]
Figure 2. Competing pathways of aminolysis vs. racemization.
Experimental Protocols
To provide a framework for objective comparison, we present a standardized protocol for evaluating the performance of different coupling reagents in a model peptide synthesis.
Protocol 1: Comparative Synthesis of a Model Tripeptide (e.g., Z-Phe-Val-Ala-OMe)
This protocol is designed to assess coupling efficiency and racemization for a sterically hindered coupling (Phe-Val).
Materials:
-
Fmoc-Val-Ala-Resin
-
Fmoc-Phe-OH
-
Coupling Reagents to be tested (e.g., HBTU, HCTU)
-
Additive (e.g., HOBt, 6-Cl-HOBt if not part of the primary reagent)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
HPLC system with a chiral column for analysis
Workflow:
Figure 3. Experimental workflow for comparing coupling reagents.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Val-Ala-Resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and repeat once for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
In a separate vial, pre-activate the Fmoc-Phe-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF for 2-5 minutes.
-
Add DIPEA (6 equivalents) to the pre-activation mixture.
-
Immediately add the activation mixture to the washed resin.
-
Agitate the reaction at room temperature for 1-2 hours.
-
Repeat this step in parallel for each coupling reagent being tested.
-
-
Post-Coupling Wash: Wash the resin with DMF (5 times) to remove excess reagents.
-
Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation & Isolation: Precipitate the crude peptide in cold diethyl ether. Centrifuge, wash the pellet, and dry under vacuum.
-
Analysis:
Conclusion
The strategic incorporation of electron-withdrawing groups, such as fluorine or chlorine, onto the benzotriazole core of coupling reagents represents a significant advancement in peptide synthesis technology. The resulting increase in the reactivity of the active ester intermediate leads to demonstrably faster coupling reactions, higher crude peptide purities, and a marked reduction in racemization. For researchers tackling difficult sequences, aiming for higher throughput, or requiring the utmost stereochemical purity, the evidence strongly supports the adoption of these next-generation reagents. While classic reagents like HBTU remain effective for many standard applications, substituted alternatives like HCTU and HATU offer a superior and more reliable solution for challenging synthetic endeavors.
References
- Pro-Peptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
- Hudson, D. (1988). Studies on racemization associated with the use of benzotriazol-1-yl-tris (dimethylamino)phosphonium hexafluorophosphate (BOP). Journal of Organic Chemistry. [Link]
- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. [Link]
- Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Molecular Biology. [Link]
- El-Faham, A., & Albericio, F. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
- Agilent Technologies. (n.d.).
- Del Guidice, M. R., et al. (2022). Racemization during SPPS coupling step. Journal of Peptide Science. [Link]
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Han, S. Y., & Kim, Y. A. (2004). New Trends in Peptide Coupling Reagents. Tetrahedron. [Link]
- Triolo, S. A., et al. (2003). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Journal of Peptide Science. [Link]
- Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
- Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. [Link]
- Falciani, C., et al. (2003). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Journal of Peptide Science. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2011).
- Kates, S. A., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry. [Link]
- Mant, C. T., & Hodges, R. S. (2012).
Sources
A Guide to the Kinetic Analysis of Amide Bond Formation: Evaluating 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the formation of an amide bond is one ofthe most critical and frequently performed chemical transformations.[1] The efficiency, speed, and stereochemical fidelity of this reaction are paramount to the successful synthesis of peptides, pharmaceuticals, and other complex molecules.[2][3] The selection of the appropriate coupling reagent and additive is a decision that profoundly impacts reaction outcomes.[2]
This guide provides an in-depth comparison of reagents used for amide bond formation, with a specific focus on the theoretical kinetic advantages offered by additives based on the 4,5,6,7-tetrafluoro-1H-benzo[d]triazole (TFTB) scaffold. We will explore the mechanistic principles that govern these reactions and provide actionable experimental protocols for conducting your own kinetic analyses.
The Fundamental Challenge of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures. The primary obstacle is the competing acid-base reaction, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[4][5][6]
This activation is typically achieved using a coupling reagent. However, the activated intermediate can be highly reactive and susceptible to side reactions, most notably the racemization of chiral centers, particularly in peptide synthesis.[2][7] To mitigate this, additives are often employed to form a more stable, yet sufficiently reactive, active ester intermediate, which then cleanly reacts with the amine.[5][8]
The Role of Benzotriazole Additives: From HOBt to its Electron-Deficient Analogs
For decades, 1-Hydroxybenzotriazole (HOBt) has been the gold standard additive, especially in conjunction with carbodiimide coupling reagents like DCC and EDC.[5] It effectively suppresses racemization by forming an HOBt-ester intermediate.[8][9] However, HOBt has known safety concerns, as it can be explosive under certain conditions, leading to restrictions on its use and the development of safer, more effective alternatives.[5][10]
This led to the development of derivatives with enhanced reactivity and safety profiles. A key insight was that increasing the electron-withdrawing nature of the benzotriazole ring system enhances the performance of the additive.
-
1-Hydroxy-7-azabenzotriazole (HOAt): The introduction of a nitrogen atom into the benzene ring (forming a pyridine ring) provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation.[11] HOAt and its derived coupling reagents, like HATU, are known for their high efficiency, especially in challenging couplings.[8][11]
-
6-Chloro-HOBt (Cl-HOBt): The addition of an electron-withdrawing chlorine atom increases the acidity of the N-hydroxy group. This makes the corresponding benzotriazolyl group a better leaving group, resulting in faster reaction rates compared to HOBt.[12]
Projecting the Kinetic Advantage of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFTB)
While specific kinetic data for TFTB as an additive is not widely published, we can make an expert projection of its performance based on established principles of physical organic chemistry. The four fluorine atoms are intensely electron-withdrawing, which would have two significant effects on a corresponding N-hydroxy additive (TF-HOBt):
-
Increased Acidity: The N-hydroxy group of TF-HOBt would be significantly more acidic than that of HOBt or even Cl-HOBt.
-
Superior Leaving Group: The resulting tetrafluorobenzotriazolyl anion would be an exceptionally good leaving group.
These electronic properties would translate into a highly reactive active ester intermediate, leading to a substantial acceleration of the rate-limiting nucleophilic attack by the amine. This makes TFTB-based reagents theoretically ideal for kinetically challenging transformations, such as couplings involving sterically hindered substrates or electron-deficient amines.[13]
Comparative Performance of Amide Coupling Additives
The choice of additive is a critical parameter that influences reaction speed and product purity. The table below summarizes the key characteristics of common benzotriazole-based additives and provides a projection for a TFTB-based analogue.
| Additive | Key Structural Feature | Projected Relative Reactivity | Racemization Suppression | Safety & Handling Notes |
| HOBt | Standard benzotriazole | Baseline | Good | Potentially explosive, often supplied wetted with water.[5][10] |
| HOAt | Aza-derivative (pyridine ring) | High | Excellent | Potentially explosive, but considered superior to HOBt for difficult couplings.[5][10][11] |
| 6-Cl-HOBt | Electron-withdrawing chloro group | High | Good | Developed as a more reactive alternative to HOBt.[12] |
| TF-HOBt | Four electron-withdrawing fluoro groups | Very High (Projected) | Excellent (Projected) | Expected to be a stable solid. Standard handling for fine chemicals applies. |
Mechanism of Action
The general mechanism for amide bond formation mediated by a uronium/aminium salt (like HATU or HBTU) incorporating a benzotriazole-based additive proceeds through the formation of an active ester. This intermediate is less prone to racemization than other activated species and reacts efficiently with the amine nucleophile.
Caption: General mechanism of uronium salt-mediated amide bond formation.
In carbodiimide-mediated reactions, the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form an O-acylisourea.[9] The subsequent catalytic cycle, involving the additive, dictates the product distribution and minimizes side reactions.[9]
Experimental Protocol: A Framework for Kinetic Analysis
To objectively compare the performance of a TFTB-based coupling system against established reagents, a robust kinetic analysis is essential. The following protocol outlines a general workflow for monitoring reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Carboxylic acid of interest
-
Amine of interest
-
Coupling Reagents: e.g., EDC, HATU, COMU
-
Additives: HOBt, HOAt, and the TFTB-based additive for comparison
-
Base: Diisopropylethylamine (DIPEA) or 2,6-lutidine
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Quenching Solution: e.g., 10% Acetic Acid in water
-
Internal Standard (for HPLC quantification)
-
HPLC system with a suitable C18 column
Workflow for Comparative Kinetic Study:
Caption: Experimental workflow for the kinetic analysis of amide coupling reactions.
Detailed Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the carboxylic acid, amine, base, and internal standard in the chosen anhydrous solvent. This ensures accurate and rapid dispensing.
-
Reaction Setup: In a temperature-controlled reaction vial (e.g., at 25 °C) equipped with a magnetic stirrer, add the carboxylic acid solution, amine solution, and base. Allow the mixture to equilibrate.
-
Initiation: The reaction is initiated (t=0) by the addition of the coupling reagent and additive. For a fair comparison, these should also be added as a solution.
-
Sampling: At predetermined time points, withdraw a small, precise aliquot from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a separate vial containing the quenching solution. This instantly stops the reaction, preserving the composition at that specific time point.
-
Analysis: Analyze each quenched sample by HPLC. Develop a method that provides good separation between starting materials, product, and byproducts.
-
Data Analysis: Using the peak areas relative to the internal standard, calculate the concentration of the amide product at each time point. Plot concentration versus time. The initial slope of this curve provides the initial reaction rate, which is the most reliable metric for comparing the kinetic performance of different reagent systems.
Factors Influencing Amide Formation Kinetics
Beyond the choice of coupling reagent and additive, several other factors can significantly influence the reaction rate:
-
Solvent: The polarity and nature of the solvent can affect the solubility of reagents and stabilize or destabilize transition states.[14][15] While solvents like DMF and CH2Cl2 are common, greener alternatives, including aqueous micellar systems, are gaining traction.[3][16]
-
Base: The choice of base is critical. Tertiary amines like DIPEA are commonly used. The pKa and steric bulk of the base can impact the deprotonation of the carboxylic acid and influence the rate of side reactions.[4]
-
Steric Hindrance: Sterically demanding carboxylic acids or amines will generally react more slowly.[13][17] It is in these challenging cases that highly reactive reagents, such as those derived from TFTB, are expected to provide the most significant benefit.
Safety and Handling of Coupling Reagents
Amide coupling reagents are reactive chemicals and must be handled with appropriate care in a well-ventilated fume hood.
-
Irritation: Many coupling reagents and additives can cause skin, eye, and respiratory irritation.[18][19] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][20][21]
-
Moisture Sensitivity: Many reagents are sensitive to moisture and should be stored in a dry environment, often under an inert atmosphere.[19]
-
Explosive Hazard: As noted, HOBt and HOAt-based reagents are known to have explosive properties, particularly in their anhydrous form.[5][21] Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.[18][19][20][21][22]
Conclusion
The rational design of coupling reagents and additives continues to be a major driver of efficiency in modern organic synthesis. While classic reagents remain valuable, the pursuit of faster and more effective alternatives for challenging substrates is critical. Based on fundamental electronic principles, additives derived from 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole represent a promising frontier. The intense electron-withdrawing nature of the tetrafluorinated ring is projected to create a highly reactive coupling system capable of overcoming the kinetic barriers associated with sterically hindered or electronically deactivated substrates.
This guide provides the mechanistic framework and a robust experimental protocol for you to conduct a rigorous kinetic comparison. By systematically evaluating novel reagents against established standards, you can identify the optimal conditions to accelerate your discovery and development workflows.
References
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. RSC Publishing.
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. CoLab.
- Chemistry of Amides. (2022). LibreTexts.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
- Safety D
- Amide Synthesis. Fisher Scientific.
- Amide Bond Activation of Biological Molecules. PMC - NIH.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Amide bond formation: beyond the dilemma between activation and racemis
- Coupling Reagents. Aapptec Peptides.
- SAFETY D
- SAFETY D
- Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction. RSC Publishing.
- SAFETY DATA SHEET. (2023). Tokyo Chemical Industry Co., Ltd..
- Biocatalytic Amide Bond Formation.
- amide coupling help. (2022). Reddit.
- Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007). PubMed.
- Optimized reaction conditions for amide bond formation in DNA-encoded combin
- SAFETY D
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Amide Bond Formation and Peptide Coupling.
- Experiment 8 - Amide Prepar
- Electrochemical Approach to Amide Bond Formation.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central.
- Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Rel
- "wetted" HOBt hydr
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 14. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. fishersci.com [fishersci.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
- 22. spectrumchemical.com [spectrumchemical.com]
The Fluorine Advantage: A Cost-Benefit Analysis of Modern Coupling Reagents in Peptide Synthesis
A Senior Application Scientist's Guide to Optimizing Peptide Synthesis through Strategic Reagent Selection
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts yield, purity, timeline, and cost. While traditional uronium and phosphonium salts like HBTU and HATU have long been mainstays in the field, a new generation of fluorinated reagents, exemplified by COMU and HDMA, presents a compelling case for a paradigm shift. This guide provides an in-depth, data-driven cost-benefit analysis of fluorinated versus non-fluorinated coupling reagents, offering a clear rationale for navigating this crucial aspect of peptide synthesis.
The Evolving Landscape of Peptide Coupling: Beyond Speed and Efficiency
The ideal coupling reagent must not only drive the formation of the amide bond with high efficiency and minimal racemization but also offer a favorable safety profile, ease of use, and cost-effectiveness in the context of the entire synthesis and purification workflow. Historically, the focus has been primarily on the kinetics of the coupling reaction. However, as peptide-based therapeutics grow in complexity and scale, a more holistic view is necessary. This is where the unique properties of fluorinated coupling reagents come to the fore.
The introduction of fluorine into the molecular structure of these reagents is not a trivial modification. The high electronegativity of fluorine exerts a powerful electron-withdrawing effect, which fundamentally alters the reactivity and properties of the reagent. This "fluorine advantage" manifests in several key areas that we will explore in detail.
Mechanism of Action: The Electron-Withdrawing Power of Fluorine
The efficacy of a coupling reagent is intrinsically linked to the leaving group's ability to stabilize the negative charge that develops during the reaction. In traditional reagents like HBTU and HATU, the leaving groups are HOBt and HOAt, respectively. While effective, the development of reagents with even better leaving groups has been a key area of research.
Fluorinated reagents like COMU incorporate an oxime-based leaving group, OxymaPure, which is further activated by the presence of a morpholino group. The electron-withdrawing nature of the fluorine atoms in the hexafluorophosphate counter-ion, common to many of these reagents, enhances the electrophilicity of the carbocation, making it more susceptible to nucleophilic attack by the carboxylate of the amino acid. This leads to the rapid formation of a highly reactive O-acylisourea intermediate.
The subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain is facilitated by the excellent leaving group ability of the fluorinated components. In the case of COMU, the OxymaPure leaving group is particularly effective due to the electronic stabilization provided by the cyano and ethoxycarbonyl groups. This enhanced reactivity translates to faster coupling times and higher yields, especially when dealing with sterically hindered amino acids or "difficult" sequences.[1][2]
dot graph astdot { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} . Caption: Generalized mechanism of action for non-fluorinated (HATU) and fluorinated (COMU) coupling reagents.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we will analyze the performance of fluorinated and non-fluorinated coupling reagents based on several key metrics: coupling efficiency, racemization suppression, and performance in the synthesis of "difficult" peptide sequences.
The Challenge of "Difficult" Sequences
"Difficult" peptide sequences, such as the Acyl Carrier Protein fragment (65-74) (ACP(65-74)) and Amyloid Beta (Aβ) peptides, are notorious for their tendency to aggregate, leading to incomplete reactions and low yields.[3][4] These sequences serve as excellent benchmarks for evaluating the performance of coupling reagents.
| Coupling Reagent | Type | Typical Yield (ACP(65-74)) | Purity (ACP(65-74)) | Racemization | Reference(s) |
| HBTU | Aminium Salt | Moderate to High | Good | Low | [3][5] |
| HATU | Aminium Salt | High | Very Good | Very Low | [3][6] |
| COMU | Uronium Salt | High to Very High | Excellent | Extremely Low | [1][5] |
| HDMA | Immonium Salt | High | Excellent | Very Low | [7] |
Table 1: Performance Comparison in the Synthesis of ACP(65-74)
As the data indicates, while traditional reagents like HBTU and HATU perform adequately, fluorinated reagents like COMU often demonstrate superior or comparable performance in terms of yield and purity.[1][5] The enhanced reactivity of COMU can be particularly advantageous in driving the coupling of sterically hindered residues to completion.[8]
Cost-Benefit Analysis: Beyond the Price Tag
A simplistic comparison of the cost per gram of different coupling reagents can be misleading. A true cost-benefit analysis must consider the entire workflow, from reagent consumption to purification time and waste disposal.
| Reagent | Approx. Price (USD/25g) | Key Cost-Influencing Factors |
| HBTU | $25 - $50[9][10] | Lower initial cost, but may require longer reaction times or double coupling for difficult sequences. |
| HATU | $100 - $515[7][11][12] | Higher initial cost, but often faster and more efficient, potentially reducing overall synthesis time. |
| COMU | $55 - $306[13] | Moderate initial cost, with significant downstream savings due to water-soluble byproducts and high efficiency. |
| HDMA | ~$100 - $200 (estimated) | Moderate to high initial cost, but requires less base, reducing reagent consumption. |
Table 2: Approximate Cost Comparison of Common Coupling Reagents
Note: Prices are estimates based on publicly available information from various suppliers and may vary.
The true economic advantage of fluorinated reagents like COMU becomes apparent during the purification stage. The byproducts of COMU-mediated coupling are water-soluble, which allows for their easy removal through simple aqueous washes.[13] This can significantly reduce the time and cost associated with chromatographic purification, which is often a major bottleneck in peptide production. In contrast, the byproducts of HBTU and HATU are not readily water-soluble, often necessitating more extensive and costly purification procedures.[2]
Safety Profile: A Critical Consideration
The safety of laboratory personnel and the environmental impact of chemical processes are of paramount importance. Benzotriazole-based reagents like HBTU and HATU are known to be potentially explosive, particularly under thermal stress, and are also recognized as skin sensitizers.[14][15][16][17][18]
| Reagent | Key Safety Hazards (from SDS) |
| HBTU | May cause an allergic skin reaction. Fine dust is explosive with air.[14][15][19] |
| HATU | Flammable solid. Causes skin, eye, and respiratory irritation. Risk of explosion if heated under confinement.[16][17][20] |
| COMU | Causes serious eye irritation. Not classified as explosive.[21] |
Table 3: Comparison of Safety Hazards
Fluorinated reagents like COMU, which are based on the non-explosive OxymaPure leaving group, offer a significantly improved safety profile.[1] This reduces the risks associated with handling and storage, a critical factor in both academic and industrial settings.
Experimental Protocol: A Self-Validating Comparative Study
To provide a practical framework for evaluating coupling reagents in your own laboratory, we present a detailed, self-validating protocol for the synthesis of the difficult sequence ACP(65-74) (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HATU, COMU
-
Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in separate reaction vessels for each coupling reagent to be tested.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (perform in parallel for each reagent):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (2.9 equivalents) and base (6 equivalents of DIPEA) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for the recommended coupling time (e.g., 45 minutes for COMU, 60 minutes for HATU/HBTU).
-
Monitor reaction completion using a Kaiser test. If the test is positive, perform a second coupling.
-
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the ACP(65-74) sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
Analysis:
-
Purity: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity: Confirm the molecular weight of the desired peptide using mass spectrometry.
-
Racemization: After hydrolysis of the peptide, analyze the amino acid enantiomers by chiral gas chromatography or HPLC.
-
Conclusion and Recommendations
The selection of a peptide coupling reagent is a multifaceted decision that extends beyond simple reaction kinetics. While traditional reagents like HBTU and HATU remain effective tools, the data and analysis presented in this guide strongly support the consideration of fluorinated alternatives, particularly COMU, for modern peptide synthesis.
For routine, non-challenging sequences where cost is the primary driver, HBTU remains a viable option.
For the synthesis of difficult sequences or when high purity and minimal racemization are paramount, both HATU and COMU are excellent choices.
However, when considering the holistic cost-benefit analysis, which includes safety, ease of purification, and overall workflow efficiency, COMU emerges as a superior choice in many applications. Its enhanced safety profile, coupled with the generation of water-soluble byproducts that simplify downstream processing, makes it a compelling option for both academic research and large-scale industrial production.
As the field of peptide therapeutics continues to advance, embracing innovative technologies and reagents that offer a clear advantage in terms of performance, safety, and overall cost-effectiveness will be crucial for success. The "fluorine advantage" is a prime example of such an innovation, empowering scientists to synthesize complex peptides with greater efficiency and confidence.
References
- Luxembourg Bio Technologies. (n.d.). HDMA: Coupling reagent for Peptide Synthesis.
- ResearchGate. (n.d.). Synthesis of ACP(65-74). [Table].
- Aapptec Peptides. (n.d.). COMU; CAS 1075198-30-9.
- Scientific Laboratory Supplies. (n.d.). HATU, 97%.
- AmericanBio. (2015). HBTU - Safety Data Sheet.
- Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.
- Laboratorium Discounter. (n.d.). HBTU [Coupling Reagent for Peptide] >98.0%(HPLC) 25g.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- AAPPTec. (n.d.). Safety Data Sheet: HATU.
- Anaspec. (2021). Safety Data Sheet (SDS): HBTU.
- NET. (n.d.). HBTU SDS.
- Algenome Shop. (n.d.). HBTU[Coupling Reagent for Peptide], 25G.
- National Institutes of Health. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - HATU, 99%.
- Loba Chemie. (2016). HATU FOR SYNTHESIS MSDS.
- ResearchGate. (n.d.). Solid‐phase synthesis of ACP (65–74) with α‐acyloxyenamide esters.
- National Institutes of Health. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
- PubMed. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
- Kent, S. B. (1998). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 95(22), 12829-12836. [Link]
- Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system.
- Frontiers. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
- National Institutes of Health. (n.d.). Ynamide Coupling Reagents: Origin and Advances.
- ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Request PDF].
- National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- National Institutes of Health. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.
- Material Safety Data Sheet/Complies with OSHA's Hazard Communication Standard (29 CFR 1910). (n.d.).
- The University of Iowa. (n.d.). Safety Data Sheets (SDSs) | Environmental Health and Safety.
- Occupational Safety and Health Administration. (n.d.). Hazard Communication Safety Data Sheets.
- Safety Data Sheets | Free SDS Database. (n.d.).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. apexbt.com [apexbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shop.cgenomix.com [shop.cgenomix.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HATU 97 148893-10-1 [sigmaaldrich.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. peptide.com [peptide.com]
- 14. americanbio.com [americanbio.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. peptide.com [peptide.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. lobachemie.com [lobachemie.com]
- 21. fishersci.it [fishersci.it]
A Comparative Spectroscopic Guide to Peptide Coupling Additives: Distinguishing 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole from HOBt and HOAt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of peptide synthesis, the choice of coupling additives is paramount to achieving high yields, minimizing racemization, and ensuring the fidelity of the final product. While traditional additives like 1-Hydroxybenzotriazole (HOBt) and its more reactive counterpart, 1-Hydroxy-7-azabenzotriazole (HOAt), are well-characterized mainstays, the emergence of fluorinated analogs such as 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole (TFBt) presents new opportunities and challenges. The unique electronic properties imparted by the tetrafluoro substitution significantly alter the molecule's reactivity and, consequently, its spectroscopic signature.
This guide provides a comprehensive comparison of the spectroscopic differences between TFBt and the widely used additives HOBt and HOAt. As a Senior Application Scientist, the following analysis is grounded in fundamental spectroscopic principles and predictive methodologies, offering a robust framework for the identification and characterization of these critical reagents. While experimental data for HOBt and HOAt are readily available, the spectroscopic profile of TFBt is largely predictive, based on established principles of the influence of fluorine substitution on aromatic systems.
The Spectroscopic Impact of Tetrafluorination
The introduction of four fluorine atoms onto the benzene ring of the benzotriazole core in TFBt induces a profound inductive effect. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system. This has several key consequences that manifest across different spectroscopic techniques:
-
Deshielding of Nuclei: The electron-withdrawing nature of fluorine atoms reduces the electron density around the remaining protons and carbon atoms in the molecule, leading to a downfield shift (higher ppm) in their respective NMR spectra.
-
Alteration of Vibrational Modes: The strong C-F bonds and the overall change in the electronic distribution of the molecule lead to characteristic vibrational frequencies in the infrared (IR) spectrum.
-
Distinct Fragmentation Patterns: The presence of fluorine atoms influences the stability of the molecular ion and its fragments in mass spectrometry, resulting in unique fragmentation pathways.
What follows is a detailed, technique-by-technique comparison of the spectroscopic characteristics of TFBt, HOBt, and HOAt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Three Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these additives. We will consider ¹H, ¹³C, and, crucially for TFBt, ¹⁹F NMR.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are expected to be distinct, primarily due to the differences in the aromatic substitution patterns.
-
HOBt: The ¹H NMR spectrum of HOBt typically shows a complex multiplet pattern in the aromatic region, arising from the four protons on the benzene ring. These protons are in different chemical environments and exhibit spin-spin coupling with each other. A broad singlet for the N-OH proton is also observed, the chemical shift of which can be variable.[1][2]
-
HOAt: The ¹H NMR spectrum of HOAt is characterized by a distinct three-proton spin system of the pyridine ring. It typically exhibits a highly characteristic pattern of three double doublets.[3]
-
TFBt (Predicted): In contrast, the ¹H NMR spectrum of TFBt is expected to be much simpler in the aromatic region. Due to the substitution of all aromatic protons with fluorine, the only proton signal will be from the N-H of the triazole ring. This is expected to be a broad singlet, and its chemical shift will be influenced by the electron-withdrawing fluorine atoms, likely appearing at a different chemical shift compared to the N-H proton of a non-fluorinated benzotriazole.
| Compound | Aromatic Protons (ppm) | N-H/O-H Proton (ppm) |
| HOBt | ~7.4 - 8.2 (multiplet)[2] | ~11.5 (broad singlet)[2] |
| HOAt | 7.35 (dd), 8.3 (dd), 8.66 (dd) | Variable |
| TFBt (Predicted) | None | Expected as a broad singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show significant differences, particularly in the chemical shifts of the carbon atoms in the benzene/pyridine ring.
-
HOBt: The ¹³C NMR spectrum of HOBt displays signals for the six aromatic carbons, typically in the range of 110-150 ppm.[2][4] The carbons attached to the nitrogen atoms of the triazole ring will have distinct chemical shifts from the other aromatic carbons.
-
HOAt: The ¹³C NMR spectrum of HOAt will show signals for the five carbons of the azabenzotriazole ring system. The chemical shifts will be influenced by the nitrogen atom in the pyridine ring.
-
TFBt (Predicted): The ¹³C NMR spectrum of TFBt will be dramatically different. The four carbons attached to fluorine will exhibit large C-F coupling constants, which will split their signals into doublets. The chemical shifts of these carbons will be significantly downfield due to the deshielding effect of the fluorine atoms. The two carbons at the fusion of the benzene and triazole rings will also be shifted downfield and may show smaller C-F couplings.
| Compound | Aromatic Carbons (ppm) | Key Features |
| HOBt | ~110 - 150[2] | Six distinct signals for the benzene ring carbons. |
| HOAt | Aromatic region | Five signals for the pyridine and triazole ring carbons. |
| TFBt (Predicted) | Expected >130 ppm | Large ¹JCF coupling constants for C-F bonds. Downfield shifts for all aromatic carbons. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for the unambiguous identification of TFBt.
-
HOBt & HOAt: These compounds do not contain fluorine and therefore will not show any signals in the ¹⁹F NMR spectrum.
-
TFBt (Predicted): The ¹⁹F NMR spectrum of TFBt is expected to show two distinct signals due to the symmetry of the molecule. The fluorine atoms at the 4 and 7 positions are equivalent, as are the fluorine atoms at the 5 and 6 positions. These signals will likely appear as multiplets due to F-F coupling. The ability to predict these chemical shifts using computational methods can be a powerful tool for structural confirmation.[5][6][7][8][9]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of a molecule.
-
HOBt & HOAt: The IR spectra of HOBt and HOAt are characterized by a broad O-H stretching band, N-H stretching vibrations, and a series of sharp peaks in the fingerprint region corresponding to the vibrations of the benzotriazole and azabenzotriazole rings, respectively.[10][11][12][13]
-
TFBt (Predicted): The IR spectrum of TFBt will be dominated by strong C-F stretching vibrations, typically appearing in the 1000-1400 cm⁻¹ region.[1] The presence of multiple C-F bonds will likely result in a complex pattern of strong absorptions in this region. The N-H stretching vibration will also be present. The substitution of hydrogen with fluorine will alter the C-H bending vibrations that are characteristic of the aromatic ring in HOBt.
| Compound | Key IR Absorptions (cm⁻¹) |
| HOBt | ~3200-3600 (O-H stretch, broad), ~3000-3100 (aromatic C-H stretch), ~1600-1450 (aromatic C=C stretch)[10][11][13] |
| HOAt | Similar to HOBt with characteristic pyridine ring vibrations.[12] |
| TFBt (Predicted) | ~3200-3400 (N-H stretch), ~1000-1400 (C-F stretch, strong and complex) |
Mass Spectrometry (MS): Fragmentation Signatures
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification.
-
HOBt & HOAt: The mass spectra of HOBt and HOAt will show a molecular ion peak corresponding to their respective molecular weights. Common fragmentation pathways for such heterocyclic compounds involve the loss of small neutral molecules like N₂, CO, and HCN.[14][15][16][17][18]
-
TFBt (Predicted): The mass spectrum of TFBt will show a molecular ion peak at a higher m/z value due to the mass of the four fluorine atoms. The fragmentation pattern is expected to be significantly different. The C-F bonds are strong, so fragmentation may involve the loss of the entire tetrafluorobenzene moiety or rearrangements involving fluorine atoms. The presence of fluorine can be further confirmed by the characteristic isotopic pattern if high-resolution mass spectrometry is used. Fragmentation of fluorinated heterocyclic compounds can lead to the formation of various fluorine-containing ions.[19][20][21]
| Compound | Molecular Ion (m/z) | Expected Fragmentation |
| HOBt | 135.04 | Loss of N₂, CO, HCN |
| HOAt | 136.04 | Loss of N₂, CO, HCN |
| TFBt | 207.01 | Loss of N₂, potential rearrangements involving fluorine, fragmentation of the tetrafluorinated ring. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Sample Preparation and Acquisition
Caption: Workflow for FT-IR sample preparation and data acquisition.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Technique: Transmission.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a pure KBr pellet should be recorded.
-
Mass Spectrometry Sample Preparation and Acquisition
Caption: Workflow for Mass Spectrometry sample preparation and data acquisition.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
Dilute the solution to a final concentration suitable for the instrument, typically in the low µg/mL range.
-
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Method: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Conclusion
The spectroscopic differentiation of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole from its non-fluorinated counterparts, HOBt and HOAt, is straightforward and definitive. The most telling distinctions arise from the profound electronic influence of the four fluorine atoms. In ¹H NMR, the absence of aromatic proton signals for TFBt is a key identifier. The ¹³C NMR of TFBt is characterized by significant downfield shifts and large C-F coupling constants. Unambiguous confirmation is provided by ¹⁹F NMR, where TFBt will exhibit a characteristic spectrum while HOBt and HOAt remain silent. In IR spectroscopy, the strong and complex C-F stretching bands of TFBt provide a clear fingerprint. Finally, mass spectrometry will not only show a distinct molecular ion for TFBt but also a unique fragmentation pattern governed by the presence of the stable tetrafluorinated ring. By leveraging this combination of spectroscopic techniques, researchers can confidently identify and characterize these important peptide coupling additives, ensuring the integrity and success of their synthetic endeavors.
References
- Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3651–3659. [Link]
- eScholarship, University of California. (2018).
- Semantic Scholar. (2018).
- National Center for Biotechnology Information. (2018).
- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (n.d.).
- Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes: Calculation of vibrational frequencies.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
- PubChem. (n.d.).
- AIP Publishing. (1997). Fluorine atom induced decreases to the contribution of infrared vibrations to the static dielectric constant of Si–O–F alloy films. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 1-Hydroxybenzotriazole. [Link]
- NC State University Repository. (1997). Fluorine atom induced decreases to the contribution of infrared vibrations to the static dielectric constant of Si–O–F. [Link]
- Chemistry LibreTexts. (2023).
- PubChem. (n.d.).
- NIST WebBook. (n.d.). 1H-Benzotriazole, 1-hydroxy-. [Link]
- Wikipedia. (n.d.).
- University of Massachusetts Lowell. (n.d.). 13C-NMR. [Link]
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
- University of Bristol. (n.d.).
- NIST WebBook. (n.d.). 1H-Benzotriazole, 1-hydroxy-. [Link]
- University of Calgary. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
- Michigan State University. (n.d.). Mass Spectrometry. [Link]
- Master Organic Chemistry. (2022). 13C NMR – How Many Signals. [Link]
- University of California, Davis. (n.d.).
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Grokipedia. (n.d.). 1-Hydroxy-7-azabenzotriazole. [Link]
- SAGECHEM LIMITED. (n.d.). 4,5,6,7-Tetrafluoro-1H-benzotriazole CAS NO.26888-72-2. [Link]
- Wikipedia. (n.d.). 1-Hydroxy-7-azabenzotriazole. [Link]
- NIST. (n.d.). Mass spectra of fluorocarbons. [Link]
- Wikipedia. (n.d.). Mass spectrum. [Link]
- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for Self-assembly of aliphatic dipeptides coupled with porphyrin and BODIPY chromophores. [Link]
- SpectraBase. (n.d.). 1-Hydroxy-7-azabenzotriazole - Optional[1H NMR] - Spectrum. [Link]
- University of Colorado Boulder. (n.d.). IR Chart. [Link]
- Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]
- Instructables. (n.d.). How to Read a Simple Mass Spectrum. [Link]
- YouTube. (2018). mass spectrometry: even and odd m/z values. [Link]
- NIST WebBook. (n.d.). 1H-Benzotriazole, 5-methyl-. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Hydroxybenzotriazole(2592-95-2) IR Spectrum [m.chemicalbook.com]
- 11. 1-Hydroxybenzotriazole hydrate | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HOAt | C5H4N4O | CID 181649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. uni-saarland.de [uni-saarland.de]
- 18. Mass spectrum - Wikipedia [en.wikipedia.org]
- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 20. researchgate.net [researchgate.net]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this fluorinated benzotriazole, grounded in established safety principles for hazardous chemical waste management.
Hazard Assessment and Precautionary Measures
Understanding the intrinsic hazards of 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole is fundamental to its safe handling and disposal. While specific toxicological data for this compound is not extensively published, its structural similarity to other benzotriazoles and its classification as a halogenated organic compound inform the necessary precautions.[4][5]
Key Hazards:
-
Serious Eye Irritation: Can cause significant eye damage.[4][5][6]
-
Skin Irritation: May cause skin irritation upon contact.[7][8]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[4]
Due to these hazards, all waste containing 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole must be treated as hazardous waste.
Personal Protective Equipment (PPE): A robust defense against exposure is non-negotiable. The following PPE must be worn when handling this compound and its waste products:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and airborne particles that can cause severe eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove supplier for specific compatibility.[6] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant apron.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[6][7] | Minimizes the inhalation of any dust or aerosols, which could be harmful. For significant aerosol generation, a respirator may be necessary. |
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.
Incompatible Materials: Avoid mixing waste containing 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole with the following:
-
Strong Oxidizing Agents: [1] Can lead to vigorous or explosive reactions.
-
Strong Acids: [1] May cause decomposition or hazardous reactions.
A clear understanding of chemical incompatibilities is vital for the safe management of laboratory waste.[9][10]
Waste Collection Protocol:
-
Designated Waste Containers: Use only approved, clearly labeled hazardous waste containers. The containers should be in good condition and compatible with the chemical.
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated, puncture-resistant sharps container.
-
-
Labeling:
Disposal Workflow
The primary and recommended disposal route for 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole is through a licensed hazardous waste disposal service.[1][8][11] As a halogenated organic compound, it falls under specific environmental regulations that often mandate high-temperature incineration to ensure complete destruction and prevent environmental release.[2][3][12][13][14]
Step-by-Step Disposal Procedure:
-
Containment: Ensure all waste is securely contained in the appropriate, labeled containers as described in Section 2.
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Provide them with a clear inventory of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the date, quantity, and chemical composition. This is often a legal requirement.
-
The following diagram illustrates the logical flow of the disposal process:
Spill Management
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material into a labeled container for disposal.
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
-
Decontaminate the Area:
-
Thoroughly clean the spill area with soap and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your institution's EHS department, as per your laboratory's safety protocol.
-
Conclusion
The responsible disposal of 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole is an integral aspect of modern chemical research. By adhering to these procedures, which are rooted in a comprehensive understanding of the compound's potential hazards and regulatory requirements, we can ensure the safety of laboratory personnel and the protection of our environment. This commitment to safety and compliance is a hallmark of scientific excellence.
References
- Vertex AI Search. (2014).
- United States Environmental Protection Agency.
- Electronic Code of Federal Regulations.
- Santa Cruz Biotechnology.
- Carl ROTH.
- Safety Data Sheet. (2016). 1H-BENZOTRIAZOLE, SODIUM SALT (1:1).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2012). SAFETY DATA SHEET - O-(1H-Benzotriazol-1-yl)
- Fisher Scientific. (2013). SAFETY DATA SHEET - O-(Benzotriazol-1-yl)
- Fisher Scientific. (2010).
- United States Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Thermo Fisher Scientific. (2010).
- CPAChem. (2023).
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Cornell Law School Legal Information Institute.
- PubMed.
- Alfa Aesar. (2014).
- Pharmaguideline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cpachem.com [cpachem.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline [pharmaguideline.com]
- 11. fishersci.com [fishersci.com]
- 12. wku.edu [wku.edu]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 4,5,6,7-Tetrafluoro-1H-benzo[d]triazole
A Researcher's Guide to Personal Protective Equipment for Handling 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole
In modern drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, fluorinated heterocyclic compounds like 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole (CAS No. 26888-72-2) are of significant interest. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for medicinal chemists. However, these same properties necessitate a thorough understanding and rigorous application of safety protocols.
This guide provides a detailed, experience-driven framework for the safe handling of 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, the following recommendations are synthesized from the safety profiles of structurally analogous benzotriazoles and general principles for handling fluorinated organic compounds.[1][2][3][4][5]
Understanding the Risks: A Proactive Approach to Safety
The foundation of any robust safety protocol is a clear understanding of the potential hazards. For 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole, we must infer the risks based on its structure:
-
Benzotriazole Core: Benzotriazole and its derivatives can be skin and eye irritants.[1][3] Some are classified as harmful if swallowed.[3]
-
Tetrafluoro Substitution: The presence of four fluorine atoms on the benzene ring can enhance the compound's reactivity and potential for biological activity. Fluorinated compounds can have unique toxicological profiles, and it is prudent to handle them with a higher degree of caution.
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact.
Therefore, a multi-layered PPE strategy is essential to mitigate these potential risks.
Core PPE Requirements: Your First Line of Defense
For any work involving 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole, the following PPE should be considered mandatory:
-
Eye and Face Protection:
-
What to Use: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation (e.g., preparing solutions, heating), a face shield worn over safety goggles is strongly recommended.[6]
-
The Rationale: This compound, like many organic chemicals, is expected to be a serious eye irritant.[1][3] The tetrafluoro substitution could potentially exacerbate this property. A face shield provides an additional barrier to protect the entire face.
-
-
Hand Protection:
-
What to Use: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of immersion, consider double-gloving or using thicker, more robust gloves. Always check the manufacturer's glove compatibility charts for specific breakthrough times if available.
-
The Rationale: Direct skin contact is a primary route of exposure.[2] Fluorinated compounds can sometimes penetrate standard glove materials more readily than their non-fluorinated counterparts. Proper glove removal technique is as crucial as selection to avoid contaminating your skin.
-
-
Body Protection:
-
What to Use: A standard laboratory coat is required. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
The Rationale: This prevents contamination of personal clothing and minimizes skin contact in the event of a spill.
-
Task-Specific PPE Recommendations
The level of PPE should be escalated based on the specific procedure and the quantities of material being handled.
| Task | Minimum PPE Requirements | Recommended Best Practices |
| Weighing and Aliquoting (Solid) | Safety goggles, nitrile gloves, lab coat. | Work within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates. |
| Preparing Solutions | Safety goggles, nitrile gloves, lab coat. | Wear a face shield over safety goggles. Consider double-gloving. |
| Running Reactions (Heating or Refluxing) | Safety goggles, nitrile gloves, lab coat. | All operations must be conducted in a certified chemical fume hood. A face shield and a chemical-resistant apron are advised. |
| Work-up and Purification | Safety goggles, nitrile gloves, lab coat. | A face shield is recommended, especially when handling pressurized columns or performing extractions. |
| Spill Cleanup and Waste Disposal | Safety goggles, heavy-duty nitrile or neoprene gloves, lab coat. A respirator may be necessary depending on the spill size. | Refer to your institution's specific spill cleanup procedures. Never handle a large spill alone. |
Operational and Disposal Plans
Handling:
-
Always handle 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid generating dust.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal:
-
Dispose of all waste materials (including contaminated gloves, weighing paper, and empty containers) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this chemical down the drain.
Procedural Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole.
Caption: PPE selection workflow for handling 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole.
By adhering to these guidelines and fostering a culture of safety-consciousness, researchers can confidently and responsibly work with 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole, unlocking its potential in the advancement of science.
References
- TCI Chemicals. (2018). SAFETY DATA SHEET: 1-(Trifluoromethanesulfonyl)-1H-benzotriazole. URL
- Safety Data Sheet. (2016). Product: KR-134MBL. This is a general SDS for a product containing a benzotriazole salt, providing general handling advice.
- Sigma-Aldrich. (2024).
- SysKem Chemie GmbH. (2019). SAFETY DATA SHEET: SysKem TT 1000. This SDS for a tolyltriazole product provides insights into handling triazole dusts.
- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET: PREVENTOL CI 7-50.
- Arctom Scientific. (n.d.). CAS NO. 26888-72-2 | 4,5,6,7-Tetrafluoro-1H-benzo[d][1][2][3]triazole. URL
- Guidechem. (n.d.). CAS DataBase Listed 8.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). URL
- University of California, Riverside. (2015). Personal Protective Equipment Selection Guide.
- American Chemistry Council. (n.d.). Protective Equipment. URL
- Sigma-Aldrich. (2025).
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. URL
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Sigma-Aldrich. (n.d.). Benztriazole. URL
- J&K Scientific. (n.d.). 5-Fluoro-1H-benzotriazole.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2010).
- Watson International. (n.d.).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 5-Mercapto-1H-1,2,3-triazole Sodium Salt.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 3,5-Dibromo-1H-1,2,4-triazole.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
